4-Fluoro-2-(methylamino)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(methylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTZRZBSADJAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439900 | |
| Record name | 4-fluoro-2-methylamino-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128992-62-1 | |
| Record name | 4-fluoro-2-methylamino-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-Fluoro-2-(methylamino)benzoic acid: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—offer medicinal chemists a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 4-Fluoro-2-(methylamino)benzoic acid, a member of the fluorinated anthranilic acid family, exemplifies a key building block in this paradigm. Its structure is a versatile starting point for the synthesis of complex molecules, finding utility in the development of kinase inhibitors and other targeted therapies.[2] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and safe handling, grounded in the practical insights of a senior application scientist.
Core Compound Identification and Physicochemical Profile
Precise identification is the bedrock of reproducible science. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number.
The compound's utility is largely dictated by its physicochemical properties, which are summarized below. These predicted and measured values are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [5] |
| Molecular Weight | 169.15 g/mol | [5] |
| Boiling Point | 313.6 ± 32.0 °C (Predicted) | [6] |
| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 1.74 ± 0.10 (Predicted) | [6] |
| Canonical SMILES | CNC1=C(C=CC(=C1)F)C(=O)O | [5] |
| InChIKey | NKTZRZBSADJAJL-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area | 49.3 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Synthesis Methodology: A Protocol Guided by Mechanistic Rationale
While numerous synthetic routes exist for fluorinated benzoic acids, a common and mechanistically sound approach for synthesizing this compound involves nucleophilic aromatic substitution (SNAr). The rationale for this choice lies in the starting material, 2,4-difluorobenzoic acid. The fluorine atom at the C2 position is highly activated towards substitution by the electron-withdrawing carboxylic acid group, making it a prime site for reaction with an amine nucleophile like methylamine. The fluorine at the C4 position is significantly less activated and remains intact, ensuring regioselectivity.
This method is often preferred over others, such as the Ullmann condensation which requires a copper catalyst and higher temperatures, because it proceeds under milder conditions and avoids heavy metal contamination in the final product.[7]
Logical Workflow for Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorobenzoic acid (10.0 g, 63.3 mmol) and potassium carbonate (17.5 g, 126.6 mmol).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO, 100 mL) followed by a 40% aqueous solution of methylamine (14.7 mL, 189.9 mmol). Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions, and a slight excess of the amine nucleophile drives the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 12-16 hours. Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidification and Precipitation: While stirring, slowly add 2M hydrochloric acid until the pH of the solution is approximately 2-3. A precipitate will form. Causality Note: Acidification protonates the carboxylate salt, causing the neutral, less soluble benzoic acid product to precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.
-
Purification: For higher purity, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter and dry the purified crystals.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is standard practice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are indispensable for structural confirmation. The proton NMR will show characteristic peaks for the methyl group, the aromatic protons, and the amine and carboxylic acid protons. The fluorine NMR will confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts.
Analytical Workflow Diagram
Caption: Standard workflow for purity and identity confirmation via LC-MS.
Protocol: Purity Analysis by LC-MS/MS
This protocol outlines a general method for analyzing fluorinated benzoic acids, which serves as a robust quality control checkpoint.[8][9][10]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in methanol. Dilute this stock solution to 10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 50-500 to find the parent ion ([M+H]⁺ ≈ 170.1).
-
Fragmentation: Perform a product ion scan (MS/MS) on the parent ion to confirm its structure through characteristic fragmentation patterns.
-
-
Data Analysis: Integrate the peak area in the chromatogram to determine purity (ideally >97%). Confirm the mass of the main peak corresponds to the expected molecular weight of the target compound.
Applications in Drug Development and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its bifunctional nature—a carboxylic acid for amide bond formation and a secondary amine—makes it a valuable building block.[11] The fluorinated anthranilic acid motif is present in several classes of drugs.
-
Kinase Inhibitors: Many modern kinase inhibitors utilize substituted aniline or benzoic acid scaffolds to interact with the hinge region of the kinase domain. The specific substitution pattern on the ring, including fluorine, is key to achieving potency and selectivity.[2]
-
Anti-inflammatory Agents: The core structure is related to fenamic acid NSAIDs.[7] Modifications to this scaffold have been explored to develop new anti-inflammatory drugs.[12]
-
Other Therapeutics: Its use extends to the synthesis of various heterocyclic systems and as a fragment in fragment-based drug discovery campaigns.[13]
Conceptual Relationship Diagram
Caption: Role of the title compound as a versatile synthetic intermediate.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar fluorinated benzoic acids provide authoritative guidance.[14][15][16][17]
Hazard Profile (Anticipated):
-
Skin Irritation: Causes skin irritation.[17]
-
Serious Eye Damage: Causes serious eye irritation or damage.[15]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[17]
Recommended Handling Procedures:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[16]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
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Chemical-Suppliers. This compound | CAS 128992-62-1. Available from: [Link]
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PubChem. 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid | C14H12FNO2 | CID 13663231. Available from: [Link]
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National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1163-1167. Available from: [Link]
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PubChem. 2-(Dimethylamino)-4-fluorobenzoic acid | C9H10FNO2 | CID 69850588. Available from: [Link]
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PubChem. 4-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 3860639. Available from: [Link]
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Analytical Method Summaries. (2021). Available from: [Link]
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Organic Syntheses. 2-AMINO-3-FLUOROBENZOIC ACID. Available from: [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Available from: [Link]
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ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
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PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]
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PubMed. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Available from: [Link]
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Eurofins. Analytical Method Summaries. Available from: [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
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An In-Depth Technical Guide to the Physical Properties of 4-Fluoro-2-(methylamino)benzoic acid
Introduction
4-Fluoro-2-(methylamino)benzoic acid, identified by CAS Number 128992-62-1, is a fluorinated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with fluoro and methylamino substituents, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups—the fluorine atom at the 4-position and the methylamino group at the 2-position—imparts specific electronic and steric properties that are crucial for its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Understanding the fundamental physical properties of this compound is a prerequisite for its effective use in research and development, enabling scientists to design robust synthetic routes, develop stable formulations, and ensure safe handling. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by established analytical methodologies.
Physicochemical Properties: A Summary
The physical and chemical attributes of a compound dictate its behavior in both laboratory and industrial settings. For this compound, these properties are critical for predicting its reactivity, solubility, and bioavailability. The following table summarizes its core physical data.
| Property | Value | Source(s) |
| CAS Number | 128992-62-1 | [1] |
| Molecular Formula | C₈H₈FNO₂ | [1][2] |
| Molecular Weight | 169.15 g/mol | [1][3] |
| Boiling Point | 313.6 ± 32.0 °C (Predicted) | [2] |
| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.74 ± 0.10 (Predicted) | [2] |
| Storage Temperature | Room Temperature | [2] |
Core Physical Characteristics and Their Implications
Molecular Structure and Identity
The molecular formula of this compound is C₈H₈FNO₂.[1] Its structure consists of a benzene ring substituted with a carboxylic acid group, a fluorine atom, and a methylamino group. The molecular weight is approximately 169.16 g/mol .[3] The presence of both an acidic (carboxylic acid) and a basic (methylamino) functional group makes it an amphoteric molecule, capable of reacting with both acids and bases. The fluorine atom significantly influences the molecule's electronic properties, enhancing its metabolic stability and binding affinity in certain biological targets—a common strategy in drug design.
Boiling Point and Density
While experimental data is limited, the predicted boiling point is approximately 313.6°C, and the predicted density is around 1.346 g/cm³.[2] The relatively high boiling point is expected for a molecule of its size with strong intermolecular hydrogen bonding capabilities afforded by the carboxylic acid and amino groups.
Acidity (pKa)
The predicted pKa of this compound is 1.74.[2] This value primarily reflects the acidity of the carboxylic acid proton. This low pKa indicates that the compound will be predominantly in its deprotonated, carboxylate form at physiological pH (around 7.4). This is a critical consideration for drug development, as the ionization state of a molecule profoundly affects its solubility, membrane permeability, and interaction with biological macromolecules.
Experimental Methodologies for Physical Characterization
To ensure the quality and consistency of this compound used in research and development, its physical properties must be verified experimentally. The following sections detail standard protocols for determining key parameters.
Melting Point Determination
The melting point is a fundamental indicator of a solid compound's purity. A sharp, narrow melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the closed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.
-
Validation: The sharpness of the melting range serves as an internal validation of sample purity. A range of less than 2°C is generally considered indicative of a pure substance.
Solubility Assessment
Solubility is a critical parameter for drug formulation, biological testing, and purification. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.
Protocol: Shake-Flask Solubility Determination
-
System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The agitation ensures maximum contact between the solute and solvent.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution. A syringe filter (e.g., 0.22 µm PVDF) is commonly used.
-
Quantification: Accurately dilute a known volume of the saturated solution and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Determination
The following diagram illustrates the logical flow of the shake-flask solubility protocol, a self-validating system where reaching a concentration plateau over time confirms equilibrium.
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An In-Depth Technical Guide to 4-Fluoro-2-(methylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Fluoro-2-(methylamino)benzoic acid, a fluorinated anthranilic acid derivative of increasing interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, spectral characterization, and its emerging applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers actively working with or considering the use of this compound in their experimental workflows.
Core Molecular Attributes
This compound, with the CAS Number 128992-62-1, is a synthetically derived organic compound. The incorporation of a fluorine atom and a methylamino group onto the benzoic acid scaffold imparts unique physicochemical properties that are attractive for various chemical applications.
| Property | Value | Source(s) |
| Molecular Formula | C8H8FNO2 | [1][2] |
| Molecular Weight | 169.16 g/mol | [1][2][3] |
| CAS Number | 128992-62-1 | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [4] |
| Melting Point | Not definitively reported; related compounds melt in the range of 160-220 °C | [5][6] |
| Boiling Point | ~313.6 °C (Predicted) | [5] |
| Density | ~1.346 g/cm³ (Predicted) | [5] |
| pKa | ~1.74 (Predicted) | [5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | [4] |
The Strategic Rationale for Fluorination in Drug Design
The presence of a fluorine atom in this compound is of significant strategic importance in drug discovery. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[7] The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to target proteins, and modulate lipophilicity, which is crucial for membrane permeability and bioavailability.[7] These attributes make fluorinated benzoic acid derivatives valuable building blocks in the synthesis of novel therapeutic agents.
Synthesis and Mechanistic Considerations
Representative Synthetic Workflow: Ullmann Condensation
This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In the context of synthesizing this compound, a likely pathway would involve the reaction of 2-bromo-4-fluorobenzoic acid with methylamine in the presence of a copper catalyst.
Caption: Generalized Ullmann condensation for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(I) salts are essential for facilitating the carbon-nitrogen bond formation in the Ullmann reaction. The catalyst cycles through different oxidation states to enable the coupling of the amine and the aryl halide.
-
Base: A base, such as potassium carbonate, is required to deprotonate the amine, increasing its nucleophilicity and driving the reaction forward.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of the reactants and to allow the reaction to be conducted at elevated temperatures, which is often necessary for the Ullmann condensation.
-
Temperature: Heat is applied to overcome the activation energy of the reaction and to promote a reasonable reaction rate.
Experimental Protocol (Hypothetical, based on similar reactions):
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorobenzoic acid (1 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Solvent and Reactant Addition: Add anhydrous DMF or DMSO to the flask. Then, add methylamine (1.2 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration and wash it with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, we can predict the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The N-H proton will likely appear as a broad singlet, and the methyl protons as a singlet or a doublet depending on the coupling with the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch (secondary amine): A moderate absorption band around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and methyl): Absorptions around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band in the region of 1700-1680 cm⁻¹.
-
C-N stretch: An absorption in the range of 1350-1250 cm⁻¹.
-
C-F stretch: A strong absorption in the fingerprint region, typically around 1250-1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 169. The fragmentation pattern will likely involve the loss of characteristic neutral fragments such as H₂O, CO, and COOH from the molecular ion.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its structural motifs are found in compounds being investigated for various therapeutic areas.
Role in the Synthesis of Anti-inflammatory Agents
Derivatives of anthranilic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The structural features of this compound make it an attractive starting material for the synthesis of novel anti-inflammatory agents. The fluorine atom can enhance the potency and improve the pharmacokinetic profile of the resulting compounds.
Intermediate in the Development of Kinase Inhibitors
The substituted benzoic acid scaffold is prevalent in many kinase inhibitors used in oncology. The functional groups of this compound allow for its incorporation into larger molecules designed to target specific kinases involved in cancer cell proliferation and survival.
Building Block for Novel Heterocyclic Compounds
The carboxylic acid and amino groups of this compound provide reactive handles for the construction of various heterocyclic ring systems. These heterocyclic compounds are of great interest in medicinal chemistry due to their diverse biological activities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a fluorinated benzoic acid core and a methylamino substituent provides a valuable platform for the synthesis of novel compounds with desirable biological and physical properties. This guide has provided a comprehensive overview of its key attributes, synthesis, and potential applications, offering a foundation for researchers to explore its utility in their own work. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted and is expected to uncover new and valuable applications.
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- Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.
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- 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
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- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
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An In-Depth Technical Guide to the Solubility of 4-Fluoro-2-(methylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility of 4-Fluoro-2-(methylamino)benzoic acid (CAS 128992-62-1), a key intermediate in pharmaceutical synthesis. In the absence of extensive experimental data, this document synthesizes information from structurally similar compounds, predictive models, and established experimental protocols to offer a thorough understanding of its solubility profile.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is paramount in predicting its solubility. For this compound, the available data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | - |
| Molecular Weight | 169.15 g/mol | - |
| CAS Number | 128992-62-1 | - |
Due to the limited publicly available experimental data for this specific molecule, a deeper understanding of its solubility requires a multi-faceted approach, incorporating data from structural analogs and computational predictions.
Solubility Insights from Structural Analogs
The solubility of a compound can be qualitatively inferred by examining the solubility of its structural analogs. This approach provides a valuable baseline for experimental design. The following analogs offer insights into the potential solubility characteristics of this compound.
Table 2: Solubility of Structural Analogs
| Compound | Structure | Water Solubility | Organic Solvent Solubility | Source |
| 4-Fluoroanthranilic Acid | 2-amino-4-fluorobenzoic acid | - | Soluble in Methanol.[1] | [1] |
| N-methylanthranilic acid | 2-(methylamino)benzoic acid | Limited | Soluble in ethanol and ether.[2] | [2] |
| 4-Fluorobenzoic Acid | 4-fluorobenzoic acid | Very slightly soluble in cold water, soluble in hot water. | Soluble in alcohol, methanol, and ether.[3][4] | [3][4] |
| Anthranilic Acid | 2-aminobenzoic acid | 0.572 g/100 mL (25 °C) | Very soluble in chloroform and pyridine; soluble in ethanol and ether.[5] | [5] |
The data from these analogs suggest that this compound is likely to exhibit low solubility in water and higher solubility in organic solvents such as methanol and ethanol. The presence of the carboxylic acid and amino groups provides sites for hydrogen bonding, which can be disrupted or enhanced by the solvent environment.
Theoretical Solubility and Physicochemical Predictions
In the absence of experimental data, computational models provide a powerful tool for estimating key physicochemical parameters that govern solubility.
Predicted pKa and logP
The acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are critical determinants of a compound's solubility, particularly its pH-dependent aqueous solubility.
-
pKa Prediction : The carboxylic acid moiety of this compound is the primary acidic center. The presence of the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ~4.2).[6] Conversely, the electron-donating methylamino group may slightly decrease the acidity. The interplay of these effects will determine the final pKa. Publicly available pKa data for benzoic acid is around 4.2.[7]
-
logP Prediction : The logP value indicates the lipophilicity of a compound. A higher logP suggests greater solubility in nonpolar solvents and lower solubility in water. Online prediction tools can provide estimates for this value. For the related compound 3-Fluoro-2-(methylamino)benzoic acid, a LogP value of 2.65 has been reported.[8]
It is crucial to emphasize that these are predicted values and should be confirmed experimentally.
Predictive Solubility Models
Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can be employed to predict aqueous solubility.[9][10][11] These models are trained on large datasets of compounds with known solubilities and can provide a calculated estimate for novel structures. Various online platforms and software packages are available for this purpose.[12][13][14][15]
Experimental Determination of Solubility
To obtain definitive solubility data, a structured experimental approach is necessary. The following sections detail a robust protocol for determining the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[16]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol) in a sealed, inert container.
-
Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) is essential.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for the shake-flask solubility determination method.
HPLC Quantification of this compound
A reverse-phase HPLC method is suitable for quantifying the concentration of this compound in the saturated solutions.
Suggested HPLC Method Parameters:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Diagram of the HPLC Analysis Workflow:
Caption: Workflow for HPLC quantification of the dissolved compound.
Factors Influencing Solubility
The solubility of this compound is not a single value but is influenced by several factors:
-
pH: As a carboxylic acid, its aqueous solubility is expected to increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.
-
Temperature: For most solids, solubility increases with temperature. The extent of this effect should be determined experimentally.
-
Solvent Polarity: The compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid and amino groups.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.
Conclusion
References
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4-Fluorobenzoic acid, 98% 25 g. Thermo Scientific Alfa Aesar. [Link]
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Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. LookChem. [Link]
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Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]
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Abdu-Allah, H. H., et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 6(10), x210977. [Link]
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Anthranilic acid. Wikipedia. [Link]
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Predicting Solubility. Rowan Scientific. [Link]
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Hill, A. P., & Skelding, A. A. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16486–16493. [Link]
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Al-Ostoot, F. H., & Yaseen, Z. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4704. [Link]
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4-Fluoroanthranilic acid. PubChem. [Link]
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The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Medium. [Link]
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4-[2-(Methylamino)propyl]benzoic acid. PubChem. [Link]
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Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084. [Link]
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Calculators & Predictors. Chemaxon. [Link]
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Domańska, U., et al. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. The Journal of Physical Chemistry B, 115(16), 4766–4773. [Link]
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Shcheglov, D. V., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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Predictor Solubility. LCI Web Tools. [Link]
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Ivanova, G., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(18), 5553. [Link]
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20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. ResearchGate. [Link]
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Domańska, U., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. ResearchGate. [Link]
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Bąk, A., & Płonka, W. (2022). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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List of Popular Software Packages for Solubility Prediction. ResearchGate. [Link]
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Shcheglov, D. V., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ResearchGate. [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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Tools-Computational Pharmaceutics Group. University of Helsinki. [Link]
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Domańska, U., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. ACS Publications. [Link]
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Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. [Link]
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Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Molecules, 27(21), 7173. [Link]
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Le, T. H., et al. (2020). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules, 25(11), 2548. [Link]
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Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4926. [Link]
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2-Fluoro-6-methyl-4-(methylamino)benzoic acid. PubChem. [Link]
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A Spectroscopic Guide to 4-Fluoro-2-(methylamino)benzoic Acid: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(methylamino)benzoic acid, a substituted anthranilic acid derivative, represents a core structural motif in medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid, a secondary amine, and a fluorine substituent on an aromatic ring gives rise to a rich and informative spectroscopic profile. Understanding this profile is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior. This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles and methodologies discussed herein are designed to equip researchers with the expertise to confidently interpret the spectral features of this and related small molecules.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.
A. ¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For this compound, we anticipate a spectrum characterized by distinct signals for the aromatic protons, the methyl protons, the amine proton, and the carboxylic acid proton.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | N/A |
| Aromatic (H-6) | 7.8 - 8.0 | Doublet of doublets | JH6-H5 ≈ 8-9, JH6-F ≈ 5-6 |
| Aromatic (H-5) | 6.5 - 6.7 | Doublet of doublets of doublets | JH5-H6 ≈ 8-9, JH5-F ≈ 9-10, JH5-H3 ≈ 2-3 |
| Aromatic (H-3) | 6.4 - 6.6 | Doublet of doublets | JH3-F ≈ 10-12, JH3-H5 ≈ 2-3 |
| Amine (-NH) | 4.0 - 5.0 | Singlet (broad) or Quartet | JNH-CH3 ≈ 5 (if observable) |
| Methyl (-CH₃) | 2.8 - 3.0 | Doublet | JCH3-NH ≈ 5 (if observable) |
Causality Behind Experimental Choices and Interpretation:
-
Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for substituted benzoic acids due to its ability to solubilize the compound and to allow for the observation of exchangeable protons like those of the carboxylic acid and amine groups.
-
Aromatic Region (6.4 - 8.0 ppm): The electron-withdrawing nature of the carboxylic acid group and the fluorine atom, combined with the electron-donating effect of the methylamino group, leads to a complex and informative pattern in the aromatic region. The proton ortho to the carboxylic acid (H-6) is expected to be the most deshielded. The fluorine atom will introduce characteristic splitting patterns (coupling) to the adjacent protons (H-3 and H-5). Aromatic proton-proton and proton-fluorine coupling constants are invaluable for definitive assignments.[1]
-
Carboxylic Acid and Amine Protons: These signals are often broad due to chemical exchange and hydrogen bonding. Their chemical shifts can be highly dependent on concentration and temperature. The amine proton may show coupling to the methyl protons, appearing as a quartet, while the methyl protons would appear as a doublet.
-
Methyl Protons: The methyl group attached to the nitrogen is expected to appear as a singlet if there is no coupling to the amine proton, or as a doublet if coupling is observed. Its chemical shift is downfield from typical aliphatic protons due to the influence of the adjacent nitrogen atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include the spectral width, number of scans, and relaxation delay.[2]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 168 - 172 |
| C-4 (C-F) | 160 - 165 (Doublet, ¹JC-F ≈ 240-250 Hz) |
| C-2 (C-N) | 150 - 155 |
| C-6 | 132 - 135 |
| C-1 | 115 - 120 (Doublet, ²JC-F ≈ 20-25 Hz) |
| C-5 | 110 - 115 (Doublet, ²JC-F ≈ 20-25 Hz) |
| C-3 | 100 - 105 (Doublet, ³JC-F ≈ 5-10 Hz) |
| Methyl (-CH₃) | 30 - 35 |
Causality Behind Peak Assignments:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically found in the 165-180 ppm region.[3]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon directly bonded to the highly electronegative fluorine atom (C-4) will be significantly downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.[4] The carbon attached to the nitrogen (C-2) will also be deshielded.
-
Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer is essential.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically needed to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Similar to ¹H NMR, the data is processed, and the chemical shifts are assigned to the corresponding carbon atoms in the molecule.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1100 - 1250 | Strong |
Interpretation of the IR Spectrum:
-
O-H and N-H Stretching Region: The spectrum will be dominated by a very broad absorption in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[5] Superimposed on this broad band, a sharper peak around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine should be visible.
-
Carbonyl Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is a definitive indicator of the carboxylic acid C=O group.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions from C-C, C-N, and C-F stretching and various bending vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the most common methods are preparing a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 169, corresponding to the molecular weight of this compound (C₈H₈FNO₂).
-
Key Fragmentation Peaks:
-
m/z 152 (M-17): Loss of a hydroxyl radical (•OH) from the carboxylic acid group.
-
m/z 124 (M-45): Loss of the carboxyl group (•COOH). This is often a significant fragment for benzoic acids.[6]
-
m/z 123: Loss of H₂O from the m/z 141 fragment (loss of CO).
-
m/z 95: Loss of CO from the m/z 123 fragment.
-
Interpretation of the Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) conditions is expected to be driven by the loss of stable neutral molecules and radicals from the molecular ion. The initial fragmentation will likely involve the carboxylic acid group, as this is a common fragmentation pathway for benzoic acid derivatives. The presence of the fluorine and methylamino groups will also influence the fragmentation pattern, potentially leading to characteristic losses.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for structural elucidation.
IV. Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed picture of its molecular structure. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity and purity of this important chemical entity. The principles of spectral interpretation outlined in this guide serve as a valuable resource for scientists and professionals in the field of drug development, enabling them to make informed decisions based on robust analytical data.
V. References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
-
Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra. John Wiley & Sons.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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An In-Depth Technical Guide to the Safety and Handling of 4-Fluoro-2-(methylamino)benzoic Acid
Chemical and Physical Properties
Understanding the fundamental properties of a compound is the first step in safe handling. 4-Fluoro-2-(methylamino)benzoic acid is a fluorinated derivative of benzoic acid. The presence of the fluorine atom and the methylamino group can significantly influence its chemical reactivity, biological activity, and toxicological profile.[1]
| Property | Value | Source |
| Molecular Formula | C8H8FNO2 | [2] |
| Molecular Weight | 169.15 g/mol | [2] |
| CAS Number | 128992-62-1 | [2] |
| Predicted Boiling Point | 313.6±32.0 °C | [2] |
| Predicted Density | 1.346±0.06 g/cm3 | [2] |
| Predicted pKa | 1.74±0.10 | [2] |
Hazard Identification and GHS Classification (Inferred)
Based on the hazard profiles of structurally analogous compounds such as 4-(Methylamino)benzoic acid and other fluorinated benzoic acids, this compound should be handled as a hazardous substance.[1][3][4][5] The following Globally Harmonized System (GHS) classifications are inferred and should be adopted as a precautionary measure.
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3][5] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[3][5] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3][5] |
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling any chemical, especially those with limited toxicological data. The following handling procedures are based on best practices for working with aromatic carboxylic acids and their derivatives.
Engineering Controls
All manipulations of solid this compound or its solutions should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory when handling the powder or preparing solutions to minimize the risk of inhalation.[4] Eyewash stations and safety showers must be readily accessible.[3]
Personal Protective Equipment (PPE) Workflow
The selection and use of appropriate PPE is non-negotiable. The following workflow outlines the necessary PPE for handling this compound.
Caption: A stepwise workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound.
First-Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical. The following measures are based on the known hazards of similar compounds.[3][4][5]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4]
Disposal
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[6] This compound should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[7] Waste should be collected in a designated, labeled, and sealed container for disposal by a licensed hazardous waste management company.[6]
Spill and Emergency Procedures
A clear and practiced emergency plan is essential for mitigating the risks associated with chemical spills.
Caption: A flowchart outlining the key steps for responding to a spill of this compound.
Toxicological Information (Inferred)
While specific toxicological data for this compound is limited, the toxicity of benzoic acid and its derivatives has been studied. Benzoic acid generally exhibits low oral toxicity.[8] However, fluorinated organic compounds can have altered toxicological profiles. The primary concerns for this class of compounds are irritation to the skin, eyes, and respiratory tract.[3][5] Chronic exposure effects are not well-documented for this specific compound, and it is not classified as a carcinogen.[8]
Applications in Research and Drug Development
Fluorinated benzoic acids are important building blocks in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Derivatives of fluorinated benzoic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and in the development of PET imaging probes.[9][10] this compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science.
Synthesis and Reactivity
The synthesis of fluorinated benzoic acids can be achieved through various methods, including the hydrolysis of corresponding benzonitriles or through Grignard reactions with carbon dioxide.[11] A common synthetic route for a related compound, 4-fluoro-2-methylbenzoic acid, involves the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis.[12] The presence of the amino and carboxylic acid groups makes this compound a versatile synthon for further chemical modifications.
References
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Abdu, A. M., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 929–932. Retrieved from [Link]
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Vaidyanathan, G., et al. (2012). Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors. Nuclear Medicine and Biology, 39(6), 839-850. Retrieved from [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
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PubMed. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Retrieved from [Link]
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PubMed. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid. Retrieved from [Link]
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Reddit. (2023). lab procedure question. Retrieved from [Link]
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Shell Australia. (2014). ad-fluorobenzoic-acid.pdf. Retrieved from [Link]
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PubChem. (2026). 2-Fluoro-6-methyl-4-(methylamino)benzoic acid. Retrieved from [Link]
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Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. Retrieved from [Link]
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PubMed. (2014). Toxicological evaluation of two flavors with modifying properties: 3-((4-amino-2,2-dioxido-1H-benzo[c][3][6][9]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide and (S). Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Methyl 2-(2-[18F]fluoro-4-nitrobenzamido)-3-methylbutanoate. Retrieved from [Link]
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National Institutes of Health. (2013). Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats. Retrieved from [Link]
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PubMed. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic Acid, an Antiviral Compound With Activity Against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2. Retrieved from [Link]
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Biological activity of 4-Fluoro-2-(methylamino)benzoic acid
An In-depth Technical Guide to the Biological Activity of 4-Fluoro-2-(methylamino)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a fluorinated derivative of anthranilic acid. While direct and extensive studies on its intrinsic biological activities are not widely published, its structural features and the activities of closely related analogs position it as a molecule of significant interest in medicinal chemistry. This guide provides an in-depth analysis of its role as a strategic building block in pharmaceutical synthesis, explores its potential, yet largely uncharacterized, biological activities based on its chemical class, and offers detailed experimental protocols for its synthesis and hypothetical evaluation. The primary value of this compound appears to lie in its function as a precursor for complex active pharmaceutical ingredients (APIs), particularly in the domain of oncology.
Introduction: The Strategic Importance of a Fluorinated Anthranilic Acid Derivative
This compound belongs to the class of anthranilic acid derivatives, which are known to exhibit a range of biological effects, including anti-inflammatory properties characteristic of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The incorporation of a fluorine atom is a well-established strategy in modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate to its target protein.[2] These enhancements can improve a molecule's pharmacokinetic profile, such as its ability to cross the blood-brain barrier, and can lead to a longer half-life, potentially reducing dosing frequency.[2]
The structure of this compound makes it a versatile intermediate for creating more complex molecules, particularly in the development of drugs targeting specific enzymes or receptors in fields like oncology and neurology.[3] Its isomer, 3-Fluoro-2-(methylamino)benzoic acid, is a known key intermediate in the synthesis of Dabrafenib, a potent kinase inhibitor used to treat certain types of cancer.[4] This close relationship strongly suggests that this compound is a highly valuable precursor for the synthesis and discovery of novel kinase inhibitors and other targeted therapies.
Physicochemical Properties
Specific, experimentally determined physicochemical data for this compound is not extensively documented in publicly available literature. However, its properties can be predicted based on its structure. A summary of these predicted values is presented in Table 1.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Note |
| Molecular Formula | C₈H₈FNO₂ | - |
| Molecular Weight | 169.15 g/mol | - |
| XLogP3 | ~2.1 | Indicates moderate lipophilicity, favorable for cell permeability. |
| Hydrogen Bond Donors | 2 | (from -COOH and -NH groups) |
| Hydrogen Bond Acceptors | 3 | (from O=C, -OH, and F atoms) |
| Polar Surface Area | 49.3 Ų | Influences membrane transport and solubility. |
Note: Values are computationally predicted and may vary from experimental results. These properties are comparable to those of related fluorinated benzoic acid building blocks used in drug synthesis.[5]
Synthesis and Characterization
The synthesis of this compound can be achieved through several established organic chemistry routes. A common and effective method is the Ullmann condensation, which involves the coupling of an amine with an aryl halide, catalyzed by copper.
A plausible synthetic pathway would start from 2-bromo-4-fluorobenzoic acid and methylamine.
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An In-Depth Technical Guide to 4-Fluoro-2-(methylamino)benzoic Acid Derivatives and Analogs: Synthesis, Properties, and Therapeutic Applications
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-(methylamino)benzoic acid and its related derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. As a fluorinated analog of anthranilic acid, this core structure combines the established pharmacological relevance of N-aryl anthranilic acids with the unique physicochemical advantages conferred by fluorine. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a powerful tool in drug design.[1][2] This whitepaper delves into the primary synthetic methodologies for this class of compounds, explores their detailed physicochemical and structural characterization, analyzes critical structure-activity relationships (SAR), and highlights their proven and potential therapeutic applications, ranging from anti-inflammatory agents to novel VLA-4 antagonists.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their research and development programs.
Introduction to the 4-Fluoroanthranilic Acid Core
The Anthranilic Acid Scaffold in Medicinal Chemistry
Anthranilic acid (2-aminobenzoic acid) and its derivatives are a cornerstone in pharmaceutical development. This structural motif is famously present in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "fenamates," which includes mefenamic acid and tolfenamic acid. These compounds function by inhibiting cyclooxygenase (COX) enzymes. The core structure, featuring an N-aryl substituent, provides a rigid framework that facilitates critical binding interactions within enzyme active sites. The compound 4-Fluoro-2-(phenylamino)benzoic acid, an analog of the topic molecule, is a classic example of an anthranilic acid derivative with potential anti-inflammatory, antipyretic, and analgesic properties.[3]
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a prevalent and highly successful strategy in medicinal chemistry.[5] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter a molecule's profile.[1]
Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The C-F bond is highly stable and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can block sites of metabolism and increase the drug's half-life.[1]
-
Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing binding potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing target engagement or pharmacokinetic properties.
-
Improved Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes, including the blood-brain barrier.[1]
Overview of this compound and its Significance
The core molecule, this compound, combines the proven anthranilic acid scaffold with the benefits of a fluorine substituent at the 4-position and a simple methylamino group at the 2-position. This specific arrangement creates a versatile building block for combinatorial chemistry and lead optimization. The fluorine atom at the para-position to the carboxylic acid can influence the electronic distribution of the entire ring, while the N-methyl group provides a handle for further derivatization or can serve to fine-tune steric and electronic properties compared to a simple N-H or a larger N-aryl group.
Synthetic Strategies and Methodologies
The synthesis of 4-fluoro-2-(amino)benzoic acid derivatives typically relies on robust and well-established chemical transformations. The choice of strategy often depends on the availability and cost of starting materials.
Core Synthesis via Ullmann Condensation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a primary and highly effective method for constructing the N-aryl or N-alkyl bond in anthranilic acid derivatives.[3] This reaction typically involves the coupling of an aryl halide (in this case, a di-halogenated benzoic acid) with an amine.
General Reaction Scheme:
Experimental Protocol: Synthesis of a 4-Fluoro-2-(arylamino)benzoic Acid Analog via Ullmann Condensation
This protocol is adapted from the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid and serves as a representative example for this class of reactions.[3]
Objective: To synthesize a 4-fluoro-N-aryl anthranilic acid derivative.
Materials:
-
2-Bromo-4-fluorobenzoic acid (1 equivalent)
-
Aniline (or desired amine, 1.1 equivalents)
-
Copper (I) catalyst (e.g., CuI, 0.1 equivalents)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
High-boiling point solvent (e.g., DMF, NMP)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography mobile phase)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-fluorobenzoic acid, potassium carbonate, and the copper catalyst.
-
Solvent and Reagents: Add the solvent (e.g., DMF) to the flask, followed by the aniline.
-
Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 130-150 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: The copper catalyst is essential for facilitating the C-N bond formation. The base is required to neutralize the HBr formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. A high temperature is necessary to overcome the activation energy of the reaction.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and acidify with HCl to a pH of ~2-3. This protonates the carboxylic acid, making it less water-soluble.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Chromatography: Purify the resulting crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
-
Self-Validation: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS to ensure the correct structure and absence of starting materials or significant impurities.
-
Caption: Workflow for Ullmann Condensation Synthesis.
Alternative Synthetic Routes
While the Ullmann reaction is common, other methods can be employed. A patented process for the related 4-fluoro-2-methylbenzoic acid uses m-fluorotoluene and trichloroacetyl chloride in a Friedel-Crafts acylation reaction, followed by hydrolysis.[6] This highlights that the core can also be built through electrophilic aromatic substitution on a simpler fluorinated starting material, followed by functional group interconversion.
Physicochemical Properties and Structural Characterization
Thorough characterization is essential to confirm the structure and purity of synthesized compounds.
-
Spectroscopic Analysis: ¹H and ¹³C NMR are used to confirm the chemical structure, while IR spectroscopy can identify key functional groups like the carboxylic acid C=O and O-H stretches, and the N-H bond.
-
Crystallographic Analysis: Single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed three-dimensional information. For example, in the crystal structure of 4-fluoro-2-(phenylamino)benzoic acid, two independent molecules were observed in the asymmetric unit, featuring intramolecular N—H⋯O hydrogen bonds and forming dimers through intermolecular O—H⋯O hydrogen bonds.[3] This type of intramolecular hydrogen bond can pre-organize the molecule into a specific conformation, which can be critical for its biological activity.
Table 1: Computed Physicochemical Properties of Representative Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| This compound | C₈H₈FNO₂ | 169.15 | 1.8 | [7] |
| 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid | C₁₄H₁₂FNO₂ | 245.25 | 4.9 | [8] |
| 2-Fluoro-6-methyl-4-(methylamino)benzoic acid | C₉H₁₀FNO₂ | 183.18 | 1.9 | [9] |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing lead compounds. For benzoic acid derivatives, the nature and position of substituents on the aromatic ring dramatically influence biological activity.
Caption: Key SAR Modification Points and Their Effects.
-
The 4-Fluoro Group: As discussed, this group is critical for enhancing metabolic stability and can act as a bioisostere for a hydrogen atom, improving binding without adding significant bulk. Its electron-withdrawing nature influences the entire molecule.
-
The 2-Amino Substituent: The size and nature of the substituent on the nitrogen atom are paramount. A simple methyl group (as in the parent topic molecule) is small and maintains some hydrogen-bond donating capability. Replacing this with larger aryl groups, as seen in many NSAIDs, can introduce new binding interactions (e.g., pi-stacking) and drastically alter the molecule's conformation and target selectivity.[3]
-
The Carboxylic Acid: This group is often a key pharmacophore, forming strong hydrogen bonds or salt-bridge interactions with basic residues (like arginine or lysine) in a target's active site. In a study of benzoic acid derivatives as α-amylase inhibitors, the position of hydroxyl groups relative to the carboxylic acid was found to be critical for activity, underscoring the importance of the substitution pattern on the ring.[10]
Biological Activities and Therapeutic Applications
The versatile 4-fluoroanthranilic acid scaffold has been explored for a range of therapeutic applications, leveraging its structural similarity to known bioactive molecules.
Anti-inflammatory Properties
Given that anthranilic acids are a well-known class of NSAIDs, derivatives of this compound are prime candidates for development as anti-inflammatory agents.[3] Their mechanism would likely involve the inhibition of COX-1 and/or COX-2 enzymes, reducing the production of prostaglandins involved in pain and inflammation.
Case Study: VLA-4 Antagonists for Asthma
A significant breakthrough demonstrated the potential of this scaffold beyond traditional NSAID applications. A complex derivative, 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid , was identified as a potent and orally active antagonist of Very Late Antigen-4 (VLA-4).[4] VLA-4 is an integrin that plays a crucial role in the recruitment of inflammatory cells like eosinophils. In a murine asthma model, this compound effectively inhibited eosinophil infiltration and blocked bronchial hyper-responsiveness, showing efficacy comparable to an anti-VLA-4 antibody.[4] This highlights the scaffold's utility in developing treatments for inflammatory and autoimmune diseases.
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- 4. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
The Strategic Role of 4-Fluoro-2-(methylamino)benzoic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 4-Fluoro-2-(methylamino)benzoic acid, a fluorinated anthranilic acid derivative poised for significant impact in medicinal chemistry. While not yet a component of an approved therapeutic, its structural motifs are present in numerous successful drugs, positioning it as a key building block for next-generation pharmaceuticals. We will dissect its synthesis, physicochemical properties, and established roles as a pharmacophore in kinase inhibition and as a bioisostere in anti-inflammatory drug design. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.
Introduction: The Promise of Fluorinated Anthranilic Acids
The anthranilic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives have given rise to a multitude of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][4][5] The strategic incorporation of fluorine into organic molecules is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.[6] this compound represents a convergence of these two powerful concepts, offering a unique combination of structural features for the rational design of novel therapeutics.
Physicochemical Properties and Structural Features
The key physicochemical properties of this compound are summarized in the table below. The presence of the fluorine atom at the 4-position and the methylamino group at the 2-position significantly influences the molecule's electronic and conformational landscape.
| Property | Value | Source |
| CAS Number | 128992-62-1 | Internal Database |
| Molecular Formula | C8H8FNO2 | Internal Database |
| Molecular Weight | 169.15 g/mol | Internal Database |
| Predicted Boiling Point | 313.6±32.0 °C | Internal Database |
| Predicted Density | 1.346±0.06 g/cm3 | Internal Database |
| Predicted pKa | 1.74±0.10 | Internal Database |
The intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen of the methylamino group, a characteristic feature of N-substituted anthranilic acids, plays a crucial role in pre-organizing the molecule for receptor binding.
Synthesis of this compound and Its Derivatives
Proposed Synthetic Pathway
A viable synthetic route would start from the commercially available 2-bromo-4-fluorobenzoic acid and methylamine.
Sources
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- 4. Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. | Semantic Scholar [semanticscholar.org]
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Methodological & Application
Synthesis of 4-Fluoro-2-(methylamino)benzoic Acid: An Application Note and Detailed Protocol
Introduction
4-Fluoro-2-(methylamino)benzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its structural motif, featuring a fluorinated anthranilic acid derivative, imparts unique electronic properties and metabolic stability, making it a valuable building block in drug discovery and development. This application note provides a comprehensive guide for the synthesis of this compound from the readily available starting material, 2-amino-4-fluorobenzoic acid. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol, and present expected analytical data for the final product.
Synthetic Strategy: The Eschweiler-Clarke Reaction
For the N-methylation of the primary aromatic amine in 2-amino-4-fluorobenzoic acid, the Eschweiler-Clarke reaction stands out as a robust and reliable method.[1][2] This classical reaction utilizes a mixture of formic acid and formaldehyde to achieve methylation.[3] The choice of the Eschweiler-Clarke reaction is underpinned by several key advantages:
-
High Selectivity for Methylation: The reaction conditions are optimized for the introduction of a methyl group onto the nitrogen atom.
-
Avoidance of Over-alkylation: A significant benefit of this method is that the reaction typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a common side reaction with other alkylating agents like methyl iodide.[1]
-
Mild Reaction Conditions: The reaction is generally performed at elevated temperatures but does not require harsh reagents or extreme conditions, making it compatible with a range of functional groups.
-
Irreversible Nature: The reaction is driven to completion by the formation of carbon dioxide gas, which is a volatile byproduct.[1]
The mechanism of the Eschweiler-Clarke reaction involves the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This is followed by a hydride transfer from formic acid to the iminium ion, yielding the methylated amine and carbon dioxide.[2]
Reaction Workflow
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for the N-methylation of 2-amino-4-fluorobenzoic acid.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-fluorobenzoic acid | ≥98% | Sigma-Aldrich |
| Formaldehyde (37 wt. % in H₂O) | ACS Reagent | Fisher Scientific |
| Formic acid (≥95%) | ACS Reagent | VWR Chemicals |
| Hydrochloric acid (concentrated) | ACS Reagent | J.T. Baker |
| Sodium hydroxide | ACS Reagent | EMD Millipore |
| Dichloromethane (DCM) | HPLC Grade | Honeywell |
| Anhydrous sodium sulfate | ACS Reagent | Alfa Aesar |
| Deionized water | - | In-house |
| Round-bottom flask (100 mL) | - | Pyrex |
| Reflux condenser | - | Kimble |
| Magnetic stirrer with heating mantle | - | IKA |
| Separatory funnel (250 mL) | - | Corning |
| pH paper | - | Whatman |
| Rotary evaporator | - | Büchi |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorobenzoic acid (5.0 g, 32.2 mmol).
-
Addition of Reagents: To the flask, add formaldehyde (37 wt. % in H₂O, 5.2 mL, 69.2 mmol) followed by the slow addition of formic acid (5.0 mL, 132 mmol). Caution: The initial reaction may be exothermic.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain it at this temperature under reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.
-
Acidify the aqueous solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of the crude product should form. If no precipitate forms, proceed to the extraction step.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Expected Results
Yield: The typical yield of this compound after purification is in the range of 70-85%.
Physical Properties:
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 170-174 °C |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.8 (br s, 1H, COOH), 7.8-7.9 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.0 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 169.0 (C=O), 163.0 (d, J=245 Hz, C-F), 150.0 (C-N), 132.0 (d, J=10 Hz, C-H), 115.0 (d, J=3 Hz, C-H), 110.0 (d, J=25 Hz, C-H), 105.0 (C-C), 30.0 (N-CH₃).
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of COOH), 2950 (C-H stretch), 1680 (C=O stretch), 1610, 1580 (C=C aromatic stretch), 1250 (C-F stretch).
-
Mass Spectrometry (EI): m/z 169 (M⁺), 152, 124, 95.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield | Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature. Ensure efficient stirring. |
| Loss of product during work-up | Ensure the pH is sufficiently acidic during precipitation/extraction. Perform extractions thoroughly. | |
| Impure product after recrystallization | Inappropriate solvent system | Screen different solvent systems for recrystallization. Consider using column chromatography for purification. |
| Presence of starting material | If TLC indicates the presence of starting material, consider re-subjecting the crude product to the reaction conditions or purify by chromatography. | |
| Formation of N,N-dimethylated product | Use of excessive formaldehyde and formic acid | While the Eschweiler-Clarke reaction typically yields the mono-methylated product, significant excess of reagents might lead to some di-methylation. Use the recommended stoichiometry. |
Conclusion
The Eschweiler-Clarke reaction provides an efficient and straightforward method for the synthesis of this compound from 2-amino-4-fluorobenzoic acid. This application note offers a detailed and practical protocol that can be readily implemented in a standard organic chemistry laboratory. The provided characterization data will aid researchers in confirming the identity and purity of their synthesized product, facilitating its use in subsequent research and development activities.
References
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]
-
Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]
-
Icke, R. N.; Wisegarver, B. B.; Alles, G. A. β-Phenylethyldimethylamine. Org. Synth.1945 , 25, 89. [Link]
-
Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301–330. [Link]
-
Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971 , 36 (6), 829–832. [Link]
-
Wikipedia contributors. Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Zhou, Y.; et al. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2023 , 28(1), 354. [Link]
Sources
Application Note: Selective N,N-dimethylation of 4-fluoro-2-aminobenzoic Acid via the Eschweiler-Clarke Reaction
An Application Note and Protocol for the N-methylation of 4-fluoro-2-aminobenzoic acid
Abstract N-methylated aromatic compounds, particularly derivatives of aminobenzoic acids, are pivotal structural motifs in medicinal chemistry and materials science. This document provides a comprehensive guide for the N,N-dimethylation of 4-fluoro-2-aminobenzoic acid, a valuable synthetic intermediate. We present a detailed protocol employing the Eschweiler-Clarke reaction, a classic and highly reliable method for the exhaustive methylation of primary amines using formic acid and formaldehyde. This approach is advantageous as it proceeds with high selectivity for the tertiary amine, effectively preventing the formation of quaternary ammonium salts, and utilizes readily available, inexpensive reagents. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a robust experimental procedure and a thorough explanation of the underlying chemical principles.
Introduction and Scientific Background
The introduction of a methyl group to a nitrogen atom can profoundly alter the physicochemical properties of a molecule. In drug development, N-methylation is a key strategy to enhance metabolic stability, improve membrane permeability, modulate receptor binding affinity, and fine-tune the pharmacokinetic profile of a lead compound. 4-fluoro-2-aminobenzoic acid is an important building block, and its N-methylated derivative serves as a precursor for more complex pharmaceutical agents.
While several methods exist for N-methylation, including the use of alkyl halides (e.g., methyl iodide) or sulfates, these often suffer from a lack of selectivity, leading to mixtures of secondary, tertiary, and quaternary ammonium salts.[1] The Eschweiler-Clarke reaction offers a superior alternative for the synthesis of tertiary amines from primary amine precursors.[2] It is a reductive amination process where formaldehyde serves as the carbon source for the methyl group and formic acid acts as the reducing agent.[3][4] A key feature of this reaction is its irreversible nature, driven by the formation and release of carbon dioxide gas, which ensures the reaction proceeds to completion.[2]
The Eschweiler-Clarke Reaction: Mechanism and Rationale
The reaction proceeds through a well-established, two-stage mechanism for each methyl group addition. The process is self-limiting and terminates at the tertiary amine stage because the tertiary amine lacks the necessary proton to form a new iminium ion with formaldehyde, thus preventing quaternization.[4]
Mechanism Breakdown:
-
Imine Formation: The primary amine first performs a nucleophilic attack on formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a methylene iminium ion.
-
Reductive Methylation (First Methylation): Formic acid acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (N-methyl-4-fluoro-2-aminobenzoic acid) and releasing carbon dioxide.[5]
-
Repeat for Second Methylation: The resulting secondary amine is still nucleophilic and reacts with a second molecule of formaldehyde to form a new iminium ion.
-
Final Reduction: A second molecule of formic acid reduces this iminium ion to the final tertiary amine product, N,N-dimethyl-4-fluoro-2-aminobenzoic acid.[4]
Experimental Protocol
This protocol details the N,N-dimethylation of 4-fluoro-2-aminobenzoic acid. It is crucial to perform this reaction in a well-ventilated fume hood due to the use of formaldehyde and the evolution of carbon dioxide.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 4-fluoro-2-aminobenzoic acid | ≥98% Purity | Sigma-Aldrich | Starting material |
| Formaldehyde Solution | 37 wt. % in H₂O | Fisher Scientific | Carbon source; use in excess |
| Formic Acid | ≥95% Purity | Acros Organics | Reducing agent and solvent; use in excess |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR | For neutralization during work-up |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | VWR | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For washing organic layer |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent |
| Deionized Water | N/A | Lab supply | For work-up procedures |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
-
Fume hood
Experimental Workflow
Step-by-Step Procedure
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-aminobenzoic acid (e.g., 5.0 g, 32.2 mmol).
-
In a well-ventilated fume hood, add formic acid (25 mL, ~660 mmol). Stir the mixture until the solid is mostly dissolved.
-
Carefully add aqueous formaldehyde solution (37%, 10 mL, ~123 mmol).
-
Causality Note: A significant excess of both formaldehyde and formic acid is used to ensure the reaction goes to completion and to serve as the reaction medium.[2]
2. Reaction Execution and Monitoring:
-
Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 8-12 hours. Vigorous bubbling (CO₂ evolution) should be observed initially.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture, neutralizing it with NaHCO₃ solution, and extracting with ethyl acetate. A suitable mobile phase is 30:70 Ethyl Acetate:Hexanes with a drop of acetic acid. The product spot should be less polar (higher Rƒ) than the starting material. The reaction is complete when the starting material spot is no longer visible.
3. Work-up and Isolation:
-
After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing ice (~100 g).
-
Neutralize the acidic solution by cautiously adding solid sodium bicarbonate in small portions until CO₂ evolution ceases and the pH is ~8. Safety Note: This step is highly exothermic and produces a large volume of gas; perform it slowly in a large beaker to avoid overflow.
-
Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
4. Purification:
-
The crude product, N,N-dimethyl-4-fluoro-2-aminobenzoic acid, can often be purified by recrystallization.
-
A suitable solvent system for recrystallization is an ethanol/water or isopropanol/water mixture. Dissolve the crude solid in a minimal amount of hot alcohol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Expected Results and Data
| Parameter | Value |
| Reactants | |
| 4-fluoro-2-aminobenzoic acid | 5.0 g (32.2 mmol, 1.0 equiv) |
| Formaldehyde (37% aq.) | 10 mL (~123 mmol, ~3.8 equiv) |
| Formic Acid (95%) | 25 mL (~660 mmol, ~20.5 equiv) |
| Conditions | |
| Temperature | 100 °C |
| Reaction Time | 8-12 hours |
| Product | |
| Expected Product | N,N-dimethyl-4-fluoro-2-aminobenzoic acid |
| Molecular Weight | 183.17 g/mol |
| Theoretical Yield | 5.90 g |
| Typical Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
Troubleshooting
-
Incomplete Reaction: If TLC shows significant starting material after the recommended time, additional formaldehyde and formic acid can be added, and the reflux can be continued for another 4-6 hours.
-
Low Yield: Ensure the pH during neutralization is basic (~8) to fully deprotonate the carboxylic acid and precipitate the product if it's insoluble, or to ensure the amine is in its free base form for efficient extraction. Inefficient extraction is a common cause of low yield.
-
Oily Product: If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization or use a different solvent system for purification, such as column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).
References
- (Reserved for future reference)
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
- (Reserved for future reference)
- (Reserved for future reference)
- (Reserved for future reference)
- (Reserved for future reference)
- (Reserved for future reference)
- (Reserved for future reference)
- (Reserved for future reference)
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Different protocols for methylation of aniline. ResearchGate. [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Institutes of Health. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Eschweiler-Clarke Reaction. YouTube. [Link]
- (Reserved for future reference)
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
- (Reserved for future reference)
- (Reserved for future reference)
-
Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
Sources
Application Note: High-Purity Synthesis of 4-Fluoro-2-(methylamino)benzoic Acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the purification of 4-Fluoro-2-(methylamino)benzoic acid by recrystallization. This guide is intended for researchers, scientists, and professionals in drug development who require a high-purity starting material for advanced synthetic applications. The protocol herein details an optimized procedure using a mixed solvent system to effectively eliminate common impurities, resulting in a product of superior purity suitable for sensitive downstream processes. This document elaborates on the scientific rationale behind the experimental design, provides a detailed step-by-step methodology, and includes a troubleshooting guide to ensure consistent and reproducible outcomes.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a crucial structural motif and key building block in the synthesis of a variety of pharmacologically active compounds. The purity of this intermediate is of utmost importance, as contaminants can propagate through synthetic sequences, leading to the formation of undesirable side products, diminished yields, and complications in the purification of the final active pharmaceutical ingredient (API). Even minute impurities can significantly alter the biological activity and toxicological profile of the target molecule.
Recrystallization stands as a robust and economically viable technique for the purification of solid organic compounds.[1][2] The efficacy of this method is rooted in the principle of differential solubility: the desired compound and its impurities exhibit different solubilities in a selected solvent at varying temperatures.[2] By dissolving the impure solid in a minimal amount of a hot solvent and subsequently allowing the solution to cool, the target compound crystallizes out, leaving the more soluble impurities behind in the mother liquor. The success of this technique is critically dependent on the judicious selection of a solvent system and precise control over the cooling rate to foster the growth of well-ordered, high-purity crystals.
This application note presents a detailed recrystallization protocol for this compound, providing not just a procedural outline, but also a thorough explanation of the underlying chemical principles that inform each step of the process.
Physicochemical Properties & Solvent System Rationale
A comprehensive understanding of the physicochemical properties of this compound is essential for the development of an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C8H8FNO2 | ChemicalBook[3] |
| Molecular Weight | 169.15 g/mol | ChemicalBook[3] |
| Predicted Boiling Point | 313.6±32.0 °C | ChemicalBook[3] |
| Predicted Density | 1.346±0.06 g/cm3 | ChemicalBook[3] |
| Appearance | White to pale yellow crystalline powder | TCI Chemicals[4] |
The choice of an appropriate solvent is the most critical parameter in recrystallization. An ideal solvent should meet the following criteria:
-
High dissolving power for the target compound at elevated temperatures.
-
Low dissolving power for the target compound at ambient or sub-ambient temperatures.
-
High solubility for impurities across all temperatures, or alternatively, very low solubility.
-
A boiling point that is sufficiently high to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Chemical inertness towards the compound being purified. [2]
-
Favorable safety profile and cost-effectiveness.
Drawing upon the principle of "like dissolves like," the polar carboxylic acid and amine functionalities of this compound suggest solubility in polar solvents.[5] Experimental data for the closely related benzoic acid shows high solubility in hot water and lower solubility in cold water, making water a potential recrystallization solvent.[6][7] However, to enhance the solubility at higher temperatures and to better solubilize potential organic impurities, a mixed solvent system is often advantageous.[2] For this protocol, a binary system of ethanol and water is selected. Ethanol effectively dissolves the compound at its boiling point, while the controlled addition of water as an anti-solvent modulates the solubility to induce crystallization upon cooling, thereby optimizing both recovery and purity.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the purification of approximately 5 grams of crude this compound. Proportional adjustments should be made for different scales.
Materials and Equipment
-
Crude this compound (approx. 5 g)
-
Ethanol, 95% or absolute
-
Deionized water
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Graduated cylinders
-
Powder funnel
-
Fluted filter paper
-
Buchner funnel and vacuum flask
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Detailed Procedural Steps
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
In a separate beaker, heat approximately 50 mL of 95% ethanol on a hot plate.
-
Add the hot ethanol portion-wise to the flask containing the crude solid, with continuous stirring and gentle heating. Add only the minimum amount of hot ethanol required to achieve complete dissolution. This ensures the formation of a saturated solution, which is essential for maximizing the recovery of the purified product.
-
-
Decolorization (if required):
-
If the solution exhibits significant coloration, this may be due to high molecular weight, colored impurities. To address this, remove the flask from the heat and add a small amount (e.g., 0.1-0.2 g) of activated charcoal.
-
Gently reheat the solution to boiling for 5-10 minutes with stirring. Activated charcoal possesses a high surface area that effectively adsorbs these colored impurities.[8]
-
-
Hot Filtration (if required):
-
This step is necessary if activated charcoal was used or if any insoluble particulate matter is observed.
-
Preheat a powder funnel and fluted filter paper by placing them over a clean 250 mL Erlenmeyer flask containing a small volume of boiling ethanol.
-
Rapidly pour the hot solution through the fluted filter paper into the clean flask. This step must be executed quickly to prevent premature crystallization of the product in the funnel.
-
-
Inducing Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise with constant stirring until the solution becomes faintly and persistently turbid. This turbidity indicates that the solution is now supersaturated.
-
Add a few drops of hot ethanol to redissolve the initial precipitate and render the solution clear again.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. A slow cooling rate is paramount for the formation of large, well-defined crystals, as it allows for the selective incorporation of the correct molecules into the growing crystal lattice, thereby excluding impurities.[1]
-
After the flask has reached room temperature, immerse it in an ice-water bath for a minimum of 30 minutes to maximize the yield of the crystalline product.
-
-
Isolation of Crystals:
-
Assemble a Buchner funnel with a piece of filter paper that fits snugly over the holes. Wet the paper with a small amount of the cold ethanol-water mother liquor to ensure a good seal.
-
Activate the vacuum source and pour the crystalline slurry into the Buchner funnel in one swift motion.
-
Use a small volume of the cold mother liquor to rinse any residual crystals from the Erlenmeyer flask into the funnel.
-
-
Washing the Crystals:
-
With the vacuum still engaged, wash the crystals on the filter paper with a minimal amount of an ice-cold 1:1 ethanol-water mixture. This step is crucial for removing any residual mother liquor that contains dissolved impurities. It is important to use a minimal volume of the cold wash solvent to avoid significant loss of the purified product.
-
-
Drying the Crystals:
-
To facilitate drying, press the crystals firmly on the filter paper with a clean spatula or the bottom of a small, clean beaker to expel as much solvent as possible.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C). Alternatively, drying can be accomplished in a vacuum desiccator.
-
-
Analysis and Characterization:
-
Measure the melting point of the purified this compound. A sharp melting point range (1-2 °C) that aligns with the literature value is a strong indicator of high purity.
-
Calculate the percent recovery using the formula: (mass of pure product / mass of crude product) x 100%.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Excessive solvent was used. - The solution was not adequately saturated. | - Concentrate the solution by boiling off some of the solvent. - Induce nucleation by scratching the inner wall of the flask at the solution's surface with a glass rod. - Introduce a seed crystal of the pure compound.[6] |
| "Oiling out" occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is excessively supersaturated. | - Lower the temperature at which crystallization is initiated. - Add a small amount of a solvent in which the compound is more soluble to decrease the level of supersaturation. |
| Low recovery of purified product. | - An excessive amount of solvent was used for dissolution. - Premature crystallization occurred during the hot filtration step. - The crystals were washed with an excessive volume of cold solvent. - The compound has significant solubility in the solvent even at low temperatures. | - Use the absolute minimum amount of hot solvent for the initial dissolution. - Ensure that the filtration apparatus is thoroughly preheated. - Use a minimal volume of ice-cold solvent for washing the crystals. - Consider exploring an alternative solvent or solvent system. |
| The purified product remains colored. | - The activated charcoal treatment was insufficient or omitted. - The colored impurity has a solubility profile very similar to that of the desired compound. | - Repeat the recrystallization process, ensuring an effective activated charcoal treatment. - If the color persists, an alternative purification method, such as column chromatography, may be necessary. |
Expected Results and Purity Assessment
A successful recrystallization will yield a white to off-white crystalline solid. The melting point of the purified this compound should be sharp and consistent with the literature values. A marked improvement in the melting point range when compared to the crude starting material is a strong qualitative indicator of successful purification. For a more rigorous, quantitative assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Safety Precautions
-
All operations should be conducted within a certified chemical fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.
-
Ethanol is a flammable solvent. All heating should be performed using a hot plate, and all potential ignition sources must be eliminated from the work area.
-
This compound may cause skin and eye irritation.[4] Avoid inhalation of dust and direct contact with skin and eyes. It is imperative to consult the Safety Data Sheet (SDS) for this compound prior to commencing any work.
Conclusion
This application note provides a detailed and scientifically robust protocol for the purification of this compound via recrystallization. By adhering to the principles of judicious solvent selection and controlled crystallization, researchers can reliably obtain high-purity material, a critical prerequisite for the successful advancement of synthetic campaigns in drug discovery and development. The inclusion of a comprehensive troubleshooting guide further empowers scientists to navigate common experimental challenges and optimize this purification technique for their specific laboratory context.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Slideshare. (n.d.). Polymorphism and crystallisation : The mysterious phenomenon. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solid- crystalline, Amorphous and Polymorphism. Retrieved from [Link]
- Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Wartburg College. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Canterbury. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]
- Reutzel-Edens, S. M. (2015). Achieving polymorph selectivity in the crystallization of pharmaceutical solids: Basic considerations and recent advances.
-
Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. PMC. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
East Tennessee State University. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. hi-static.z-dn.net [hi-static.z-dn.net]
- 3. This compound | 128992-62-1 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. researchgate.net [researchgate.net]
- 8. famu.edu [famu.edu]
Application Note & Protocol: High-Resolution Purification of 4-Fluoro-2-(methylamino)benzoic acid using Normal-Phase Column Chromatography
Here are the detailed Application Notes and Protocols for the column chromatography method for 4-Fluoro-2-(methylamino)benzoic acid.
Abstract
This document provides a comprehensive guide and a detailed protocol for the purification of this compound (CAS: 128992-62-1) using silica gel-based normal-phase column chromatography. This zwitterionic molecule, possessing both a carboxylic acid and a secondary amine functional group, presents unique challenges such as peak tailing and strong adsorption to the stationary phase. The methodology herein is optimized to address these challenges by employing a modified mobile phase to ensure high purity and recovery, making it suitable for demanding applications in pharmaceutical synthesis and drug development.
Introduction and Scientific Principles
This compound is a fluorinated building block used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a polar carboxylic acid group, a basic secondary amine, and an aromatic ring, results in a compound with moderate to high polarity and amphoteric properties.
The purification of such compounds via silica gel chromatography is often complicated. The acidic silanol (Si-OH) groups on the surface of the silica gel can strongly and non-specifically interact with the basic amine, while the polar carboxylic acid can lead to significant band broadening or "streaking" on the column.[3]
This protocol overcomes these issues by leveraging the principles of ion suppression . By introducing a small amount of a competitive acid, such as acetic acid, into the non-polar mobile phase, we can achieve two critical effects:
-
Analyte Protonation: The basic nitrogen of the analyte is protonated, reducing its interaction with the acidic silanol groups.
-
Carboxylic Acid Neutralization: The deprotonation of the analyte's carboxylic acid group is suppressed, forcing the equilibrium towards the neutral (R-COOH) form. This neutral form has a more consistent and predictable interaction with the stationary phase, resulting in sharper, more symmetrical peaks.[4][5]
This approach allows for a robust and reproducible separation from common impurities, such as unreacted starting materials or isomeric byproducts.
Workflow Overview
The purification process follows a logical sequence from initial analysis to final product isolation. The workflow is designed to optimize separation conditions efficiently before committing to the larger-scale preparative column.
Caption: Overall workflow for the purification of this compound.
Materials and Equipment
Reagents & Consumables:
-
Crude this compound
-
Silica Gel, standard grade (60 Å, 230-400 mesh)
-
n-Hexane or Heptane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Glacial Acetic Acid (ACS Grade or higher)
-
TLC Plates (Silica gel 60 F254)
-
Glass chromatography column with stopcock
-
Test tubes or fraction collector vials
-
Cotton or glass wool
-
Sand (washed)
Equipment:
-
Fume hood
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
UV lamp (254 nm) for TLC visualization
-
Capillary tubes for TLC spotting
-
Standard laboratory glassware and clamps
Experimental Protocols
Part A: TLC Method Development for Eluent Optimization
The success of column chromatography is predicated on the selection of an appropriate mobile phase. This is most effectively determined via Thin Layer Chromatography (TLC).
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve a small amount (1-2 mg) of the crude product in a minimal volume (~0.5 mL) of ethyl acetate or acetone.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the stock solution onto the baseline of a TLC plate. Make the spot as small as possible.
-
Prepare Eluent Systems: In small beakers, prepare various mixtures of Hexane/Ethyl Acetate. It is crucial to add 1% acetic acid to each mixture to ensure ion suppression.
-
Initial Screening Ratios (Hexane:EtOAc): 90:10, 80:20, 70:30, 60:40.
-
-
Develop the Plates: Place one spotted TLC plate in each beaker, ensuring the solvent level is below the baseline. Cover the beakers to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Select Optimal System: Identify the eluent system that provides a Retention Factor (Rf) of 0.25 - 0.35 for the desired product. The Rf is calculated as (Distance traveled by spot) / (Distance traveled by solvent front). This Rf range ensures the compound moves through the column efficiently but with adequate separation from impurities.
Part B: Preparative Column Chromatography
This protocol assumes a purification scale of ~1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.
| Parameter | Recommended Specification | Rationale |
| Crude Material | ~1.0 g | Standard lab scale. |
| Silica Gel Mass | 40-60 g | A 40:1 to 60:1 ratio of silica to crude material is optimal for difficult separations. |
| Column Diameter | 2-3 cm | Provides a good balance between separation efficiency and flow rate. |
| Eluent Volume | 500 mL - 1 L | Sufficient for packing, elution, and flushing the column. |
Step-by-Step Protocol:
-
Column Preparation (Wet Slurry Packing):
-
Secure the glass column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.
-
In a beaker, prepare a slurry of the required silica gel (e.g., 50 g) in the initial, least polar eluent (e.g., 90:10 Hexane:EtOAc + 1% Acetic Acid).
-
With the stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Gently tap the sides of the column to encourage even packing and release air bubbles.
-
Once all the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during solvent addition.
-
Continuously drain and add fresh eluent until the silica bed is stable and the eluent runs clear. Never let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (~1.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add 2-3 g of silica gel to this solution and mix well.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully layer this powder onto the sand at the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent system determined by TLC (e.g., 90:10 Hexane:EtOAc + 1% Acetic Acid).
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
If a single isocratic system does not elute the product, a gradient elution may be required. Gradually increase the polarity of the mobile phase as outlined in the table below. Allow at least two column volumes of each new solvent mixture to pass through before increasing polarity again.
-
Sample Gradient Elution Table:
| Step | Hexane (%) | Ethyl Acetate (%) | Acetic Acid (%) | Volume (mL) | Purpose |
| 1 | 90 | 10 | 1 | 200 | Elute very non-polar impurities. |
| 2 | 80 | 20 | 1 | 200 | Elute less polar impurities. |
| 3 | 70 | 30 | 1 | 400 | Elute the target compound. |
| 4 | 50 | 50 | 1 | 200 | Elute more polar impurities. |
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC. Spot multiple fractions on a single TLC plate alongside a spot of the original crude material.
-
This allows for the identification of fractions containing the pure product.
-
Caption: Elution profile and corresponding fraction analysis.
-
Product Isolation:
-
Combine all fractions that contain the pure product as determined by TLC.
-
Remove the solvents (hexane, ethyl acetate, and acetic acid) using a rotary evaporator. Note: Acetic acid may require co-evaporation with a solvent like toluene to be fully removed.
-
The resulting solid is the purified this compound. Determine its yield and characterize its purity using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Poor separation | Eluent is too polar; Rf value is too high. | Decrease the polarity of the mobile phase (increase the percentage of hexane). |
| Streaking/Tailing Peaks | Insufficient ion suppression; strong analyte-silica interaction. | Ensure 0.5-1% acetic acid is present in the mobile phase. |
| Cracked/Channeled Column Bed | Improper packing; column ran dry. | Re-pack the column. Always maintain the solvent level above the silica bed. |
References
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2012). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Fluoro-2-(methylamino)benzoic acid Synthesis Analysis. Retrieved from [Link]
Sources
Application Note: 1H NMR Characterization of 4-Fluoro-2-(methylamino)benzoic Acid
Introduction: The Analytical Imperative for Fluorinated Scaffolds
4-Fluoro-2-(methylamino)benzoic acid is a substituted anthranilic acid derivative. Such fluorinated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. The incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural verification is a critical checkpoint in the synthesis and quality control of these high-value intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical tool for this purpose. However, the ¹H NMR spectrum of this compound presents a nuanced interpretation challenge due to the combined electronic effects of the fluorine, amino, and carboxylic acid substituents, as well as complex spin-spin coupling interactions between protons and the fluorine-19 nucleus.
This application note provides an in-depth guide to the ¹H NMR characterization of this molecule. It moves beyond a simple data report to explain the underlying principles that govern the spectrum's appearance. We present a robust experimental protocol designed for reproducibility and offer a detailed, logical framework for spectral interpretation, empowering researchers to confidently verify the structure and purity of this and structurally related compounds.
Theoretical Framework: Predicting the ¹H NMR Spectrum
A priori analysis of the molecular structure is essential for an informed interpretation of the resulting NMR data. The spectral features—chemical shift, integration, and multiplicity—are dictated by the unique electronic environment of each proton.
Molecular Structure and Proton Environments
The structure of this compound contains four distinct types of protons, as illustrated below.
Figure 1: Structure of this compound with non-exchangeable proton labels.
The key proton environments are:
-
Aromatic Protons: H₃, H₅, and H₆.
-
Methyl Protons: The three protons of the -CH₃ group.
-
Amine Proton: The single proton of the -NH group.
-
Carboxylic Acid Proton: The single proton of the -COOH group.
Influence of Substituents on Chemical Shifts
The position of a signal (chemical shift, δ) is primarily governed by the electron density around the proton.
-
-COOH (Carboxylic Acid): This is a strong electron-withdrawing group, which deshields (shifts downfield) protons ortho and para to it. The acidic proton itself is highly deshielded and typically appears as a broad singlet at δ > 10 ppm.[1][2]
-
-NHCH₃ (Methylamino): This is an electron-donating group through resonance, which shields (shifts upfield) protons ortho and para to it.
-
-F (Fluoro): Fluorine is highly electronegative, exerting an inductive electron-withdrawing effect. However, it also possesses lone pairs that can participate in resonance, acting as an electron-donating group. Its net effect on proton chemical shifts is a combination of these opposing influences.[3][4]
The interplay of these groups results in a complex chemical shift pattern for the aromatic protons H₃, H₅, and H₆, which are expected to resonate in the typical aromatic region of δ 6.5-8.5 ppm.[5]
Analysis of Spin-Spin Coupling
The multiplicity (splitting pattern) of each signal arises from spin-spin coupling with neighboring magnetic nuclei. In this molecule, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings are critical.
-
¹H-¹H Coupling (JHH):
-
Ortho-coupling (³JHH): Coupling between protons on adjacent carbons. Typically the largest, around 7–10 Hz.
-
Meta-coupling (⁴JHH): Coupling between protons separated by two carbons. Much smaller, around 2–3 Hz.
-
Para-coupling (⁵JHH): Coupling across three carbons. Usually negligible (0–1 Hz) and not resolved.
-
-
¹H-¹⁹F Coupling (JHF): The ¹⁹F nucleus has a spin of I = ½ and is 100% abundant, leading to significant and observable coupling with protons.[6] These couplings can occur over several bonds and are often comparable in magnitude to ¹H-¹H couplings.[7][8]
-
³JHF (ortho): ~6–10 Hz
-
⁴JHF (meta): ~4–8 Hz
-
⁵JHF (para): ~1–2 Hz
-
Predicted Spectral Features
Based on the above principles, we can predict the characteristics of each proton signal:
-
H₆: This proton is ortho to the -COOH group and meta to the -NHCH₃ group, placing it furthest downfield. It will be split by H₅ (ortho coupling, ³JHH) and by the fluorine atom (para coupling, ⁵JHF). Prediction: Doublet of doublets (dd).
-
H₅: This proton is ortho to the fluorine atom. It is coupled to H₆ (ortho, ³JHH) and H₃ (meta, ⁴JHH), as well as the fluorine atom (meta, ⁴JHF). Prediction: A complex multiplet, likely a triplet of doublets (td) or doublet of doublet of doublets (ddd).
-
H₃: This proton is ortho to the -NHCH₃ group, which should shield it relative to the other aromatic protons. It is coupled to H₅ (meta, ⁴JHH) and the fluorine atom (ortho, ³JHF). Prediction: Doublet of doublets (dd).
-
-CH₃: These three protons will be coupled to the adjacent -NH proton. Prediction: Doublet (d). However, if proton exchange on the nitrogen is fast, this signal may collapse to a singlet.
-
-NH: The amine proton's chemical shift is variable and concentration-dependent. It is coupled to the three methyl protons. Prediction: Quartet (q). This signal is often broadened due to quadrupolar effects from the ¹⁴N nucleus and chemical exchange.
-
-COOH: This acidic proton does not typically couple to other protons. Prediction: Broad singlet (br s).
Experimental Protocol
This protocol outlines a standardized procedure for preparing a high-quality NMR sample and acquiring the ¹H NMR spectrum.
Materials and Reagents
-
This compound (5-10 mg)[9]
-
Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D)
-
Deuterium oxide (D₂O, ≥99.9% D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes
-
Glass wool
-
Vials for sample dissolution
Sample Preparation Workflow
The following workflow ensures the preparation of a clean, particulate-free sample, which is crucial for acquiring high-resolution spectra.
Figure 2: Standard workflow for NMR sample preparation.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[10]
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial.[11]
-
Rationale: DMSO-d₆ is an excellent solvent for polar compounds, including carboxylic acids and amines. It minimizes proton exchange for the -NH and -COOH groups compared to protic solvents like methanol-d₄, allowing for their observation.
-
-
Dissolution: Cap the vial and vortex or briefly sonicate until the solid is completely dissolved.
-
Filtration: Prepare a filter by pushing a small plug of glass wool into the neck of a Pasteur pipette. Transfer the sample solution through this filter directly into a clean NMR tube.[9]
-
Rationale: This step is critical to remove any suspended particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad spectral lines.
-
-
Finalizing: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.
-
Experiment: Standard 1D ¹H NMR experiment.
-
Key Parameters:
-
Temperature: 298 K
-
Number of Scans (NS): 16 (adjust as needed based on concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 4 seconds
-
-
Processing: Apply a Fourier transform with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum. Reference the residual DMSO peak to δ 2.50 ppm.
D₂O Exchange Experiment
-
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of D₂O to the sample.
-
Cap the tube and invert it gently several times to mix.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Rationale: Labile protons (-NH, -OH, -COOH) will exchange with deuterium from the D₂O. This causes their signals to disappear from the ¹H spectrum, providing a definitive method for their identification.
-
Data Analysis and Spectral Interpretation
The following is an interpretation of a representative ¹H NMR spectrum based on the theoretical predictions.
Predicted Signal Assignment
The quantitative data, including predicted chemical shifts and coupling constants, are summarized in the table below.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
| -COOH | > 12.0 | Broad Singlet (br s) | - | 1H |
| H₆ | 7.8 - 8.0 | Doublet of Doublets (dd) | ³JH6-H5 ≈ 8-9, ⁵JH6-F ≈ 1-2 | 1H |
| H₅ | 7.2 - 7.4 | Triplet of Doublets (td) | ³JH5-H6 ≈ 8-9, ⁴JH5-F ≈ 5-7, ⁴JH5-H3 ≈ 2-3 | 1H |
| H₃ | 6.6 - 6.8 | Doublet of Doublets (dd) | ³JH3-F ≈ 9-10, ⁴JH3-H5 ≈ 2-3 | 1H |
| -NH | ~5.0 - 6.0 | Broad Quartet (br q) | ³JNH-CH3 ≈ 5 | 1H |
| -CH₃ | ~2.8 - 3.0 | Doublet (d) | ³JCH3-NH ≈ 5 | 3H |
Discussion of Spectral Features
-
Aromatic Region (δ 6.5-8.0 ppm): The three signals in this region, each integrating to one proton, confirm the trisubstituted benzene ring. The observed multiplicities (dd, td, dd) are a direct consequence of both H-H and H-F coupling. The signal for H₆ is furthest downfield due to the strong deshielding effect of the ortho-COOH group. Conversely, H₃ is furthest upfield, shielded by the ortho-NHCH₃ group. The complex pattern for H₅ is the most telling, as it is split by two neighboring protons and the fluorine atom, all with different coupling constants.
-
Aliphatic and Exchangeable Protons: The doublet at ~2.9 ppm integrating to 3H is characteristic of the methyl group coupled to the single NH proton. The corresponding broad quartet for the NH proton may be difficult to resolve cleanly. The very broad singlet far downfield (>12 ppm) is unequivocally the carboxylic acid proton.
Corroborating Evidence from D₂O Exchange
Upon addition of D₂O, the following changes are expected:
-
The broad singlet for the -COOH proton will disappear.
-
The broad quartet for the -NH proton will disappear.
-
The doublet for the -CH₃ group will collapse into a sharp singlet , as its coupling partner (-NH) has been replaced by deuterium.
These observations provide irrefutable confirmation of the assignments for all exchangeable protons and the methyl group.
Conclusion
The ¹H NMR characterization of this compound is a prime example of how fundamental NMR principles can be applied to elucidate a complex molecular structure. A logical approach, beginning with theoretical prediction and followed by a robust experimental protocol, allows for the confident assignment of all proton signals. The key to a successful interpretation lies in recognizing and dissecting the overlapping ¹H-¹H and ¹H-¹⁹F coupling patterns. The D₂O exchange experiment serves as an essential validation step. This comprehensive methodology provides researchers in drug development and chemical synthesis with a reliable framework for the structural verification of this and other complex fluorinated aromatic molecules.
References
-
ResearchGate. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine. Available at: [Link]
-
PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
Royal Society of Chemistry. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis? Available at: [Link]
-
Western University. (2013). NMR Sample Preparation. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Pergamon Press. (1976). Fluorine Coupling Constants. Available at: [Link]
-
ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available at: [Link]
-
SpectraBase. (2016). 2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Yale University. (n.d.). Fluorine NMR. Available at: [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Available at: [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. biophysics.org [biophysics.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
A Robust RP-HPLC Method for the Quantitative Analysis of 4-Fluoro-2-(methylamino)benzoic Acid
Application Note
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Fluoro-2-(methylamino)benzoic acid. This compound, a key intermediate in pharmaceutical synthesis, possesses both a weakly acidic carboxylic acid group and a weakly basic secondary amine group, which necessitates careful control of mobile phase pH for optimal chromatographic performance. The described isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, ensuring excellent peak symmetry, resolution, and reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, and full validation parameters according to ICH guidelines.
Introduction and Chromatographic Considerations
This compound is a substituted anthranilic acid derivative increasingly used in the synthesis of active pharmaceutical ingredients (APIs).[1] Its purity and accurate quantification are critical for ensuring the quality and safety of downstream products. The molecule's amphoteric nature, containing both a carboxyl group and a methylamino group, presents a unique challenge in HPLC method development.
The retention and peak shape of ionizable compounds in RP-HPLC are highly dependent on the mobile phase pH.
-
The carboxylic acid moiety is expected to have a pKa similar to other substituted benzoic acids. For instance, 2-aminobenzoic acid has a pKa of 4.78, and 2-Methylbenzoic Acid has a pKa of approximately 3.91.[2][3]
-
The secondary amine group will also have a distinct pKa.
To achieve consistent retention and sharp, symmetrical peaks, the ionization state of the analyte must be controlled. By setting the mobile phase pH to approximately 3.0, we can ensure the carboxylic acid group is largely protonated (non-ionized), while the amine group is fully protonated (ionized). This strategy results in a single, stable ionic species that interacts consistently with the C18 stationary phase, leading to robust and reproducible chromatography.
This application note describes a complete analytical workflow, from sample preparation to method validation, grounded in established scientific principles and regulatory standards.[4][5]
Physicochemical Properties of the Analyte
A summary of the key properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 128992-62-1 | [6] |
| Molecular Formula | C₈H₈FNO₂ | [6] |
| Molecular Weight | 169.15 g/mol | [6] |
| Predicted pKa (Acidic) | ~3.5 - 4.5 (Estimated) | N/A |
| Predicted pKa (Basic) | ~4.5 - 5.5 (Estimated) | N/A |
| Predicted Boiling Point | 313.6 ± 32.0 °C | [7] |
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatographic software for system control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm syringe filters for sample preparation.
Chemicals and Reagents
-
This compound: Reference Standard (>99% purity).
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.
Chromatographic Conditions
The following table summarizes the optimized isocratic HPLC method parameters.
| Parameter | Condition |
| Stationary Phase | C18 Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
20 mM Phosphate Buffer (pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase:
-
Mix 600 mL of the 20 mM Phosphate Buffer (pH 3.0) with 400 mL of Acetonitrile.
-
Degas the solution by sonication or helium sparging.
-
-
Diluent:
-
Use the Mobile Phase as the diluent for all standard and sample preparations to avoid peak distortion.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used for the linearity study.
-
A mid-range standard (e.g., 25 µg/mL) should be used for system suitability and routine analysis.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Method Development Rationale and Workflow
The primary goal of this method was to achieve a robust separation with a symmetric peak shape for the amphoteric analyte.
-
Column Selection: A C18 column was chosen as it is a versatile, widely used stationary phase that provides excellent retention for moderately polar aromatic compounds.[8]
-
Mobile Phase pH: As discussed previously, a pH of 3.0 was selected to suppress the ionization of the carboxylic acid group, thereby preventing peak tailing and ensuring consistent retention. This is a common strategy for the analysis of acidic compounds.[9]
-
Organic Modifier: Acetonitrile was selected over methanol as it typically provides better peak shapes and lower backpressure. The 40% organic content was optimized to achieve a suitable retention time of approximately 5-7 minutes, allowing for efficient analysis without interference from the solvent front.
-
Detection Wavelength: The selection of 254 nm is based on the strong UV absorbance of substituted benzoic acids and aromatic amines in this region.[10] For optimal sensitivity, a UV scan of the analyte in the mobile phase should be performed to identify the precise absorbance maximum.
-
Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
The overall workflow for this analytical method is depicted in the diagram below.
Sources
- 1. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. global.oup.com [global.oup.com]
- 3. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. agilent.com [agilent.com]
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- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. scispace.com [scispace.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
Application Notes & Protocols: 4-Fluoro-2-(methylamino)benzoic Acid as a Key Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Fluoro-2-(methylamino)benzoic Acid in Modern Drug Discovery
This compound (CAS No. 128992-62-1) is a strategically important building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] Its unique trifunctional structure—a carboxylic acid, a secondary amine, and a fluorine atom on an aromatic ring—offers medicinal chemists a versatile scaffold for constructing molecules with enhanced pharmacological properties.
The presence of a fluorine atom is particularly significant. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets such as enzymes and receptors.[2] These modulations are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, fluorinated intermediates like this compound are frequently employed in the development of targeted therapies, particularly in oncology and neurology.[1]
This guide provides a comprehensive overview of the synthesis, application, and quality control of this compound, offering detailed protocols and expert insights to support its effective use in pharmaceutical research and development.
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is fundamental to its proper handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 128992-62-1 | [1][3] |
| Molecular Formula | C₈H₈FNO₂ | [1][3] |
| Molecular Weight | 169.15 g/mol | [1][4] |
| Boiling Point | 313.6±32.0 °C (Predicted) | [1] |
| Density | 1.346±0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.74±0.10 (Predicted) | [1] |
| Storage | Store at room temperature, airtight, dry. | [4] |
Protocol I: Synthesis of this compound
The synthesis of N-aryl amines from aryl halides is a cornerstone of modern organic chemistry. Two of the most powerful methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Both are applicable for the synthesis of this compound from 2-bromo-4-fluorobenzoic acid. The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a palladium-catalyzed cross-coupling reaction, which has become a standard method for the formation of carbon-nitrogen bonds.[5] The choice of ligand is critical for the reaction's success.
Materials:
-
2-Bromo-4-fluorobenzoic acid
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Base (e.g., Potassium carbonate, K₂CO₃ or Cesium carbonate, Cs₂CO₃)[6]
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 2-bromo-4-fluorobenzoic acid (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Addition of Reagents: Add the base (e.g., 2.0-3.0 eq) and the anhydrous solvent.
-
Reactant Addition: Add the methylamine solution (1.5-2.0 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Carefully acidify the aqueous layer with HCl to a pH of ~3-4 to precipitate the product.
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application Notes: Use in the Synthesis of Kinase Inhibitors
This compound is a valuable intermediate for the synthesis of various APIs, particularly kinase inhibitors used in oncology.[1] Kinase inhibitors, such as those targeting FLT3 (FMS-like tyrosine kinase 3), are crucial in the treatment of certain types of leukemia.[3] The carboxylic acid and secondary amine moieties of the intermediate allow for its incorporation into larger, more complex molecules through amide bond formation and other coupling reactions.
Representative Application: Synthesis of a Quizartinib Analog Precursor
Quizartinib is a potent FLT3 inhibitor.[7] While the exact synthesis may vary, a common strategy involves the coupling of a substituted aniline with a core heterocyclic structure. This compound can be envisioned as a key component in building a fragment of such a molecule. The following protocol outlines a representative amide coupling reaction.
Sources
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- 3. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Quizartinib [cjph.com.cn]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 7. Quizartinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
4-Fluoro-2-(methylamino)benzoic Acid: A Versatile Building Block for Heterocyclic Compounds
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties.[1][2] Fluorine's unique electronic properties can significantly influence a molecule's pKa, metabolic stability, and binding affinity.[1] 4-Fluoro-2-(methylamino)benzoic acid has emerged as a particularly valuable building block due to the presence of three key functionalities: a carboxylic acid, a secondary amine, and a fluorine atom. This trifecta of reactive sites provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds, which are foundational structures in many therapeutic agents.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of prominent heterocyclic systems, including quinazolinones, acridones, and benzodiazepines. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for reaction optimization and safety.
| Property | Value | Source |
| CAS Number | 128992-62-1 | [3][4][5] |
| Molecular Formula | C₈H₈FNO₂ | [6] |
| Molecular Weight | 169.15 g/mol | [7] |
| Boiling Point | 313.6±32.0 °C (Predicted) | [3] |
| Density | 1.346±0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.74±0.10 (Predicted) | [3] |
| Storage | Store at Room Temperature | [3] |
Synthesis of Heterocyclic Scaffolds
The strategic placement of the amino, carboxylic acid, and fluoro groups on the benzene ring of this compound allows for a variety of cyclization strategies to form fused heterocyclic systems.
Quinoxalinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[8] The synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives is a well-established transformation.[8][9][10]
Workflow for Quinoxalinone Synthesis
Caption: General workflow for the synthesis of 7-Fluoro-1-methyl-4(3H)-quinazolinone.
Protocol: Synthesis of 7-Fluoro-1-methyl-4(3H)-quinazolinone
This protocol adapts the classical Niementowski reaction for the synthesis of quinazolinones.[8]
Materials:
-
This compound
-
Formamide
-
Ethanol (for recrystallization)
-
Deionized Water
-
Standard laboratory glassware
-
Heating mantle or microwave reactor
Procedure:
Conventional Heating Method:
-
Reaction Setup: In a round-bottom flask, combine 1.69 g (10 mmol) of this compound with 5 mL of formamide.
-
Heating: Heat the mixture to 150-160°C using a heating mantle for 4-6 hours.[8][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature, which should result in the formation of a precipitate.
-
Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove excess formamide.
-
Purification: Dry the crude product and recrystallize from ethanol to obtain pure 7-fluoro-1-methyl-4(3H)-quinazolinone.
Microwave-Assisted Method:
-
Reaction Setup: In a microwave-safe vessel, mix 1.69 g (10 mmol) of this compound with 5 mL of formamide.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 10-15 minutes at a temperature of 170°C.[8]
-
Work-up and Purification: Follow the same work-up and purification steps as the conventional heating method.[8]
Acridone Derivatives
Acridone alkaloids are a class of natural products known for their diverse biological activities, including anticancer and antimalarial properties.[12][13] The intramolecular Friedel-Crafts acylation of N-phenylanthranilic acid derivatives is a common method for synthesizing the acridone scaffold.
Workflow for Acridone Synthesis
Caption: Synthetic workflow for fluorinated acridone derivatives.
Protocol: Synthesis of a Fluorinated Acridone Derivative
This protocol involves a two-step process starting with an Ullmann condensation followed by an acid-catalyzed cyclization.
Step 1: Synthesis of N-Aryl-4-fluoro-2-(methylamino)benzoic acid
-
Reaction Setup: In a round-bottom flask, combine 1.69 g (10 mmol) of this compound, 1.2 equivalents of an appropriate aryl halide (e.g., bromobenzene), 2 equivalents of potassium carbonate, and a catalytic amount of copper(I) iodide in a suitable solvent such as DMF.
-
Reaction: Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the mixture and pour it into water. Acidify with dilute HCl to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization to the Acridone
-
Reaction Setup: In a flask, dissolve the N-aryl-4-fluoro-2-(methylamino)benzoic acid intermediate (5 mmol) in concentrated sulfuric acid (10 mL).
-
Heating: Heat the mixture on a steam bath for 4 hours.[13]
-
Work-up: Carefully pour the hot solution into boiling water.[13]
-
Isolation: Filter the precipitated yellow acridone derivative and wash with hot water.
-
Purification: The crude product can be further purified by boiling with a sodium carbonate solution to remove any unreacted starting material, followed by filtration, washing with water, and drying.[14]
Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[15] The synthesis often involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its ester, followed by cyclization.[15][16]
Workflow for Benzodiazepine Synthesis
Caption: Synthetic pathway to fluorinated benzodiazepine derivatives.
Protocol: Synthesis of a Fluorinated 1,4-Benzodiazepine-2-one
This multi-step synthesis begins with the preparation of a 2-aminobenzophenone intermediate.
Step 1: Synthesis of 5-Fluoro-2-(methylamino)benzoyl Chloride
-
Reaction Setup: Suspend 1.69 g (10 mmol) of this compound in an inert solvent like dichloromethane.
-
Chlorination: Add 1.2 equivalents of thionyl chloride dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: Dissolve the crude acid chloride in benzene. Add 1.1 equivalents of aluminum chloride in portions at 0°C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Carefully quench the reaction by pouring it onto ice-water. Extract the product with an organic solvent.
-
Purification: Purify the resulting 5-fluoro-2-(methylamino)benzophenone by column chromatography.
Step 3: Synthesis of the Benzodiazepine
-
Reaction Setup: Dissolve the 5-fluoro-2-(methylamino)benzophenone (5 mmol) and glycine ethyl ester hydrochloride (1.2 equivalents) in pyridine. Add a catalytic amount of piperidine.[16]
-
Reaction: Heat the mixture to reflux for 18-24 hours.[16]
-
Work-up: Cool the mixture and remove the pyridine under reduced pressure. Dissolve the residue in an organic solvent and wash with water, dilute HCl, and brine.[16]
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired fluorinated 1,4-benzodiazepine-2-one.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of medicinally important heterocyclic compounds. Its unique substitution pattern allows for the facile construction of complex molecular architectures. The protocols provided in this application note offer reliable methods for the synthesis of quinazolinones, acridones, and benzodiazepines, serving as a practical guide for researchers in the field of drug discovery and development. The strategic use of this fluorinated precursor can lead to the discovery of novel therapeutic agents with enhanced pharmacological profiles.
References
-
Organic Syntheses Procedure. acridone. Available from: [Link]
-
A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. Available from: [Link]
-
Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic.... ResearchGate. Available from: [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. ijarsct. Available from: [Link]
-
A Novel Method for the Synthesis of 4(3H)-Quinazolinones. ResearchGate. Available from: [Link]
-
Organic Syntheses Procedure. 9-aminoacridine. Available from: [Link]
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Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Publications. Available from: [Link]
-
The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Available from: [Link]
-
MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid. Available from: [Link]
-
SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. Available from: [Link]
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. Available from: [Link]
-
Chemical-Suppliers. This compound | CAS 128992-62-1. Available from: [Link]
-
PubChem. 2-(Dimethylamino)-4-fluorobenzoic acid | C9H10FNO2 | CID 69850588. Available from: [Link]
- Google Patents. US3340253A - Preparation of certain benzodiazepine compounds.
-
MySkinRecipes. 4-Fluoro-2-methylbenzoic acid. Available from: [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. PubMed Central. Available from: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Available from: [Link]
-
Scientific Research Publishing. Fluoro-Fused Heterocyclic Systems - Articles. Available from: [Link]
-
Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available from: [Link]
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- 4. This compound | CAS 128992-62-1 | Chemical-Suppliers [chemical-suppliers.eu]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-(methylamino)benzoic acid
Welcome to the dedicated technical support guide for the synthesis of 4-Fluoro-2-(methylamino)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important intermediate. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable, field-tested solutions to streamline your synthesis and improve yield and purity.
Introduction: The Synthetic Landscape
This compound is a key building block in the synthesis of various pharmaceutical agents. Its preparation, while seemingly straightforward, is often plagued by competing reactions that can significantly impact the final product's quality. The most common synthetic routes start from either 2-amino-4-fluorobenzoic acid or 2-chloro-4-fluorobenzoic acid. Each pathway presents a unique set of challenges. This guide will focus on troubleshooting the common issues arising from these synthetic strategies.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. We will diagnose the likely cause and provide step-by-step protocols for resolution.
Issue 1: Presence of a Di-methylated Impurity (4-Fluoro-2-(dimethylamino)benzoic acid)
Question: My final product shows a significant impurity with a mass corresponding to the addition of two methyl groups instead of one. How can I prevent this over-methylation?
Underlying Cause: Over-methylation is a classic side reaction when using powerful methylating agents like dimethyl sulfate or methyl iodide, especially under strongly basic conditions.[1][2] The initially formed secondary amine is deprotonated, and the resulting anion readily attacks another equivalent of the methylating agent.
Mechanistic Insight: The desired mono-methylation is in competition with the undesired di-methylation. The relative rates of these reactions are highly dependent on the reaction conditions, including the base, solvent, and temperature. Continuous flow systems can offer precise control over these parameters, minimizing byproduct formation.[3]
Preventative Strategies:
-
Choice of Methylating Agent:
-
Control of Stoichiometry and Base:
-
Carefully control the stoichiometry of your methylating agent. Use no more than 1.05-1.1 equivalents.
-
Employ a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Strong bases can deprotonate the product's carboxylic acid and the secondary amine, increasing the rate of the second methylation.
-
Troubleshooting Workflow: Minimizing Di-methylation
Caption: Troubleshooting workflow for di-methylation.
Issue 2: Incomplete Reaction or Low Conversion
Question: My reaction stalls, and I have a significant amount of unreacted 2-amino-4-fluorobenzoic acid remaining. How can I drive the reaction to completion?
Underlying Cause: This issue often points to insufficient reactivity of the chosen methylating agent, poor solubility of the starting material, or deactivation of the nucleophile. The carboxylate anion, formed under basic conditions, can reduce the nucleophilicity of the amino group through an intramolecular hydrogen bond.
Strategies for Driving Conversion:
-
Solvent Selection: Ensure your starting material is fully dissolved. Aprotic polar solvents like DMF, DMSO, or NMP are often effective. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial in biphasic systems.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions. A carefully controlled temperature increase (e.g., from room temperature to 50-60 °C) can improve conversion. Monitor the reaction progress closely by TLC or LC-MS.
-
Base Activation: The choice of base is critical. A base strong enough to deprotonate the amine, but not so strong as to cause significant side reactions, is ideal. For instance, in some cases, a stronger base like sodium hydride (NaH) might be necessary, but this requires careful temperature control and an anhydrous solvent.
Experimental Protocol: Improving Conversion via Solvent & Base Optimization
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of 2-amino-4-fluorobenzoic acid in anhydrous DMF.
-
Base Addition: Add 2.5 equivalents of powdered, anhydrous K₂CO₃.
-
Methylating Agent: Slowly add 1.1 equivalents of methyl iodide at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C.
-
Monitoring: Monitor the reaction every hour using TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and acidify to precipitate the product.
Issue 3: Decarboxylation as a Side Reaction
Question: I am observing the formation of 3-fluoro-N-methylaniline as a significant byproduct. What is causing this decarboxylation, and how can I avoid it?
Underlying Cause: Decarboxylation is typically induced by high reaction temperatures, especially under strongly basic or acidic conditions.[7][8][9][10] The electron-donating nature of the amino group can facilitate the loss of CO₂, particularly if the reaction is heated for prolonged periods.[11]
Preventative Measures:
-
Temperature Management: This is the most critical factor. Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. For most methylations on this substrate, temperatures above 80-90 °C should be avoided.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
pH Control during Work-up: During the acidic work-up to precipitate the product, avoid using a large excess of strong acid or heating the acidic mixture.[7][8][9]
Comparative Data: Temperature vs. Decarboxylation
| Reaction Temperature (°C) | Time (h) | Desired Product Yield (%) | Decarboxylated Impurity (%) |
| 50 | 6 | 85 | < 1 |
| 80 | 4 | 78 | 5 |
| 110 | 2 | 65 | 18 |
Data is illustrative and will vary based on specific reaction conditions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material, like 2-chloro-4-fluorobenzoic acid?
A1: Yes, this is a common alternative route. The reaction involves a nucleophilic aromatic substitution (SNA) with methylamine. However, this reaction typically requires more forcing conditions (higher temperatures and pressures) than the methylation of the amino acid. You may also face challenges with competing hydrolysis of the chloro group or the formation of dimers. A similar Ullmann reaction has been used to synthesize 4-fluoro-2-(phenylamino)benzoic acid from 2-bromo-4-fluorobenzoic acid.[12]
Q2: What is the best method for purifying the final product?
A2: The most common and effective method is recrystallization. After the acidic work-up, the crude product often precipitates. This solid can be collected and recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water. If significant amounts of the di-methylated or decarboxylated impurities are present, column chromatography on silica gel may be necessary.
Q3: My NMR spectrum looks complex. What are the key peaks to look for?
A3: For this compound, you should look for:
-
A singlet or doublet for the N-methyl group around 2.8-3.0 ppm.
-
A broad singlet for the N-H proton (this may exchange with D₂O).
-
A broad singlet for the carboxylic acid proton (>10 ppm, may not be visible).
-
Characteristic aromatic signals in the 6.5-8.0 ppm region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.
Q4: Is it possible to perform this reaction under greener conditions?
A4: Yes, there is growing interest in greener synthetic methods. Using dimethyl carbonate (DMC) as a methylating agent is a more environmentally friendly option than dimethyl sulfate or methyl iodide. DMC is less toxic and produces benign byproducts. The reaction with DMC often requires higher temperatures but can provide good yields with high selectivity for mono-methylation. Zeolite catalysts have also been shown to be effective for mono-N-methylation of anilines with alkyl methyl carbonates.[13]
Reaction Pathway Visualization
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Sci-Hub. Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution / Recueil des Travaux Chimiques des Pays-Bas, 1967 [sci-hub.ru]
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- 10. Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution - Christiaan Herman Theodoor Tonsbeek - Google 도서 [books.google.co.kr]
- 11. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 13. iris.unive.it [iris.unive.it]
Technical Support Center: Synthesis of 4-Fluoro-2-(methylamino)benzoic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-2-(methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-based insights and practical solutions to ensure the integrity and success of your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through a few common pathways. Understanding these routes is the first step in identifying potential impurities. The most prevalent methods involve the nucleophilic substitution of a suitable precursor, such as 2-halo-4-fluorobenzoic acid, with methylamine, or through a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[1][2]
Synthetic Route Visualization
Caption: Common synthetic pathways to this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound.
Impurity Identification and Control
Q1: I'm observing an unknown peak in my HPLC analysis after a Buchwald-Hartwig amination. What could it be?
A1: Unidentified peaks in a post-Buchwald-Hartwig reaction mixture can stem from several sources. Common culprits include:
-
Unreacted Starting Material: Incomplete conversion of the 2-halo-4-fluorobenzoic acid is a frequent issue.
-
Hydrodehalogenation Product: A significant side reaction in palladium-catalyzed couplings is the replacement of the halide with a hydrogen atom, leading to the formation of 4-fluorobenzoic acid.[1]
-
Dimerization Products: Self-coupling of the starting material can lead to biaryl impurities.
-
Ligand-Related Impurities: Oxidized or degraded phosphine ligands can appear in the chromatogram.
Troubleshooting Steps:
-
Confirm Starting Material Retention Time: Inject a standard of your 2-halo-4-fluorobenzoic acid to confirm if the unknown peak corresponds to unreacted starting material.
-
Analyze by LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.[3][4]
-
Optimize Reaction Conditions: If starting material remains, consider increasing the catalyst loading, reaction time, or temperature. Ensure your base is sufficiently strong and dry.
Q2: My reaction mixture has turned a dark color, and I'm seeing multiple spots on my TLC plate. What is causing this?
A2: Dark coloration and multiple TLC spots often indicate the formation of byproducts and degradation. In the context of amination reactions, this can be due to:
-
Oxidation of the Amine: Methylamine can be susceptible to oxidation, especially in the presence of air and a metal catalyst at elevated temperatures.
-
Formation of Azo or Azoxy Byproducts: In reactions starting from nitro-aromatic precursors (a less common but possible route), incomplete reduction can lead to nitroso and hydroxylamine intermediates that condense to form colored azo or azoxy compounds.[5]
-
Catalyst Decomposition: Palladium catalysts can decompose to form palladium black, contributing to the dark color.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Temperature Control: Avoid excessive temperatures that can accelerate degradation pathways.
Reaction Optimization
Q3: My yield is consistently low in the nucleophilic aromatic substitution (SNAr) reaction with 2,4-difluorobenzoic acid. How can I improve it?
A3: Low yields in the SNAr synthesis of this compound can be attributed to several factors:
-
Insufficient Reactivity: The fluorine atom at the 2-position needs to be sufficiently activated for nucleophilic attack. The presence of the electron-withdrawing carboxylic acid group helps, but conditions may need optimization.
-
Competing Reactions: The carboxylate group can also act as a nucleophile, leading to side reactions. Additionally, reaction at the 4-position can occur, leading to isomeric impurities.
-
Inadequate Base: A suitable base is required to deprotonate the methylamine and neutralize the HF that is formed.
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred to facilitate SNAr reactions.
-
Base Selection: Use a non-nucleophilic base such as potassium carbonate or a hindered amine base like diisopropylethylamine (DIPEA).
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to more byproducts. A systematic study of the reaction temperature is recommended.
Q4: I am struggling with the purification of the final product. What are the best methods?
A4: The purification of this compound can be challenging due to its amphoteric nature (containing both an acidic carboxylic acid group and a basic amino group).
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or toluene, can be effective.[6] The pH of the solution during crystallization is critical.
-
Column Chromatography: While possible, it can be complicated by the compound's polarity. A silica gel column with a mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can help to improve the peak shape and separation.
-
Acid-Base Extraction: An aqueous workup involving pH adjustment can be used to remove neutral impurities. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent, and then re-acidifying to precipitate the product can be an effective purification step.
Quantitative Data Summary
| Impurity Type | Potential Source | Analytical Method | Typical Control Strategy |
| Unreacted Starting Material | Incomplete reaction | HPLC, GC-MS | Optimize reaction time, temperature, and reagent stoichiometry. |
| Positional Isomers | Non-selective reaction | HPLC, NMR | Optimize reaction conditions (e.g., temperature, solvent) to favor the desired isomer. |
| Hydrodehalogenation Product | Side reaction in Pd-catalyzed couplings | HPLC, LC-MS | Use high-quality catalyst and ligands; ensure an inert atmosphere. |
| Dimerized Byproducts | Self-coupling of starting materials | LC-MS | Optimize catalyst and ligand choice; control reaction concentration. |
| Residual Solvents | Incomplete removal during workup | GC-HS (Headspace) | Proper drying of the final product under vacuum at an appropriate temperature. |
III. Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for the separation of this compound from its potential impurities. Method optimization will be required for specific impurity profiles.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is suitable for the identification and quantification of volatile impurities, such as residual solvents.[7]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-550 amu
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
IV. References
-
Butt, A. M., et al. (2014). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from
-
ResearchGate. (2015). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
ResearchGate. (2012). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PHARMACEUTICAL SCIENCES. (2017). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. iajps.com [iajps.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Fluoro-2-(methylamino)benzoic Acid
Welcome to the technical support center for the synthesis of 4-Fluoro-2-(methylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. We will delve into the common pitfalls, provide evidence-based troubleshooting strategies, and offer a validated protocol to enhance your success rate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its preparation, typically via a cross-coupling reaction, can be deceptively challenging. Low yields, inconsistent results, and difficult purifications are common hurdles. This guide is structured as a series of questions and answers to directly address the specific issues you may be facing in the lab. We will explore the causality behind these problems and provide robust, actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Overcoming Low Yields
This section addresses the most common failure points in the synthesis of this compound. The primary synthetic routes involve the coupling of a 2-halo-4-fluorobenzoic acid with methylamine, most commonly through Ullmann or Buchwald-Hartwig amination reactions.
Q1: My reaction has stalled, and I'm recovering a large amount of unreacted 2-halo-4-fluorobenzoic acid. What is causing this low conversion?
Answer: Low or incomplete conversion is one of the most frequent issues. The root cause often lies with catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves.
Potential Causes & Solutions:
-
Catalyst Inactivation: Both copper (Ullmann) and palladium (Buchwald-Hartwig) catalysts are susceptible to deactivation.
-
Insight: The catalyst's active state can be poisoned by impurities (e.g., water, oxygen, sulfur compounds) or degrade at high temperatures over long reaction times. For Buchwald-Hartwig reactions, the choice of phosphine ligand is critical to stabilize the palladium center and facilitate the catalytic cycle.[1][2]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to thoroughly degas your solvent and reaction mixture. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.
-
Use High-Purity Reagents: Ensure starting materials and solvents are anhydrous and of high purity.
-
Ligand Selection (Buchwald-Hartwig): First-generation phosphine ligands may be insufficient. Use modern, sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) which are designed to promote reductive elimination and resist degradation.[3]
-
Catalyst Loading: While higher loading can help, it's often more effective to optimize other parameters first. If you suspect catalyst death, a second addition of the catalyst/ligand mixture mid-reaction may be beneficial.
-
-
-
Incorrect Base Selection or Stoichiometry: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to generate the active nucleophile.
-
Insight: A base that is too weak will not allow the reaction to proceed efficiently. A base that is too strong or has poor solubility can lead to side reactions or a heterogeneous mixture that inhibits catalysis.
-
Troubleshooting Steps:
-
For Buchwald-Hartwig amination, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often preferred.[4]
-
For Ullmann condensations, Potassium Carbonate (K₂CO₃) is a standard choice.[5][6]
-
Ensure the base is finely powdered and dry. Use at least 2.0 equivalents to drive the reaction forward.
-
-
-
Suboptimal Temperature:
-
Insight: Ullmann reactions typically require high temperatures (often >150 °C), while Buchwald-Hartwig reactions can often be run at lower temperatures (80-110 °C).[2][7][8] Running the reaction too cool will result in a slow or stalled reaction. Conversely, excessively high temperatures can accelerate catalyst decomposition.
-
Troubleshooting Steps: Perform a temperature screen, starting from ~80 °C for Buchwald-Hartwig and increasing in 10 °C increments. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability.
-
Troubleshooting Workflow: Low Conversion
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. scielo.br [scielo.br]
- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
Technical Support Center: Optimizing N-Methylation of Aminobenzoic Acids
Welcome to the technical support center for the N-methylation of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this common but often challenging transformation. As Senior Application Scientists, we aim to blend established chemical principles with practical, field-tested insights to ensure your synthetic success.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for designing and executing a successful N-methylation reaction.
Q1: What makes the N-methylation of aminobenzoic acids particularly challenging?
The primary difficulty arises from the multifunctional nature of the substrate. Aminobenzoic acids possess at least two reactive sites: a nucleophilic primary or secondary amine and a carboxylic acid. Isomers like 4-amino-2-hydroxybenzoic acid introduce a third reactive site, a phenolic hydroxyl group. This leads to a competition between:
-
N-methylation: The desired reaction at the amino group.
-
O-methylation (Esterification): Reaction at the carboxylic acid, forming a methyl ester.
-
O-methylation (Etherification): Reaction at a phenolic hydroxyl group, if present.
-
Over-methylation: The mono-N-methylated product can sometimes be more nucleophilic than the starting amine, leading to the formation of N,N-dimethylated byproducts.[1] Achieving high selectivity for the desired product requires careful control over reaction conditions.
Q2: What are the most common methylating agents, and how do I choose the right one?
The choice of methylating agent is critical and depends on the desired outcome (mono- vs. di-methylation) and the sensitivity of the substrate. The three most common classes are:
-
Alkyl Halides (e.g., Methyl Iodide, MeI): These are highly reactive SN2 electrophiles. While effective, their high reactivity can lead to over-methylation and the formation of quaternary ammonium salts.[2][3] They are typically used with a base to deprotonate the amine.
-
Dialkyl Sulfates (e.g., Dimethyl Sulfate, DMS): DMS is a potent and cost-effective methylating agent.[4][5] It is less volatile than methyl iodide but is highly toxic and requires careful handling.[6] Like MeI, it is prone to causing over-methylation if stoichiometry and temperature are not strictly controlled.
-
Reductive Amination Reagents (Eschweiler-Clarke reaction): This method uses formaldehyde as the carbon source and formic acid as the reducing agent (hydride source) to install methyl groups.[7][8] Its key advantage is that the reaction cleanly stops at the tertiary amine stage, completely avoiding the formation of quaternary ammonium salts.[7][9] This makes it ideal for exhaustive N,N-dimethylation.
Q3: How can I prevent the formation of the methyl ester byproduct?
Esterification is a common side reaction, especially under conditions that activate the carboxylic acid. To minimize this:
-
pH Control: Running the reaction under basic conditions deprotonates the carboxylic acid to the less reactive carboxylate, which is a much poorer nucleophile.
-
Protecting Groups: The carboxylic acid can be protected (e.g., as a t-butyl ester) before methylation and deprotected afterward.
-
Reagent Choice: The Eschweiler-Clarke reaction is performed under acidic conditions with formic acid, but it is highly specific for the amine and generally does not lead to significant esterification.[7][8] Using orthoesters like trimethyl orthoacetate can also be an option for concurrent esterification and N-alkylation under specific conditions.[10]
Q4: Is it possible to achieve selective mono-N-methylation?
Yes, but it requires precise control. Overcoming the tendency for di-methylation is a significant challenge because the resulting secondary amine is often more nucleophilic than the starting primary amine.[1][11] Strategies to favor mono-methylation include:
-
Strict Stoichiometry: Use only 1.0 to 1.2 molar equivalents of the methylating agent (DMS or MeI).
-
Low Temperature: The second methylation step often has a higher activation energy. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can dramatically favor the mono-methylated product.[1]
-
Amine Protection Strategy: A more robust method involves protecting the amine with a group like 2-nitrobenzenesulfonyl (o-NBS), performing the methylation on the resulting sulfonamide, and then cleaving the protecting group.[12]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during the N-methylation process.
Problem 1: Low or No Conversion of Starting Material
Q: My TLC/LC-MS analysis shows a significant amount of unreacted aminobenzoic acid even after prolonged reaction time. What went wrong?
This is a common issue that typically points to insufficient reactivity or activation.
| Potential Cause | Explanation & Recommended Action |
| Insufficient Base | When using DMS or MeI, a base is required to deprotonate the amine, increasing its nucleophilicity. If the base is too weak or used in a substoichiometric amount, the reaction will be sluggish or stall. Action: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaH) is used. For less reactive amines, a stronger base might be necessary.[4][13] |
| Low Reaction Temperature | While low temperatures are used to control selectivity, they can also slow the reaction rate to an impractical level. Action: Monitor the reaction at a low temperature. If no progress is observed after a reasonable time, cautiously and incrementally increase the temperature (e.g., from 0 °C to RT, or RT to 40 °C) while continuing to monitor for byproduct formation. |
| Poor Reagent Quality | Methylating agents can degrade over time. Formaldehyde solutions can polymerize, and formic acid can absorb water. Action: Use freshly opened or properly stored reagents. Ensure the purity of your aminobenzoic acid starting material. |
| Incorrect Solvent | The solvent plays a crucial role in solubility and reaction kinetics. The chosen solvent must dissolve the starting material and the base to a reasonable extent. Action: Use polar aprotic solvents like DMF, DMSO, or acetone, which are generally effective for these reactions.[6] |
Problem 2: Dominance of Over-Methylated Products
Q: I was targeting the mono-N-methyl product, but my primary isolated compound is the N,N-dimethyl derivative. How can I fix this?
This indicates that the second methylation is occurring faster than or as fast as the first.
| Potential Cause | Explanation & Recommended Action |
| Excess Methylating Agent | Using more than a slight excess of DMS or MeI will inevitably lead to di-methylation. Action: Reduce the stoichiometry of the methylating agent to 1.0-1.2 equivalents relative to the amine.[1] |
| High Reaction Temperature | Higher temperatures provide the necessary activation energy for the second methylation to occur rapidly. Action: Perform the reaction at a lower temperature. Start at 0 °C and only warm to room temperature if necessary. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired mono-methylated product is dominant.[1] |
| Highly Reactive Substrate | The electronic properties of the aminobenzoic acid may render the mono-methylated intermediate highly nucleophilic. Action: If temperature and stoichiometry control are insufficient, consider the amine protection/methylation/deprotection strategy mentioned in FAQ Q4.[12] |
Problem 3: Significant Ester or Ether Formation
Q: My product mixture is contaminated with the methyl ester of my starting material and/or O-methylated byproducts. How do I improve N-selectivity?
This is a classic selectivity problem arising from the multiple nucleophilic sites.
| Potential Cause | Explanation & Recommended Action |
| Reaction Conditions Favor O-Alkylation | Under neutral or slightly acidic conditions, the carboxylic acid can compete effectively with the amine. Phenolic hydroxyls are readily deprotonated by many bases, making them potent nucleophiles. Action: Use basic conditions (e.g., K₂CO₃) to convert the carboxylic acid to the unreactive carboxylate. If a phenol is present, a milder base might be needed, or a protection strategy for the -OH group is the most reliable approach. |
| Inappropriate Methylating Agent | Highly reactive agents like DMS and MeI will methylate any sufficiently nucleophilic site. Action: Switch to the Eschweiler-Clarke reaction. This method is highly selective for N-methylation and will not methylate phenols or carboxylic acids under its standard conditions.[2] |
Visualizing the Reaction and Troubleshooting Path
To better understand the process, the following diagrams illustrate the reaction landscape and a logical workflow for troubleshooting.
Caption: General reaction pathways in the methylation of aminobenzoic acids.
Caption: Decision tree for troubleshooting N-methylation experiments.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common and effective N-methylation procedures.
Protocol 1: Mono-N-methylation using Dimethyl Sulfate (DMS)
This protocol is optimized for achieving mono-methylation and requires careful control of stoichiometry and temperature.
Safety Precaution: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. Handle it only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves (butyl rubber recommended), a lab coat, and safety goggles. Have a quenching solution (e.g., concentrated ammonia or sodium hydroxide) readily available.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aminobenzoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or Acetone, ~0.2 M concentration).
-
Base Addition: Add powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
DMS Addition: Add dimethyl sulfate (DMS, 1.1 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed and the desired product is maximized, cool the flask back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining DMS and dissolve the salts.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Protocol 2: Exhaustive N,N-dimethylation via Eschweiler-Clarke Reaction
This classic protocol is highly reliable for producing the N,N-dimethylated product without risk of quaternization.[7][8][14]
-
Reaction Setup: In a round-bottom flask, add the aminobenzoic acid (1.0 eq).
-
Reagent Addition: Add formic acid (HCOOH, ~3.0-5.0 eq) followed by aqueous formaldehyde (HCHO, ~3.0-5.0 eq, typically 37% solution).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 80-100 °C in an oil bath. Vigorous gas evolution (CO₂) should be observed.[7]
-
Reaction: Maintain the temperature for 2-8 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material and mono-methyl intermediate.
-
Cooling & Basification: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium carbonate or a solution of sodium hydroxide until the pH is basic (~9-10). This should be done in an ice bath as the neutralization is exothermic.
-
Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]
-
Mabrouk, E. H., et al. (2019). N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]
-
Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters - ResearchGate. Available at: [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. Available at: [Link]
-
Eschweiler-Clarke Reaction - YouTube. (2022). Available at: [Link]
-
Biron, E., et al. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Available at: [Link]
-
Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. Available at: [Link]
-
Kim, H. Y., & Oh, C. H. (2005). An efficient and practical N-methylation of amino acid derivatives. Organic Letters. Available at: [Link]
-
Methyl 3-aminobenzoate - CAS Common Chemistry. Available at: [Link]
- Preparation method of p-aminobenzoic acid - Google Patents.
-
Methyl 3-aminobenzoate - PubChem. Available at: [Link]
- Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents.
-
Methyl 4-aminobenzoate - PubChem. Available at: [Link]
-
Kos, J., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Available at: [Link]
-
A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. Green Chemistry. Available at: [Link]
-
Warren, J. D., & Silverman, R. B. (2010). Orthoesters in heterocycle synthesis. Semantic Scholar. Available at: [Link]
- Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents.
-
An Efficient and Practical N-Methylation of Amino Acid Derivatives - ResearchGate. Available at: [Link]
-
Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry. Available at: [Link]
- Preparation method of 4-aminomethylbenzoic acid - Google Patents.
-
The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. ACS Publications. Available at: [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available at: [Link]
- Method for preparing p-aminobenzoic acid - Google Patents.
-
Seo, J., et al. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics. Available at: [Link]
-
Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. Available at: [Link]
-
Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - NIH. Available at: [Link]
-
Selective N-monomethylation of primary amines. Catalysis Science & Technology. Available at: [Link]
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- 2. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
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- 4. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. server.ccl.net [server.ccl.net]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 9. youtube.com [youtube.com]
- 10. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
Removing colored impurities from 4-Fluoro-2-(methylamino)benzoic acid
Welcome to the dedicated technical support center for 4-Fluoro-2-(methylamino)benzoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your compound. Discoloration is a common issue that can indicate the presence of impurities, potentially impacting downstream applications. This guide will equip you with the knowledge and protocols to effectively remove these colored impurities.
Troubleshooting Guide: Decolorizing this compound
This section addresses specific issues you may encounter during the purification of this compound, offering detailed, step-by-step solutions.
Issue 1: My final product of this compound has a yellow or brownish tint. What is the likely cause and how can I purify it?
Answer:
A yellow or brownish discoloration in your this compound is typically due to the presence of oxidized impurities. The secondary amine in the molecule is susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts.[1][2][3] Residual starting materials or intermediates from the synthesis can also contribute to discoloration.[4]
The most effective method for removing these impurities is a two-step process involving treatment with activated carbon followed by recrystallization.[5][6]
Caption: A two-step workflow for the purification of this compound.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[7]
Materials:
-
Impure this compound
-
Small test tubes or vials
-
A selection of solvents (see table below)
-
Hot plate and water bath
-
Vortex mixer
Procedure:
-
Place a small, consistent amount of your impure product (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath. A good solvent will fully dissolve the compound at an elevated temperature.[7]
-
Remove the test tubes from the heat and allow them to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a high recovery of a crystalline solid.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | May be effective, especially if the compound has sufficient polarity.[7] |
| Ethanol | High | 78 | A common and often effective solvent for polar organic molecules. |
| Isopropanol | Medium | 82 | Similar to ethanol, can offer different solubility characteristics. |
| Acetone | Medium | 56 | Good for moderately polar compounds, but its low boiling point can be a challenge. A related compound, 4-fluoro-2-(phenylamino)benzoic acid, has been successfully crystallized from acetone.[8] |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities. |
| Toluene | Low | 111 | May be suitable if the compound is less polar. A similar compound, 4-fluoro-2-methylbenzoic acid, has been recrystallized from toluene.[9] |
| Heptane/Ethyl Acetate | Mixed | Variable | A mixed solvent system can be used to fine-tune solubility. |
Materials:
-
Impure this compound
-
Chosen recrystallization solvent
-
Activated carbon (powdered)
-
Erlenmeyer flasks
-
Hot plate
-
Gravity filtration setup (funnel, fluted filter paper)
-
Büchner funnel and vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the impure this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate until the solid dissolves completely. Add a small amount of additional solvent to ensure the compound remains in solution during the next steps.[6]
-
Activated Carbon Treatment: Remove the flask from the heat and allow it to cool slightly to prevent bumping. Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient).[5] Caution: Adding too much activated carbon can adsorb your product, reducing the yield.[5]
-
Heating: Gently swirl the flask and heat the mixture for a few minutes. This allows the activated carbon to adsorb the colored impurities.[10][11]
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask. This step removes the activated carbon.[5] It is crucial to keep the solution hot during filtration to prevent premature crystallization of your product in the filter paper.[5]
-
Crystallization: Cover the flask containing the hot, colorless filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. A vacuum oven at a gentle temperature can be used to speed up the process.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound susceptible to forming colored impurities?
A1: The secondary amine group (-NHCH₃) on the aromatic ring is an electron-donating group, which makes the aromatic ring more susceptible to oxidation.[1][2][3] Oxidation can lead to the formation of quinone-like structures or other highly conjugated systems that absorb visible light, appearing colored.[4]
Q2: Can I use a different method besides activated carbon to decolorize my product?
A2: While activated carbon is a very effective and common method for removing colored impurities due to its high surface area and ability to adsorb large organic molecules[10][11], other techniques can be employed. Column chromatography using silica gel or alumina can also be effective in separating the desired compound from colored impurities. However, this method is generally more time-consuming and requires larger volumes of solvent compared to activated carbon treatment followed by recrystallization.
Q3: I performed the recrystallization, but my yield is very low. What could be the reason?
A3: Low yield in recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly: This can trap impurities and lead to smaller, less pure crystals, which may be lost during filtration.
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization, including in an ice bath.
-
Product loss during transfers: Be mindful of product loss during the filtration and washing steps.
Q4: After adding the hot solvent, my compound "oiled out" instead of dissolving. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To resolve this, you can try adding a small amount of a co-solvent in which your compound is more soluble to lower the saturation point, or choose a different solvent with a lower boiling point.
Q5: How should I store my purified this compound to prevent discoloration?
A5: To maintain the purity of your this compound, it should be stored in a tightly sealed container to protect it from air and moisture. Storing it in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) if possible, will further minimize the risk of oxidation and discoloration over time.
References
- Carbotecnia. (n.d.). Decolorization with Activated Carbon.
- Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals.
- Der Pharma Chemica. (n.d.). Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media.
- University of California, Los Angeles. (n.d.). Decolorizing carbon.
- PubMed. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II.
- Wikipedia. (n.d.). 4-Aminobenzoic acid.
- ResearchGate. (2023). N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the....
- Huamei Carbon. (n.d.). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
- PubMed. (n.d.). THE OXIDATION OF p-AMINOBENZOIC ACID AND ANTHRANILIC ACID BY SPECIFICALLY ADAPTED ENZYMES OF A SOIL BACILLUS.
- University of Rochester. (n.d.). Troubleshooting: The Workup.
- ChemicalBook. (n.d.). This compound.
- Benchchem. (n.d.). Managing impurities in the carbonylation process for carboxylic acids.
- National Institutes of Health. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid.
- Reddit. (2017). why do so many organic compounds look 'kinda yellowish'.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Chemistry Stack Exchange. (2023). Color change when heating organic compound.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Royal Society of Chemistry. (n.d.). Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds.
- YouTube. (2023). why do organic impurities always seem to be orange, yellow, or brown?.
- ChemScene. (n.d.). 5-Fluoro-2-(methylamino)benzoic acid.
- University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
- BLD Pharm. (n.d.). 3-Fluoro-2-(methylamino)benzoic acid.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Molbase. (n.d.). 3-Fluoro-2-(methylamino)benzoic acid.
Sources
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Preventing byproduct formation in the synthesis of fluorinated benzoic acids
Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments. Fluorinated benzoic acids are crucial building blocks in pharmaceuticals and materials science, and their clean synthesis is paramount.[1] This document provides in-depth technical guidance, drawing from established chemical principles and field-proven insights to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding byproduct formation in the synthesis of fluorinated benzoic acids.
Q1: Why am I observing defluorination of my starting material or product?
A: Defluorination is a common side reaction, particularly when using organometallic intermediates like Grignard or organolithium reagents. The high electropositivity of the metal can weaken the C-F bond, especially if the fluorine atom is ortho to the metalation site. This can lead to the formation of benzynes, which can then be trapped by various nucleophiles or dimerize, leading to a complex mixture of byproducts.[2] The choice of base, solvent, and temperature is critical in mitigating this issue. For instance, using lithium diisopropylamide (LDA) in THF can cleanly deprotonate a specific position without causing significant defluorination, whereas butyllithium in THF can lead to more complex mixtures due to autometallation.[2]
Q2: What is the source of homocoupling byproducts (e.g., biphenyls) in my reaction?
A: Homocoupling byproducts, such as the formation of a biphenyl from a phenyl Grignard reagent, are often observed in Grignard reactions. This side reaction, known as Wurtz-type coupling, can occur through a radical mechanism in competition with the formation of the Grignard reagent itself.[3] Factors that can promote this include elevated temperatures, impurities in the magnesium, and a slow initiation of the Grignard formation. The rate of addition of the organic halide is also a critical parameter to control.[4]
Q3: My nitrile hydrolysis to the carboxylic acid is stalling at the amide intermediate. What is causing this?
A: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5][6] Whether the reaction stops at the amide or proceeds to the carboxylic acid is highly dependent on the reaction conditions, specifically the pH.[7] Under controlled, mildly acidic or alkaline conditions, the amide can sometimes be isolated. To drive the reaction to completion to form the carboxylic acid, more forcing conditions are typically required, such as heating under reflux with a strong acid (like HCl) or a strong base (like NaOH).[5][8] If using a base, a final acidification step is necessary to protonate the carboxylate salt to yield the free carboxylic acid.[5][8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic routes to fluorinated benzoic acids.
Guide 1: Carboxylation of Fluorinated Grignard Reagents
The formation of a Grignard reagent from a fluorinated aryl halide followed by carboxylation is a common route. However, it is fraught with potential pitfalls.
Problem: Low yield of the desired fluorinated benzoic acid and a dark, tar-like reaction mixture.
-
Symptom: The reaction mixture turns dark brown or black during the formation of the Grignard reagent, and the final yield of the carboxylic acid is low.[9]
-
Possible Cause 1: Reaction with atmospheric oxygen. Grignard reagents are highly reactive towards oxygen. This reaction produces hydroperoxide salts which upon workup can lead to phenolic byproducts and other colored impurities.
-
Troubleshooting Steps:
-
Ensure a strictly inert atmosphere: Use flame-dried glassware and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Degas your solvent: Use anhydrous solvents that have been purged with an inert gas to remove dissolved oxygen.
-
-
Possible Cause 2: Wurtz-type homocoupling. As mentioned in the FAQs, this is a significant side reaction.[3][4]
-
Troubleshooting Steps:
-
Control the addition rate: Add the fluorinated aryl halide dropwise to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations of the halide.
-
Activate the magnesium: If the reaction is slow to initiate, the prolonged presence of the aryl halide can favor homocoupling. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] The disappearance of the iodine color indicates the activation of the magnesium surface.[3]
-
Data Presentation: Critical Parameters for Grignard Formation
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous diethyl ether or THF | Ethereal solvents are essential to solvate and stabilize the Grignard reagent. THF is generally a better solvent for stabilizing the reagent.[4] |
| Temperature | Gentle reflux during addition, then room temperature | Higher temperatures can increase the rate of side reactions like Wurtz coupling.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Grignard reagents are sensitive to oxygen and moisture.[9] |
| Magnesium | Fresh, shiny turnings | An oxide layer on old magnesium can prevent the reaction from initiating.[3] |
Experimental Protocol: Preparation of a Fluorinated Grignard Reagent and Subsequent Carboxylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Heat gently with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow to cool.
-
Reagent Addition: Add anhydrous diethyl ether or THF to the flask. In the dropping funnel, place a solution of the fluorinated aryl halide (1.0 equivalent) in the same anhydrous solvent.
-
Initiation and Formation: Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture in an ice bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard solution onto an excess of crushed dry ice.
-
Workup: After the CO2 has been consumed, quench the reaction by slowly adding aqueous HCl. This will protonate the carboxylate and dissolve any unreacted magnesium.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. The organic layers are then combined, dried, and the solvent is removed to yield the crude fluorinated benzoic acid, which can be further purified by recrystallization.
Guide 2: Directed ortho-Lithiation of Fluorinated Aromatics
Directed ortho-lithiation is a powerful tool for regioselective synthesis. However, the choice of base and reaction conditions is crucial to avoid side reactions.
Problem: A mixture of regioisomers is obtained, or significant decomposition of the starting material is observed.
-
Symptom: NMR analysis of the crude product shows the presence of multiple isomers of the fluorinated benzoic acid, or a low recovery of any identifiable aromatic product.
-
Possible Cause 1: Incorrect choice of base. Strong, non-nucleophilic bases are required for efficient deprotonation. Alkyllithiums like n-butyllithium can sometimes act as nucleophiles or lead to halogen-lithium exchange, especially with bromo- or iodo-substituted fluorinated aromatics.[2][10]
-
Troubleshooting Steps:
-
Possible Cause 2: Benzyne formation. As discussed in the FAQs, ortho-lithiated fluoroaromatics can be unstable and eliminate lithium fluoride to form a highly reactive benzyne intermediate, leading to a variety of byproducts.[2]
-
Troubleshooting Steps:
-
Maintain low temperatures: Perform the lithiation and subsequent carboxylation at low temperatures (typically -78 °C) to minimize the rate of LiF elimination.
-
Rapid trapping: Add the electrophile (in this case, CO2) as soon as the lithiation is complete to trap the desired organolithium species before it has a chance to decompose.
-
Visualization: Troubleshooting Workflow for Byproduct Minimization in Lithiation
Caption: A decision-making workflow for troubleshooting byproduct formation in lithiation reactions.
Guide 3: Hydrolysis of Fluorinated Nitriles
The hydrolysis of nitriles is a robust method for preparing carboxylic acids. However, incomplete reaction or the formation of side products can occur.
Problem: The reaction is slow and gives a poor yield of the carboxylic acid.
-
Symptom: After the reaction period, a significant amount of starting nitrile or the intermediate amide is still present.
-
Possible Cause 1: Insufficiently harsh conditions. The C≡N triple bond is quite stable, and its hydrolysis requires forcing conditions.[5][7]
-
Troubleshooting Steps:
-
Increase temperature and reaction time: Ensure the reaction is heated under reflux for a sufficient period. Monitoring the reaction by TLC or GC can help determine the necessary reaction time.
-
Use a stronger acid or base: If dilute acid or base is ineffective, switch to a more concentrated solution.
-
-
Possible Cause 2: Precipitation of the product. The resulting fluorinated benzoic acid may be sparingly soluble in the aqueous reaction mixture, potentially coating the starting material and preventing further reaction.
-
Troubleshooting Steps:
-
Add a co-solvent: The addition of a water-miscible co-solvent like ethanol can help to keep all components in solution.[12]
-
Visualization: Mechanism of Nitrile Hydrolysis
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis to a carboxylic acid.
References
-
Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 15(4), 884-900. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Fine Chemical Industry News. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
-
Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotonation of Fluoro Aromatics Using Lithium Magnesates. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Selectively fluorinated aromatic lithium salts regulate the solvation structure and interfacial chemistry for all-solid-state batteries. Retrieved from [Link]
-
PubMed. (n.d.). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]
-
Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Byproducts and Potential Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Directed (ortho) Metallation. (n.d.). Side/Competing Reactions. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]
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Stability issues of 4-Fluoro-2-(methylamino)benzoic acid under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on its Stability in Acidic Conditions
Welcome to the technical support center for 4-Fluoro-2-(methylamino)benzoic acid. This resource is designed to provide in-depth guidance and troubleshooting assistance for researchers and professionals utilizing this compound in their experimental workflows, particularly when acidic conditions are employed. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, data from analogous structures, and established protocols for stability testing. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret your results accurately, and ensure the integrity of your experiments.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments involving this compound in acidic environments. We delve into the likely causes and provide actionable, step-by-step protocols to diagnose and resolve these problems.
Issue 1: Discrepancy in Analyte Concentration or Complete Loss of Starting Material
You've prepared a solution of this compound in an acidic medium (e.g., for HPLC analysis, reaction setup, or formulation), but subsequent analysis shows a significantly lower concentration than expected, or even a complete absence of the parent compound.
Potential Cause: The primary suspect under these conditions is acid-catalyzed decarboxylation. Anthranilic acid and its derivatives are known to undergo decarboxylation when heated in aqueous solutions, a reaction that can be catalyzed by acid.[1][2][3] The process involves the protonation of the aromatic ring, which facilitates the loss of carbon dioxide.
Troubleshooting Protocol:
-
Initial Assessment:
-
Review your experimental conditions. Note the specific acid used, its concentration (pH), the temperature, and the duration of exposure. Elevated temperatures significantly accelerate decarboxylation.
-
-
Analytical Investigation:
-
HPLC/LC-MS Analysis: Analyze your sample using a stability-indicating method. Look for the appearance of a new, more nonpolar peak corresponding to the potential decarboxylation product: 3-fluoro-N-methylaniline.
-
Mass Spectrometry (MS): Confirm the identity of the new peak by its mass-to-charge ratio (m/z). The expected M+H+ for 3-fluoro-N-methylaniline is approximately 126.10.
-
-
Confirmation and Mitigation:
-
Controlled Degradation Study: To confirm decarboxylation as the degradation pathway, perform a controlled heating experiment. Dissolve a known concentration of this compound in the acidic mobile phase or solvent and heat it at a controlled temperature (e.g., 50°C).[3] Monitor the disappearance of the starting material and the appearance of the degradation product over time using HPLC.
-
Adjust Experimental Parameters:
-
Lower the Temperature: If feasible for your application, perform your experiment at a lower temperature to minimize the rate of decarboxylation.
-
Modify pH: While your protocol may require acidic conditions, determine if a less acidic environment (higher pH) is tolerable. The rate of decarboxylation of substituted aminobenzoic acids is pH-dependent.[1]
-
Minimize Exposure Time: Prepare acidic solutions of the compound immediately before use to reduce the time it is subjected to potentially degradative conditions.
-
-
| Parameter | Recommendation for Mitigating Decarboxylation |
| Temperature | Maintain at or below room temperature whenever possible. |
| pH | Use the mildest acidic conditions (highest pH) permissible by the experimental protocol. |
| Exposure Time | Prepare acidic solutions fresh and use them promptly. |
Issue 2: Appearance of an Unidentified, More Polar Peak in Chromatographic Analysis
During the analysis of your acidic sample, you observe a new, more polar peak that is not attributable to the starting material or expected products.
Potential Cause: While less common than decarboxylation, acid-catalyzed hydrolysis of the N-methyl group could occur under harsh conditions (e.g., concentrated acid, prolonged heating). This would result in the formation of 4-Fluoro-2-aminobenzoic acid.
Troubleshooting Protocol:
-
Characterize the Impurity:
-
LC-MS Analysis: Determine the m/z of the unknown peak. The expected M+H+ for 4-Fluoro-2-aminobenzoic acid is approximately 156.04.
-
Co-injection: If a standard of 4-Fluoro-2-aminobenzoic acid is available, perform a co-injection with your sample to see if the retention times match.
-
-
Evaluate Reaction Conditions:
-
This degradation pathway is generally less favorable. Assess if your experimental conditions involve unusually high acid concentrations or temperatures that might promote this reaction.
-
-
Mitigation Strategy:
-
If hydrolysis is confirmed, a significant reduction in the harshness of the acidic conditions (concentration and temperature) is necessary.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound in acidic environments.
Q1: Is this compound generally considered stable in acidic solutions?
A1: The stability is highly dependent on the specific conditions. At room temperature and in moderately acidic solutions (pH > 3), the compound is relatively stable for short periods. However, in strongly acidic solutions and/or at elevated temperatures, it is susceptible to degradation, primarily through decarboxylation.[1][2][3] The C-F bond and the aromatic ring are generally stable due to the high bond energy of the C-F bond and the stabilizing effect of the fluorine substituent.[4][5][6]
Q2: What are the expected protonation states of the molecule in an acidic solution?
A2: In a strongly acidic environment, both the amino group and the carboxylic acid group will be protonated. The secondary amine will be protonated to a methylammonium group (-NH2(CH3)+), and the carboxylic acid will be in its neutral form (-COOH).[7][8][9] This is the expected state of the molecule and does not represent degradation.
Q3: Can the fluorine atom be lost under acidic conditions?
A3: The carbon-fluorine bond is exceptionally strong, making defluorination a low-probability event under typical acidic conditions used in pharmaceutical and chemical research.[6][10] This degradation pathway would require very harsh conditions that are not commonly employed in standard experimental protocols.
Q4: Are there any potential intramolecular reactions to be aware of?
A4: For 2-aminobenzoic acid derivatives, intramolecular cyclization reactions are a possibility under certain activating conditions, often requiring coupling agents or specific reagents to form heterocyclic structures.[11][12] However, in a simple acidic solution without such reagents, significant cyclization of this compound is not a primary stability concern.
Q5: What are the best practices for preparing and storing acidic solutions of this compound?
A5: To ensure the integrity of your sample, follow these best practices:
-
Use High-Purity Solvents and Reagents: Impurities can sometimes catalyze degradation.
-
Prepare Solutions Fresh: Avoid storing the compound in acidic solutions for extended periods. Prepare them immediately before use.
-
Control Temperature: Store acidic solutions at low temperatures (e.g., 2-8°C) if they must be kept for a short duration, and bring them to the experimental temperature just before use.
-
Use a Stability-Indicating Analytical Method: When developing analytical methods, such as for HPLC, ensure that the method can separate the intact compound from its potential degradation products, particularly the decarboxylated form. This often involves performing forced degradation studies to generate these products and confirm separation.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathway of this compound under acidic stress conditions.
Caption: Potential degradation pathways under acidic conditions.
References
- Willans, C. E. (2018). Introduction to an N-Heterocyclic Carbenes. Wiley.
- Sundberg, R. J. (2007). The Chemistry of Indoles. Academic Press.
-
Seidel, C., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology, 23(11), 1235-1245. Available at: [Link]
-
Dunn, G. E., & Thimm, H. F. (1967). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry, 45(10), 1081-1087. Available at: [Link]
-
Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(14), 5547-5557. Available at: [Link]
-
Kublashvili, T., et al. (2015). N-Glucosides of Aminobenzoic Acids and Aminophenols. Journal of Carbohydrate Chemistry, 34(3), 155-172. Available at: [Link]
-
Kavková, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21469-21479. Available at: [Link]
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Gribble, G. W. (2010). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Journal of Organic Chemistry, 75(1), 1-16. Available at: [Link]
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Khan, F. A., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Scientific Reports, 12(1), 5163. Available at: [Link]
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Dunn, G. E., & Lee, D. G. (1962). The Decarboxylation of Anthranilic Acid in Acid Solution. Canadian Journal of Chemistry, 40(5), 893-899. Available at: [Link]
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Chen, J., et al. (2020). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 5(6), x200924. Available at: [Link]
-
Sharma, P., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(5), 2235. Available at: [Link]
- Christe, K. O., & Wilson, W. W. (1984). Method for introducing fluorine into an aromatic ring. U.S. Patent No. 4,476,337. Washington, DC: U.S. Patent and Trademark Office.
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Michalska, D., et al. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Molecules, 26(23), 7356. Available at: [Link]
-
Khan Academy. (n.d.). Amino acid structure and classifications. Khan Academy. Available at: [Link]
-
Wang, J., & Wang, B. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 993-996. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). ChemTube3D. Available at: [Link]
-
Billo, E. J. (2001). Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. Journal of Chemical Education, 78(1), 110. Available at: [Link]
-
LibreTexts. (2023). 13.1: Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorine in Drug Design. In PubChem. Retrieved from [Link]
-
Los, J. M., Rekker, R. F., & Tonsbeek, C. H. T. (1967). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Recueil des Travaux Chimiques des Pays-Bas, 86(6), 622-640. Available at: [Link]
-
Wikipedia. (n.d.). Amino acid. In Wikipedia. Retrieved from [Link]
-
Pelletier, J. C., & Kincaid, S. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 8(5), 675-677. Available at: [Link]
-
Chem 342L - Organic Chemistry Lab II. (2023, March 16). Para-Aminobenzoic Acid (PABA) [Video]. YouTube. [Link]
-
Taylor, J. B., & Kennewell, P. D. (2015). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 693-703. Available at: [Link]
-
Moss, S. W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(3), 435. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. Available at: [Link]
-
World Health Organization. (1999). ANTHRANILATE DERIVATIVES. INCHEM. Available at: [Link]
-
Gribble, G. W. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34633-34643. Available at: [Link]
-
Chemspace. (n.d.). 3-Fluoro-2-(methylamino)benzoic acid. Retrieved from [Link]
-
Clark, J. (2023). the acid-base behaviour of amino acids. Chemguide. Available at: [Link]
-
Chen, Y., et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(43), 15299-15303. Available at: [Link]
-
Kumar, A., et al. (2020). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 44(28), 11849-11876. Available at: [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (2017). Microbial degradation of fluorinated compounds. Environmental Science & Technology, 51(16), 8940-8953. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of 4-Fluoro-2-(methylamino)benzoic Acid
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing 4-Fluoro-2-(methylamino)benzoic acid. As a compound with both acidic and basic functional groups, its chromatographic behavior can be complex. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols designed for researchers, scientists, and drug development professionals to help you achieve optimal peak symmetry and reliable, reproducible results.
Frequently Asked questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, a peak with an As up to 1.5 may be acceptable. This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][2]
Q2: Why is this compound particularly prone to peak tailing?
A2: this compound is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid) and a basic functional group (the secondary amine). This dual nature is the primary reason it can be challenging to analyze. The main causes of peak tailing for this compound are:
-
Secondary Silanol Interactions: The most common cause of peak tailing is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5] These silanol groups are acidic and can interact with basic compounds through ion exchange, leading to a secondary retention mechanism that causes tailing.[5][6] The basic methylamino group of your analyte is particularly susceptible to these interactions.
-
Analyte Ionization State: The ionization state of both the carboxylic acid and the methylamino group is highly dependent on the mobile phase pH.[7][8] If the pH is not carefully controlled, the analyte can exist in multiple ionic forms (cationic, anionic, zwitterionic, and neutral), each with different retention characteristics, resulting in broad, tailing peaks.[8][9]
-
Trace Metal Contamination: Trace metals like iron and aluminum in the silica matrix of the column can act as ion-exchange sites or increase the acidity of silanol groups, exacerbating interactions with the analyte and causing peak tailing.[2][3]
Q3: What are the pKa values for this compound, and why are they important?
A3: To effectively control the ionization state of the analyte, it is crucial to consider its pKa values.
-
The carboxylic acid group has a predicted pKa of approximately 1.74 .[10]
-
The methylamino group (a secondary aromatic amine) is expected to have a pKa for its conjugate acid in the range of 4 to 5 , similar to other N-substituted anilines. Aromatic amines are significantly weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[3]
For optimal peak shape, the mobile phase pH should be at least 2 units away from the analyte's pKa values.[11] This ensures that the analyte exists predominantly in a single, stable ionic form.[9]
Understanding the Analyte's Ionic State
The charge of this compound changes significantly with the mobile phase pH. Understanding this is key to troubleshooting peak shape issues.
-
At low pH (e.g., pH < 1.0): The carboxylic acid is protonated (neutral), and the amine is protonated (positive charge). The molecule carries a net positive charge.
-
In the mid-pH range (e.g., pH 3-4): The carboxylic acid is deprotonated (negative charge), and the amine is protonated (positive charge). The molecule exists as a zwitterion.
-
At higher pH (e.g., pH > 6): The carboxylic acid is deprotonated (negative charge), and the amine is neutral. The molecule carries a net negative charge.
In-Depth Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic approach to diagnose and resolve the issue.
Step 1: Mobile Phase Optimization
The mobile phase composition is the most powerful tool for improving peak shape.[7][12]
Protocol 1: Adjusting Mobile Phase pH
-
Lower the pH: The most effective strategy is often to lower the mobile phase pH to around 2.5-3.0.[2] At this pH:
-
The carboxylic acid group (pKa ≈ 1.74) will be largely protonated and neutral.
-
The secondary amine group (pKa ≈ 4-5) will be fully protonated and positively charged.
-
Crucially, the acidic silanol groups on the stationary phase will be protonated and less likely to engage in secondary interactions with the positively charged analyte.[5]
-
-
Use a Buffer: It is essential to use a buffer to maintain a stable pH. Unbuffered mobile phases can lead to pH shifts on the column, causing peak distortion.
-
Acid Additives: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. TFA is a stronger acid and a better ion-pairing agent, which can further mask silanol interactions and improve peak shape, but it may cause ion suppression if using mass spectrometry (MS) detection.
Protocol 2: Modifying Buffer Concentration and Type
-
Increase Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask residual silanol interactions and improve peak shape by increasing the ionic strength of the mobile phase.[2] Note that high buffer concentrations can cause precipitation in high organic content and may not be suitable for MS.
-
Choice of Buffer: Phosphate buffers are effective for UV detection at low pH. For MS-compatible methods, use volatile buffers like ammonium formate or ammonium acetate.
Step 2: Column Selection and Care
Your choice of HPLC column has a significant impact on peak shape.[3]
Recommendations:
-
Use a High-Purity, Type B Silica Column: Modern columns made from high-purity silica with low metal content significantly reduce silanol activity and peak tailing for basic compounds.[2][3]
-
Select an End-Capped Column: End-capping is a process that deactivates most of the residual silanol groups by reacting them with a small silylating agent. This is a critical feature for analyzing basic compounds.
-
Consider Alternative Stationary Phases: If peak tailing persists, consider stationary phases with reduced silanol activity, such as those with hybrid particle technology or polymer-based columns.[3]
Protocol 3: Column Flushing and Regeneration
-
Check for Contamination: A blocked column frit or contamination on the column can cause peak tailing.
-
Flushing Procedure: Disconnect the column from the detector and flush it with a series of strong solvents. For a reversed-phase column, a typical sequence is:
-
20 column volumes of your mobile phase without buffer.
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of 100% Isopropanol.
-
Reverse the flushing sequence back to your mobile phase.
-
-
Guard Columns: Use a guard column to protect your analytical column from contaminants in the sample. Remember that a blocked guard column can also cause peak tailing, so replace it regularly.
Step 3: System and Method Considerations
Sometimes, the issue lies within the HPLC system itself or with the method parameters.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4] Ensure all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.).
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion. To test for this, dilute your sample 10-fold and inject it again. If the peak shape improves, you were likely overloading the column.
-
Sample Diluent: The solvent used to dissolve your sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.
Summary of Troubleshooting Strategies
| Strategy | Mechanism of Action | Considerations |
| Lower Mobile Phase pH (2.5-3.0) | Suppresses ionization of silanol groups, ensuring the analyte has a consistent positive charge.[2] | Use a buffer. Ensure your column is stable at low pH. |
| Use Mobile Phase Additives (e.g., TEA) | A competing base like triethylamine (TEA) can mask active silanol sites.[3] | Can shorten column lifetime and is often not necessary with modern columns. |
| Increase Buffer Concentration | Higher ionic strength can help shield silanol interactions.[2] | Risk of precipitation in high organic; not ideal for MS. |
| Use a High-Purity, End-Capped Column | Minimizes the number of active silanol sites available for secondary interactions.[3] | This is the most effective long-term solution. |
| Check for Column Voids/Contamination | Physical obstructions or settling of the packed bed can distort peak shape.[2] | Flush the column or replace it if a void is suspected. |
| Reduce Extra-Column Volume | Minimizes band broadening that occurs outside of the column.[4] | Use appropriate tubing and fittings. |
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting peak tailing.
Visualizing the Chemical Interactions
Caption: Analyte interaction with the stationary phase at different pH values.
References
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
- HPLC Troubleshooting Guide. SCION Instruments.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- What are common causes of peak tailing when running a reverse-phase LC column? (n.d.).
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
- The use of Mobile Phase pH as a Method Development Tool. (2020).
- Structure and properties of amines. (n.d.). Fiveable.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- This compound Property. (n.d.). ChemicalBook.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. (n.d.). Benchchem.
- How can I prevent peak tailing in HPLC? (2013).
- Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? (n.d.).
Sources
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- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - N-methylanthranilic acid (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. CAS 119-68-6: N-methylanthranilic acid | CymitQuimica [cymitquimica.com]
- 6. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl N-methylanthranilate | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-methylanthranilic acid (CHEBI:16394) [ebi.ac.uk]
- 12. chem.indiana.edu [chem.indiana.edu]
Improving the solubility of 4-Fluoro-2-(methylamino)benzoic acid for reactions
Technical Support Center: 4-Fluoro-2-(methylamino)benzoic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, chemists, and formulation scientists to address common challenges encountered when working with this compound, particularly concerning its solubility. The following frequently asked questions and troubleshooting guides are based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the solubility of this compound?
A1: The solubility of this compound is governed by its molecular structure, which contains both polar and non-polar functionalities. The key factors are:
-
Zwitterionic Nature: The molecule possesses both a basic secondary amine (-NH(CH₃)) and an acidic carboxylic acid (-COOH) group. In neutral pH ranges, intramolecular hydrogen bonding can occur, leading to a zwitterion-like character that can decrease solubility in certain organic solvents.
-
Aromaticity and Crystal Packing: The rigid, planar fluorinated benzene ring contributes to significant intermolecular π-π stacking and van der Waals forces in the solid state. These strong interactions in the crystal lattice require substantial energy to overcome during dissolution.[1] Carboxylic acids, in particular, are known to form strong hydrogen-bonded dimers in the solid state, further increasing the lattice energy.[1]
-
"Like Dissolves Like" Principle: As a moderately polar molecule, its solubility is highest in solvents with a similar polarity. It will exhibit poor solubility in very non-polar solvents (e.g., hexanes) and limited solubility in highly polar protic solvents like water at neutral pH.
Q2: I'm observing poor solubility of this compound in my reaction solvent. What are my initial troubleshooting steps?
A2: If you are experiencing solubility issues, consider the following systematic approach:
-
Solvent Selection: Re-evaluate your choice of solvent. A good starting point is to use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), where this compound is likely to be more soluble. For less polar systems, tetrahydrofuran (THF) or ethyl acetate may be effective, potentially with gentle heating.[2]
-
pH Adjustment: The solubility of this amphoteric molecule is highly pH-dependent.
-
Basic Conditions: In the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate), the carboxylic acid will be deprotonated to form a carboxylate salt. This salt will have significantly enhanced solubility in polar solvents.
-
Acidic Conditions: In the presence of a non-nucleophilic acid (e.g., HCl in an organic solvent), the methylamino group will be protonated to form an ammonium salt, which can also increase solubility in polar media.
-
-
Temperature: Gently warming the mixture can often increase the rate of dissolution and the overall solubility. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Physical Modification: Reducing the particle size by grinding the solid can increase the surface area available for solvation, leading to a faster dissolution rate.[3]
Troubleshooting Guides & Experimental Protocols
Guide 1: Enhancing Solubility through pH Modification
This guide details the protocol for improving solubility by converting the acid to its corresponding salt in situ.
Scenario: A coupling reaction (e.g., amide bond formation) where the free carboxylic acid is required to be in solution.
Protocol: Base-Mediated Dissolution
-
Solvent Choice: Select a suitable polar aprotic solvent for your reaction (e.g., DMF, THF).
-
Initial Slurry: To your reaction vessel, add the this compound and the chosen solvent to form a slurry.
-
Base Addition: Add a stoichiometric equivalent (1.0-1.1 eq.) of a suitable non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine).
-
Dissolution: Stir the mixture at room temperature. The formation of the ammonium carboxylate salt should lead to a clear, homogeneous solution within minutes.
-
Reaction Initiation: Once the starting material is fully dissolved, proceed with the addition of your other reagents (e.g., coupling agents, amine).
Causality Explained: The deprotonation of the carboxylic acid disrupts the strong hydrogen bonding in the crystal lattice and introduces an ionic character to the molecule. This significantly improves its interaction with polar solvents, thereby increasing its solubility.
Guide 2: Solvent System Optimization
For reactions where pH modification is not desirable, a systematic approach to solvent selection is crucial.
Workflow for Solvent Screening:
Caption: Workflow for optimizing solvent systems.
Recommended Solvents for Screening:
| Solvent Class | Examples | Expected Solubility of this compound | Notes |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | Generally the best choice for dissolving the free acid. Be aware of potential side reactions with highly reactive electrophiles. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Often a good balance of solubility and reactivity. Gentle heating may be required. THF and water are miscible, which can be useful for certain workups.[4] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Low to Moderate | May require heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Generally poor solvents for this compound unless a co-solvent is used. |
| Hydrocarbons | Toluene, Heptane, Hexane | Very Low / Insoluble | Not recommended as primary solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Can act as both a solvent and a reactant (e.g., esterification) under certain conditions. Exercise caution. |
Advanced Strategies
Co-crystallization
For persistent solubility issues, especially in pharmaceutical development, co-crystallization can be a powerful technique. This involves forming a new crystalline solid that contains the active compound and a benign "co-former" in a specific stoichiometric ratio.[5]
Logical Framework for Co-former Selection:
Sources
Technical Support Center: Catalyst Deactivation in the Synthesis of 4-Fluoro-2-(methylamino)benzoic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-2-(methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this critical synthetic transformation. We will explore the causality behind catalyst failure and provide field-proven, actionable protocols to ensure the robustness and reproducibility of your experiments.
The synthesis of N-aryl and N-alkyl anthranilic acid derivatives like this compound is a cornerstone of many pharmaceutical development programs. Modern methods frequently employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or copper-catalyzed Ullmann condensations.[1][2] While highly efficient, the catalysts central to these reactions are sensitive and susceptible to deactivation, leading to stalled reactions, low yields, and inconsistent results. This guide provides a structured approach to diagnosing and overcoming these challenges.
Section 1: Troubleshooting Guide - Diagnosing a Failing Reaction
This section is formatted as a series of questions and answers to address the most immediate problems encountered during synthesis.
Q1: My reaction has stalled with significant starting material remaining. How do I confirm catalyst deactivation is the root cause?
A1: A stalled reaction is the most common symptom of catalyst failure. Before assuming deactivation, first verify the integrity of all reagents and conditions (temperature, stirring, inert atmosphere). Once these are confirmed, you can use the following diagnostic workflow:
-
Incremental Catalyst Addition: In a small, representative aliquot of the stalled reaction, add a fresh charge of the catalyst (and ligand, if applicable). If the reaction restarts and proceeds, it strongly indicates that the initial catalyst charge was deactivated.
-
Control Reaction: Set up a parallel reaction with a trusted, high-purity control substrate known to work well with your catalyst system. If the control reaction also fails, it points to a systemic issue with one of the common reagents (e.g., solvent, base, or the catalyst batch itself). If the control succeeds, the problem likely lies with impurities in your specific starting materials.
-
Visual Inspection: Observe the reaction mixture. The formation of a black precipitate is often indicative of palladium black, an aggregated, inactive form of palladium that has fallen out of the catalytic cycle.[3]
Q2: I suspect my palladium catalyst is being poisoned. What are the most common poisons in a Buchwald-Hartwig amination and where do they come from?
A2: Catalyst poisoning refers to the deactivation of a catalyst by strong chemisorption of a chemical species onto its active sites.[4][5] For palladium-catalyzed C-N couplings, the catalyst is highly sensitive to a range of impurities that may be present in the low ppm level.
Common poisons include sulfur compounds, carbon monoxide, halides, and heavy metals.[6][7] In the context of this specific synthesis, potential sources are:
-
Starting Materials: The 2-halo-4-fluorobenzoic acid precursor may contain residual impurities from its own synthesis. Sulfur-containing compounds are particularly detrimental.
-
Solvents: Solvents, especially ethers like dioxane or THF, can contain peroxides if not stored properly. Peroxides can oxidize and degrade the sensitive phosphine ligands required for the palladium catalyst.
-
Reagents: The amine reagent or the base can contain trace impurities. Amines themselves can sometimes act as inhibitors if they coordinate too strongly to the palladium center.[8]
-
Atmosphere: Inadequate degassing of the reaction allows oxygen to enter, which can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and also degrade phosphine ligands.[9]
| Catalyst Poison | Potential Source | Mechanism of Deactivation |
| Sulfur Compounds (thiols, sulfides) | Contaminated starting materials or solvents | Irreversible binding to palladium active sites, blocking substrate access.[5] |
| Oxygen | Leaks in the reaction setup; incomplete degassing | Oxidation of active Pd(0) to inactive Pd(II); oxidation of phosphine ligands.[9] |
| Water (in excess) | Wet solvents or reagents | Can interfere with base activity and promote side reactions like hydrodehalogenation. |
| Halide Impurities (e.g., excess I⁻, Cl⁻) | Low-purity starting materials | Can occupy coordination sites on the palladium, inhibiting the catalytic cycle. |
| Other Nitrogenous Compounds | Impurities in amine starting material | Compounds like pyridines or nitriles can act as strong ligands, poisoning the catalyst.[4] |
Q3: My reaction mixture has turned black, and a fine powder has precipitated. What is happening?
A3: This is a classic sign of the formation of "palladium black," which consists of nanoparticles of aggregated, metallic palladium.[3] The active catalyst in the Buchwald-Hartwig cycle is a soluble, low-coordinate Pd(0) complex, stabilized by phosphine ligands. If the ligands dissociate or are degraded, or if the concentration of the Pd(0) intermediate becomes too high, these species can aggregate and precipitate as inactive palladium black.
Prevention Strategies:
-
Ligand Choice & Ratio: Ensure you are using a sufficiently bulky and electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) that is known to stabilize the Pd(0) center.[9] Sometimes, a slight excess of the ligand relative to the palladium source can help prevent dissociation and subsequent aggregation.[8]
-
Use of Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for the slow, controlled release of the active Pd(0) species, which minimizes its concentration at any given time and reduces the rate of aggregation.[8]
-
Temperature Control: Excessively high temperatures can accelerate both ligand degradation and palladium aggregation.
Q4: Can I regenerate and reuse my deactivated catalyst?
A4: Regeneration is highly dependent on the catalyst type (homogeneous vs. heterogeneous) and the deactivation mechanism.
-
Homogeneous Catalysts (e.g., Pd(OAc)₂/XPhos): Regeneration is generally not feasible in situ. Once palladium black has formed or the ligand has decomposed, the catalyst is considered spent for that reaction. The primary goal is recovery of the precious metal from the reaction workup.
-
Heterogeneous Catalysts (e.g., Pd/C): If you are using a supported catalyst, for instance in a related hydrogenation step, regeneration is often possible. Deactivation by coking or fouling can sometimes be reversed by washing with appropriate solvents or even by controlled oxidation (calcination) to burn off organic residues.[10][11] A common lab-scale procedure involves washing the filtered catalyst with water and methanol to remove adsorbed impurities.[12] For more robust regeneration, chemical treatment with reducing agents like hydrazine or sodium borohydride can be employed to restore the metallic palladium surface.[12][13]
Section 2: Understanding Deactivation Mechanisms - FAQs
Q5: What are the fundamental mechanisms of catalyst deactivation?
A5: Catalyst deactivation can be broadly categorized into four main mechanisms, which can occur in isolation or simultaneously.
-
Poisoning: As discussed in Q2, this is the chemical deactivation of active sites by strong adsorption of impurities.[4]
-
Fouling or Coking: The physical deposition of substances from the fluid phase onto the catalyst surface. In organic synthesis, this is often the formation of carbonaceous materials (coke) or polymers that block pores and active sites.[14]
-
Sintering (Thermal Degradation): The agglomeration of small metal crystallites on a support into larger ones.[14] This is driven by high temperatures and results in a significant loss of active surface area.
-
Leaching: The dissolution of the active catalytic species from its solid support into the reaction medium.[15][16] This is a major concern for heterogeneous catalysts in liquid-phase reactions, as it leads to an irreversible loss of the active component and can contaminate the final product.[17]
Q6: What is the key difference between homogeneous and heterogeneous catalyst deactivation?
A6: The primary difference lies in the phase of the catalyst relative to the reactants.
-
Homogeneous Catalysts exist in the same phase as the reactants (typically liquid).[18] Deactivation mechanisms are primarily chemical in nature: ligand degradation, reaction with impurities (poisoning), or formation of inactive species like dimers or clusters (e.g., palladium black).[19][20] Stability is often linked to the integrity of the metal-ligand bond.
-
Heterogeneous Catalysts exist in a different phase (typically a solid catalyst in a liquid or gas stream). They are susceptible to all four deactivation mechanisms. Physical processes like fouling, sintering, and leaching are major concerns in addition to chemical poisoning.[15][16] The stability of the support material and the interaction between the metal and the support are critical.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Buchwald-Hartwig Synthesis of this compound
This protocol is a representative starting point and should be optimized for your specific setup.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-fluorobenzoic acid (1.0 eq), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the XPhos ligand (1-2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 eq) followed by the solvent (e.g., anhydrous toluene or dioxane).
-
Substrate Addition: Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water. The product can then be isolated and purified via standard methods.
Protocol 2: Hot Filtration Test for Catalyst Leaching
This test helps determine if catalysis is occurring via a truly heterogeneous mechanism or if active metal species are leaching into the solution.[21]
-
Run Reaction: Begin your reaction with the heterogeneous catalyst as normal.
-
Mid-Reaction Filtration: At approximately 50% conversion, carefully and quickly filter the hot reaction mixture through a fine, pre-heated filter (e.g., a cannula filter or a hot filtration setup) to remove all solid catalyst particles.
-
Continue Reaction: Allow the filtrate (the liquid portion) to continue reacting under the exact same conditions (temperature, stirring).
-
Analyze: Monitor the conversion in the filtrate.
-
No Further Reaction: If the reaction in the filtrate stops, it indicates that the catalysis was truly heterogeneous and the active species remained on the solid support.
-
Reaction Continues: If the reaction in the filtrate continues to proceed, it is strong evidence that catalytically active metal has leached from the support into the solution.[21]
-
Protocol 3: Basic Regeneration of a Spent Palladium on Carbon (Pd/C) Catalyst
This protocol is intended for deactivation due to adsorbed organic impurities (fouling).
-
Isolation: After the reaction, carefully filter the solid Pd/C catalyst from the reaction mixture.
-
Water Wash: Transfer the catalyst to a beaker and wash thoroughly with deionized water (3x volume of catalyst), stirring for 15 minutes each time. Decant the supernatant.
-
Methanol Wash: Wash the catalyst with methanol (3x volume of catalyst), stirring for 15 minutes. This helps remove adsorbed organic compounds.[12]
-
Drying: Carefully dry the washed catalyst under vacuum at a moderate temperature (e.g., 60 °C) until a free-flowing powder is obtained.
-
Activity Test: Test the activity of the regenerated catalyst on a small scale to determine the extent to which its performance has been restored. For severely poisoned catalysts, more advanced chemical treatments may be necessary.[10][11]
Section 4: Visualization & Workflows
Diagram 1: Troubleshooting Flowchart for C-N Cross-Coupling
This diagram provides a logical pathway for diagnosing a failed reaction.
Caption: A step-by-step workflow for troubleshooting common failures in catalytic C-N coupling reactions.
Diagram 2: Palladium Catalytic Cycle and Deactivation Pathways
This diagram illustrates the desired catalytic cycle and the primary off-cycle pathways that lead to deactivation.
Caption: The Buchwald-Hartwig catalytic cycle and key off-cycle deactivation pathways like aggregation and poisoning.
References
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Homogeneous Catalysts - UCalgary Chemistry Textbook. (n.d.). Retrieved January 17, 2026, from [Link]
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Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
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Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Understanding the leaching properties of heterogenized catalysts: a combined solid-state and PHIP NMR study - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific LLC. Retrieved from [Link]
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Sintering Mechanism and Leaching Kinetics of Low-Grade Mixed Lithium Ore and Limestone - MDPI. (2024). MDPI. Retrieved from [Link]
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Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 17, 2026, from [Link]
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Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). Retrieved January 17, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 17, 2026, from [Link]
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Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PubMed. (2023). PubMed. Retrieved from [Link]
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Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to HPLC-UV Purity Validation of 4-Fluoro-2-(methylamino)benzoic Acid
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the purity validation of 4-Fluoro-2-(methylamino)benzoic acid, a key intermediate in pharmaceutical synthesis. We will delve into the scientific rationale behind method development, present comparative experimental data, and offer insights to guide researchers, scientists, and drug development professionals in selecting the optimal approach for their analytical needs.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a substituted aromatic carboxylic acid whose structural integrity and purity are paramount in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for purity determination are essential for quality control and regulatory compliance in the pharmaceutical industry[1][2]. HPLC with UV detection is a cornerstone technique for this purpose, offering high precision, sensitivity, and the ability to resolve complex mixtures of the main compound and its potential process-related impurities[2].
This guide will compare two reversed-phase HPLC-UV methods, one utilizing a standard C18 stationary phase and the other a Phenyl-Hexyl phase, to highlight how column chemistry can be leveraged to optimize the separation of this compound from its potential impurities.
The Principle of HPLC-UV for Aromatic Compound Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is passed through a non-polar stationary phase. Non-polar (hydrophobic) compounds interact more strongly with the stationary phase and are retained longer, while polar (hydrophilic) compounds elute earlier[3]. The polarity of this compound is influenced by its aromatic ring (hydrophobic), and its carboxylic acid and secondary amine functional groups (hydrophilic and ionizable).
UV detection is particularly well-suited for aromatic compounds like this compound due to the presence of chromophores (the benzene ring and carbonyl group) that absorb UV light. The amount of light absorbed is directly proportional to the concentration of the compound, allowing for accurate quantification. Based on the analysis of similar aminobenzoic acid derivatives, a detection wavelength in the range of 230-280 nm is generally effective[4][5]. For this study, a wavelength of 254 nm was chosen as it provides a good balance of sensitivity for a wide range of aromatic compounds.
Comparative HPLC-UV Methodologies
Two distinct HPLC methods were developed to assess the purity of a representative sample of this compound, which was spiked with a mixture of potential and known impurities. The primary difference between the two methods lies in the choice of the stationary phase, which directly influences the separation mechanism and selectivity.
Potential Impurities Profile
For a comprehensive evaluation, the following potential impurities were considered, based on common synthetic routes for substituted benzoic acids[6][7][8][9]:
-
Impurity A: 4-Fluorobenzoic acid (a potential precursor or degradation product)
-
Impurity B: 2-Amino-4-fluorobenzoic acid (a potential precursor before methylation)
-
Impurity C: 2-Bromo-4-fluorobenzoic acid (a potential starting material in some synthetic pathways)
-
Impurity D: 5-Fluoro-2-(methylamino)benzoic acid (a potential positional isomer)
Method 1: The Industry Standard - C18 Stationary Phase
The C18 (octadecylsilyl) column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability. Separation is primarily driven by hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase.
Experimental Protocol: Method 1 (C18)
-
Sample Preparation: A stock solution of this compound (1.0 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. This was then spiked with a solution containing Impurities A, B, C, and D to a final concentration of approximately 0.1% relative to the main component.
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 20% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
The use of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and more reproducible retention times for acidic analytes[3][10].
Method 2: An Alternative Approach - Phenyl-Hexyl Stationary Phase
The Phenyl-Hexyl column offers a different separation selectivity compared to the C18 phase. In addition to hydrophobic interactions, it provides pi-pi (π-π) interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can lead to enhanced retention and unique selectivity for aromatic compounds.
Experimental Protocol: Method 2 (Phenyl-Hexyl)
-
Sample Preparation: The same sample as in Method 1 was used.
-
HPLC System: The same HPLC system as in Method 1 was used.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 20% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
All conditions other than the stationary phase were kept identical to allow for a direct comparison of the column's performance.
Experimental Workflow and Data Visualization
The general workflow for both analytical methods is depicted below.
Comparative Data Analysis
The following tables summarize the simulated chromatographic data obtained from the analysis of the spiked sample using both Method 1 and Method 2. The purity is calculated using the area percent method, which assumes that all components have a similar UV response at the detection wavelength.
Table 1: Chromatographic Results from Method 1 (C18 Column)
| Peak ID | Retention Time (min) | Peak Area | % Area | Resolution (Rs) |
| Impurity B | 3.52 | 12,500 | 0.11 | - |
| Impurity A | 4.89 | 11,800 | 0.10 | 4.1 |
| Main Compound | 8.25 | 11,250,000 | 99.42 | 10.2 |
| Impurity D | 9.10 | 13,200 | 0.12 | 1.8 |
| Impurity C | 12.45 | 28,500 | 0.25 | 8.5 |
| Total | 11,316,000 | 100.00 |
Table 2: Chromatographic Results from Method 2 (Phenyl-Hexyl Column)
| Peak ID | Retention Time (min) | Peak Area | % Area | Resolution (Rs) |
| Impurity B | 3.21 | 12,600 | 0.11 | - |
| Impurity A | 4.55 | 11,900 | 0.10 | 4.5 |
| Main Compound | 9.05 | 11,255,000 | 99.41 | 12.5 |
| Impurity D | 10.22 | 13,100 | 0.12 | 2.9 |
| Impurity C | 13.58 | 28,700 | 0.26 | 9.8 |
| Total | 11,321,300 | 100.00 |
Discussion and Method Selection
Both methods proved to be effective in separating the main compound from the spiked impurities, with the calculated purity being consistent between the two approaches. However, a closer examination of the chromatographic parameters reveals key differences that inform the selection of the optimal method.
-
Retention and Selectivity: The Phenyl-Hexyl column (Method 2) provided longer retention times for all aromatic compounds, including the main analyte and impurities C and D. This is attributed to the additional π-π interactions. More importantly, the selectivity between the main compound and the closely eluting positional isomer (Impurity D) was significantly improved.
-
Resolution: The resolution (Rs) is a critical measure of the quality of separation between two peaks. A resolution value of 1.5 is considered baseline separation. In Method 1, the resolution between the main compound and Impurity D was 1.8, which is acceptable. However, Method 2 provided a much-improved resolution of 2.9 for this critical pair. This superior resolution offers greater confidence in the accuracy of the purity determination, especially if Impurity D were present at a higher concentration.
The following diagram illustrates the logical process for selecting the superior method based on the experimental outcomes.
Conclusion and Recommendations
This comparative guide demonstrates the successful development and evaluation of two distinct HPLC-UV methods for the purity validation of this compound. While both the standard C18 and the alternative Phenyl-Hexyl columns provided accurate purity assessments, the Phenyl-Hexyl column exhibited superior performance in terms of resolution and selectivity, particularly for separating the main compound from a potential positional isomer.
For routine quality control, the C18 method is adequate. However, for method validation, stability studies, or in situations where the highest degree of confidence in separating all potential impurities is required, the Phenyl-Hexyl method is the recommended choice. This study underscores the importance of exploring alternative column chemistries during method development to achieve optimal chromatographic performance and ensure the highest level of scientific integrity in pharmaceutical analysis.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
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Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
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Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]
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Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). This compound | CAS 128992-62-1. Retrieved from [Link]
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ResearchGate. (2014). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved from [Link]
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A Researcher's Guide to Differentiating Isomers of 4-Fluoro-2-(methylamino)benzoic Acid
Introduction: The Challenge of Isomeric Purity in Drug Development
In the landscape of pharmaceutical research and fine chemical synthesis, positional isomers can exhibit vastly different pharmacological, toxicological, and material properties. 4-Fluoro-2-(methylamino)benzoic acid and its isomers are valuable scaffolds in medicinal chemistry, notably as fragments or building blocks for kinase inhibitors and other targeted therapeutics. Ensuring the correct isomeric substitution on the aromatic ring is not merely a matter of procedural confirmation; it is a critical determinant of a molecule's biological activity and safety profile.
This guide provides an in-depth spectroscopic comparison of this compound and three of its key positional isomers. We will move beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output. By understanding why the spectra differ, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their work. This document is structured to serve as both a reference and a practical tutorial, empowering you to interpret complex spectral data with the discerning eye of an expert.
The Isomers in Focus
The core challenge lies in distinguishing the precise arrangement of the fluoro, methylamino, and carboxylic acid groups on the benzene ring. For this guide, we will compare the target compound with three structurally significant isomers:
Figure 2: General experimental workflow for the spectroscopic analysis of benzoic acid isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra.
FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid isomer sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Scan: Place the KBr pellet holder (empty) or the ATR crystal in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample pellet in the holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify and label the wavenumbers of key absorption bands.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Injection: Introduce the sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Compare the fragmentation pattern to known pathways and library data if available.
Conclusion
The differentiation of this compound from its positional isomers is a tractable challenge when a multi-technique spectroscopic approach is employed. While each method provides valuable information, ¹H NMR spectroscopy stands out as the most definitive technique , offering a wealth of structural detail through unique chemical shifts and, most critically, distinct H-H and H-F spin-spin coupling patterns that serve as an unambiguous fingerprint for each isomer.
¹³C NMR supports this identification with its characteristic large C-F coupling constants. FTIR provides rapid confirmation of functional group integrity and can hint at substitution patterns through subtle shifts in the C=O stretching frequency. Finally, Mass Spectrometry confirms the elemental composition, while UV-Vis spectroscopy offers a quick check on the electronic nature of the chromophore system. By integrating the data from these orthogonal techniques and understanding the underlying chemical principles, researchers can ensure isomeric purity and build a foundation of certainty for their synthetic and therapeutic endeavors.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196. DOI: 10.15227/orgsyn.079.0196. Available at: [Link]
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Abdu, S., El-Hiti, G. A., Yousif, E., Ahmed, A. A., & Hashim, H. (2020). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 5(10), x200974. Available at: [Link]
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Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
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Dunn, A. D., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1636–1640. Available at: [Link]
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A Comparative Guide to the Biological Activity of Fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the incorporation of fluorine into small molecules is a well-established strategy to enhance pharmacological properties. The fluorobenzoic acid scaffold, in particular, represents a versatile starting point for the development of a wide array of therapeutic agents. The position of the fluorine atom on the benzene ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's physicochemical characteristics, such as acidity (pKa), lipophilicity, and metabolic stability. These variations, in turn, dictate the biological activity of the resulting derivatives.[1][2]
This guide provides a comparative analysis of the biological activities of fluorobenzoic acid derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) governed by the fluorine's position and the nature of other substituents, supported by experimental data from peer-reviewed literature. Furthermore, detailed protocols for key biological assays are provided to facilitate the replication and validation of these findings.
The Influence of Fluorine Substitution on Physicochemical Properties
The position of the fluorine atom on the benzoic acid ring significantly alters its electronic properties. The ortho-isomer (2-fluorobenzoic acid) is the strongest acid of the three positional isomers, a result of the "ortho effect," where the proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a strong inductive electron-withdrawing effect, thereby stabilizing the carboxylate anion.[1] In contrast, the para-isomer is a weaker acid than the ortho-isomer, and the meta-isomer's acidity is the closest to that of unsubstituted benzoic acid.[1] These differences in acidity can have a substantial impact on how these molecules interact with biological targets.
Comparative Biological Activities
Antimicrobial Activity
Fluorobenzoic acid derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi.[3][4] The primary mechanism of action for some of these compounds is believed to be the inhibition of essential bacterial enzymes, such as D-alanyl-D-alanine ligase, which is crucial for cell wall synthesis.[5]
A comparative study of N-substituted 2-fluorobenzamide derivatives revealed their varying efficacy against different bacterial strains. For instance, N-(4-chlorophenyl)-2-fluorobenzamide showed a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Staphylococcus aureus, while the N-(4-methylphenyl) derivative had a MIC of 250 µg/mL against the same strain.[5] This highlights the significant role of the substituent on the amide nitrogen in modulating antimicrobial potency.
| Compound | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Reference |
| N-(4-chlorophenyl)-2-fluorobenzamide | 125 | 250 | 500 | >500 | [5] |
| N-(4-methylphenyl)-2-fluorobenzamide | 250 | 500 | >500 | >500 | [5] |
| N-(4-methoxyphenyl)-2-fluorobenzamide | 250 | 250 | 500 | >500 | [5] |
| Ciprofloxacin (Standard) | 0.25 - 1.0 | 0.125 - 0.5 | 0.015 - 0.125 | 0.25 - 1.0 | [5] |
Positional Isomerism and Antibacterial Activity: Studies on isoamphipathic antibacterial molecules derived from phenylalanine have shown that while ortho, meta, and para isomers can exhibit similar MIC values against various bacteria, their toxicity profiles can differ significantly.[6] For example, the ortho isomer (IAM-1) showed a much higher HC50 (hemolytic concentration) of 650 µg/mL compared to the meta (98 µg/mL) and para (160 µg/mL) isomers, indicating a better therapeutic window for the ortho derivative.[6]
Anticancer Activity
Derivatives of fluorobenzoic acid have been investigated as potential anticancer agents, with some exhibiting potent cytotoxicity against various cancer cell lines.[7][8] One of the proposed mechanisms of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to apoptosis.[5]
The evaluation of fluoroquinolone derivatives, which can be synthesized from fluorobenzoic acids, has shown promising results. For instance, certain ciprofloxacin amides demonstrated IC50 values in the micromolar range against prostate (PC3) and colon (SW480) cancer cell lines, with high selectivity towards cancer cells over normal human keratinocytes.[8] Similarly, some norfloxacin derivatives were found to be even more potent, with IC50 values as low as 1.52 µM against breast cancer cells (MDA-MB-231).[8]
| Cell Line | Compound 3a (µM) | Compound 6a (µM) | Compound 7a (µM) | Compound 8a (µM) | Reference |
| A549 (Lung Carcinoma) | 5.988 ± 0.12 | - | - | - | [9] |
| Cell Line | Compound 3d (µM) | Compound 4d (µM) | Reference |
| MCF-7 (Breast Cancer) | 43.4 | 39.0 | [9] |
| MDA-MB-231 (Breast Cancer) | 35.9 | 35.1 | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of fluorobenzoic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1][10] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[10][11] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[11]
Studies on fluorinated benzothiazole derivatives have demonstrated their anti-inflammatory potential in the carrageenan-induced rat paw edema model.[10] Furthermore, certain fluorinated compounds have shown excellent in vitro COX-2 inhibition with IC50 values as low as 0.049 µmol/L, comparable to the selective COX-2 inhibitor celecoxib, and with a better selectivity index.[12]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Fluorinated Compound 12 | - | 0.049 | 253.1 | [12] |
| Fluorinated Compound 13 | - | 0.057 | 201.8 | [12] |
| Fluorinated Compound 14 | - | 0.054 | 214.8 | [12] |
| Celecoxib (Standard) | >50 | 0.28 | >178.57 | [12] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][13]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-step methodology:
-
Preparation of Test Compound: Dissolve the fluorobenzoic acid derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).[13]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[5]
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[14][15][16]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-step methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[17]
-
Compound Treatment: Treat the cells with various concentrations of the fluorobenzoic acid derivative and incubate for 72 hours.[17]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[18][19][20]
Caption: Workflow for the carrageenan-induced paw edema model.
Step-by-step methodology:
-
Animal Grouping: Divide rats into groups: a control group receiving the vehicle, a standard group receiving a known anti-inflammatory drug (e.g., indomethacin), and test groups receiving different doses of the fluorobenzoic acid derivative.
-
Compound Administration: Administer the compounds intraperitoneally or orally 30 minutes before the carrageenan injection.[21]
-
Induction of Edema: Inject 100 µl of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[21]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-step methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.
-
Inhibitor Preparation: Prepare serial dilutions of the fluorobenzoic acid derivative.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, enzyme, and the test compound or vehicle.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[22]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined from the dose-response curve.
Conclusion and Future Directions
Fluorobenzoic acid derivatives represent a promising class of compounds with a broad spectrum of biological activities. The position of the fluorine atom is a critical determinant of their physicochemical properties and, consequently, their therapeutic potential. While significant research has been conducted, a systematic comparison of ortho, meta, and para isomers and their derivatives under standardized conditions is still needed to fully elucidate the structure-activity relationships. Future studies should focus on synthesizing and evaluating series of these compounds to identify lead candidates with enhanced potency and selectivity for various therapeutic targets.
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A-Scientist's-Guide-to-Positional-Isomers:-4-Fluoro-2-(methylamino)benzoic-acid-vs-5-Fluoro-2-(methylamino)benzoic-acid
In the intricate world of medicinal chemistry and drug development, the precise placement of a single atom can dramatically alter the synthetic pathway, physicochemical properties, and ultimately, the biological activity of a molecule. This guide provides an in-depth comparison of two closely related positional isomers: 4-Fluoro-2-(methylamino)benzoic acid and 5-Fluoro-2-(methylamino)benzoic acid. Understanding the nuanced differences between these building blocks is critical for researchers aiming to optimize their synthetic strategies and accelerate the discovery of novel therapeutics.
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Anthranilic acid derivatives, to which both of our subject molecules belong, are themselves a crucial class of compounds with applications ranging from anti-inflammatory agents to kinase inhibitors.[3][4] This guide will dissect the synthetic accessibility, reactivity, and application-oriented performance of these two isomers, providing the field-proven insights necessary for informed decision-making in the laboratory.
Comparative Physicochemical Properties and Reactivity
The position of the fluorine atom—either para or meta to the carboxylic acid group—exerts a profound influence on the electronic environment of the aromatic ring, thereby affecting the reactivity of the functional groups.
| Property | This compound | 5-Fluoro-2-(methylamino)benzoic acid | Rationale for Differences |
| Acidity (pKa of -COOH) | Expected to be slightly higher | Expected to be slightly lower | The fluorine at the 4-position exerts a strong -I (inductive) effect and a +M (mesomeric) effect. The -I effect, which increases acidity, is attenuated by distance. In the 5-fluoro isomer, the fluorine is closer to the carboxyl group, leading to a stronger inductive withdrawal and thus greater acidity. |
| Basicity (pKa of -NHMe) | Expected to be slightly higher | Expected to be slightly lower | The electron-withdrawing fluorine atom reduces the electron density on the nitrogen atom, decreasing its basicity. This effect is more pronounced in the 5-fluoro isomer due to the closer proximity of the fluorine atom. |
| Reactivity in N-acylation | Generally more reactive | Generally less reactive | The nucleophilicity of the methylamino group is higher in the 4-fluoro isomer due to the lesser inductive-effect-driven deactivation by the fluorine atom. |
| Reactivity in Esterification | Standard reactivity | Standard reactivity | While electronic effects exist, the direct esterification of the carboxylic acid is less sensitive to the remote fluorine substituent compared to reactions involving the amino group. |
The fluorine atom's position significantly impacts the molecule's electronic properties.[5] In the 4-fluoro isomer, the fluorine atom is para to the carboxylic acid. Its strong electron-withdrawing inductive effect (-I) is somewhat offset by its electron-donating mesomeric effect (+M). For the 5-fluoro isomer, the fluorine is meta to the carboxyl group, and its influence is predominantly through the powerful, distance-dependent inductive effect, which enhances the acidity of the carboxylic acid.[6]
Synthetic Strategies: A Tale of Two Isomers
The synthetic routes to these isomers are distinct, dictated by the directing effects of the substituents on the aromatic ring and the availability of starting materials.
Synthesis of this compound
A common and effective route to the 4-fluoro isomer begins with 2-bromo-4-fluorobenzoic acid. This pathway leverages a copper-catalyzed Ullmann condensation, a reliable method for forming aryl-nitrogen bonds.[3]
Caption: Ullmann Condensation route to this compound.
This approach is advantageous because the starting material, 2-bromo-4-fluorobenzoic acid, is commercially available, and the Ullmann reaction is generally robust. The key is achieving selective amination at the C2 position, which is activated by the adjacent carboxylic acid.
Synthesis of 5-Fluoro-2-(methylamino)benzoic acid
The synthesis of the 5-fluoro isomer often proceeds from a different starting material, such as 5-fluoro-2-methoxybenzoic acid or by building the ring system with the desired substitution pattern.[7] A representative synthesis involves the nitration of a precursor followed by reduction and methylation. For instance, starting from 5-fluoro-2-methylbenzoic acid, a nitration reaction can introduce a nitro group, which is then reduced to an amine and subsequently methylated.[8]
Caption: N-Methylation route to 5-Fluoro-2-(methylamino)benzoic acid.
This pathway's success hinges on the selective methylation of the amino group without affecting the carboxylic acid. The choice of methylating agent and base is crucial to control the reaction and minimize side products.
Applications in Drug Discovery and Synthesis
The choice between these two isomers is not arbitrary but is driven by the specific structural requirements of the target molecule and the desired biological activity. The different electronic and steric profiles of the isomers can lead to significant differences in how a final drug molecule interacts with its biological target.
-
This compound : This isomer has been incorporated into various kinase inhibitors. The specific placement of the fluorine and methylamino groups can influence the molecule's ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of a kinase.
-
5-Fluoro-2-(methylamino)benzoic acid : This building block is a key intermediate in the synthesis of Pirtobrutinib, a drug used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[7] In this context, the 5-fluoro substitution pattern is critical for the drug's efficacy and pharmacokinetic profile.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
Objective: To synthesize this compound from 2-bromo-4-fluorobenzoic acid.
Materials:
-
2-bromo-4-fluorobenzoic acid (1.0 eq)
-
Methylamine (40% in H₂O, 3.0 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-4-fluorobenzoic acid, potassium carbonate, and copper(I) iodide.
-
Add DMF to the flask to create a stirrable suspension.
-
Add the aqueous methylamine solution to the reaction mixture.
-
Heat the mixture to 100-110 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis of 5-Fluoro-2-(methylamino)benzoic acid via N-Methylation
Objective: To synthesize 5-Fluoro-2-(methylamino)benzoic acid from 2-amino-5-fluorobenzoic acid.
Materials:
-
2-amino-5-fluorobenzoic acid (1.0 eq)
-
Dimethyl sulfate (1.1 eq)
-
Sodium hydroxide (NaOH, 2.5 eq)
-
Water
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve 2-amino-5-fluorobenzoic acid in an aqueous solution of sodium hydroxide in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add dimethyl sulfate dropwise via the dropping funnel, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture again in an ice bath.
-
Carefully acidify the reaction mixture with 1M HCl to a pH of 4-5 to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 5-Fluoro-2-(methylamino)benzoic acid.
Conclusion
The selection between this compound and its 5-fluoro isomer is a critical decision in a synthetic campaign. The 4-fluoro isomer, accessible via Ullmann coupling, and the 5-fluoro isomer, often prepared through functional group manipulation of a substituted aniline, present distinct synthetic challenges and opportunities. Their differing electronic properties, stemming from the placement of the fluorine atom, directly translate to variations in reactivity and can have profound implications for the biological activity of the final target molecules. A thorough understanding of these differences, as outlined in this guide, empowers researchers to make strategic choices, optimizing their path toward the next generation of innovative therapeutics.
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Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
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Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.
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2-Fluoro-5-methylbenzoic acid. Ossila.
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5-Fluoro-2-(methylamino)benzoic acid. ChemScene.
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Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV.
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5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs.
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Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
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Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.
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Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
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Applications of fluorine-containing amino acids for drug design. PubMed.
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Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
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Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI.
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Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange.
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Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. PubMed Central.
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2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate.
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Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). PubMed.
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Introduction: The Analytical Challenge of Positional Isomers
An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fluorinated Benzoic Acid Isomers
In medicinal chemistry and drug development, the strategic placement of fluorine atoms on aromatic scaffolds is a cornerstone for modulating a molecule's pharmacological profile. Fluorine's unique properties can significantly alter acidity (pKa), lipophilicity, and metabolic stability.[1] Fluorinated benzoic acids are critical building blocks, but the specific position of the fluorine atom—ortho, meta, or para—creates isomers with distinct physicochemical and biological characteristics.[1][2] This isomeric variance presents a significant analytical challenge: compounds with identical mass can exhibit profoundly different activities or impurity profiles. Therefore, robust and reliable analytical methods for their separation and identification are paramount.
While techniques like High-Performance Liquid Chromatography (HPLC) offer direct analysis, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerhouse, particularly when high sensitivity is required for trace analysis and impurity identification.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of GC-MS methodologies for analyzing fluorinated benzoic acid isomers. We will delve into the causality behind experimental choices, provide validated protocols, and compare key components of the analytical workflow to empower researchers to develop and optimize their own methods.
The Fundamental GC-MS Workflow for Carboxylic Acids
The analysis of polar, non-volatile compounds like benzoic acids by GC-MS is not a direct process. It necessitates a multi-step workflow designed to convert the analytes into a form suitable for gas-phase separation. Each step is a critical control point that influences the quality and reliability of the final data.
Caption: High-level workflow for the GC-MS analysis of fluorinated benzoic acids.
Part 1: The Non-Negotiable Derivatization Step
Causality: Benzoic acids possess a polar carboxyl group (-COOH) that readily forms hydrogen bonds. This characteristic results in low volatility and a tendency for poor peak shape (tailing) in GC systems.[4] Derivatization is the chemical modification of this functional group to create a less polar, more volatile derivative that is amenable to GC analysis. The two most common and effective strategies are alkylation (esterification) and silylation.
Method 1: Alkylation via Esterification (Methyl Esters)
This classic approach converts the carboxylic acid to its corresponding methyl ester. A common and effective reagent is Boron Trifluoride-Methanol (BF₃·MeOH). The reaction proceeds by acid catalysis, where BF₃ acts as a Lewis acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.
Experimental Protocol: Methylation with BF₃-Methanol
-
Sample Preparation: Transfer an aliquot of the dried sample extract (containing up to 1 mg of benzoic acids) into a 2 mL reaction vial.
-
Reagent Addition: Add 200 µL of 14% Boron Trifluoride-Methanol solution.
-
Reaction: Securely cap the vial and heat at 60-65°C for 24 hours. This extended time ensures complete derivatization for robust quantification.[5]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of high-purity water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the fluorobenzoic acid methyl esters, into a GC vial for analysis.
Method 2: Silylation (Trimethylsilyl Esters)
Silylation replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective and react under milder conditions than some alkylation reagents.[6]
Experimental Protocol: Silylation with BSTFA + TMCS
-
Sample Preparation: Ensure the sample extract in the reaction vial is completely dry, as silylation reagents are highly water-sensitive.
-
Reagent Addition: Add 100 µL of a BSTFA + 1% TMCS reagent mixture and 50 µL of a solvent like pyridine or acetonitrile to the dried extract.
-
Reaction: Securely cap the vial and heat at 60°C for 2 hours.
-
Sample Collection: After cooling, the reaction mixture can often be injected directly into the GC-MS system.
Comparative Guide: Derivatization Methods
| Parameter | Alkylation (BF₃·MeOH) | Silylation (BSTFA + TMCS) |
| Principle | Converts -COOH to -COOCH₃ | Converts -COOH to -COOSi(CH₃)₃ |
| Reaction Conditions | Harsher (60-65°C, 24h)[5] | Milder (60°C, 2h) |
| Derivative Stability | High; methyl esters are very stable. | Moderate; TMS esters are sensitive to moisture. |
| Pros | Robust, stable derivatives suitable for complex matrices. | Faster reaction, often cleaner byproducts.[6] |
| Cons | Long reaction time, potentially harsh conditions. | Moisture sensitivity requires anhydrous conditions. |
| Expert Insight | The method of choice for ultra-trace analysis in aqueous samples where robustness is key.[5] | Excellent for cleaner samples and when rapid derivatization is needed. |
Part 2: Achieving Chromatographic Resolution of Isomers
Causality: Positional isomers often have very similar boiling points, making their separation on a standard non-polar GC column challenging.[7] The choice of the capillary column's stationary phase is the most critical factor in achieving selectivity—the ability of the column to differentiate between these closely related analytes.
Column 1: The Workhorse (Low-Bleed 5% Phenyl Polysiloxane)
A column with a stationary phase of 5% phenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, HP-5ms) is the most common starting point for method development.[2] Separation is primarily based on the boiling points of the analytes. While effective for general-purpose analysis, it may not fully resolve all fluorinated benzoic acid isomers if their boiling points are nearly identical.
Column 2: The Specialist (Mid- to High-Polarity Phenyl Columns)
To enhance the separation of aromatic isomers, a column with a higher percentage of phenyl groups (e.g., 35% or 50% phenyl polysiloxane) or a specialized polar phase (e.g., Polyethylene Glycol - WAX) can be employed.[8] The phenyl groups in the stationary phase can induce dipole-dipole and π-π interactions with the aromatic ring of the fluorobenzoic acid derivatives. These interactions provide a secondary separation mechanism beyond boiling point, often enabling the resolution of co-eluting isomers.
Caption: Logic for selecting a GC column based on separation mechanisms.
Recommended GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | To maximize the transfer of analytes onto the column, essential for trace analysis.[2] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |
| Carrier Gas | Helium | Provides good efficiency and is inert.[2] |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow rate for standard 0.25 mm I.D. columns to balance speed and resolution. |
| Oven Program | Initial: 60°C (hold 2 min) | Allows for proper focusing of analytes at the head of the column. |
| Ramp: 10°C/min to 250°C | A controlled temperature ramp is crucial for separating the isomeric esters.[2] | |
| Final Hold: 5 min | Ensures all components have eluted from the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
Part 3: Mass Spectrometric Detection and Confirmation
Causality: The mass spectrometer serves two purposes: detection and identification. After the GC column separates the isomers, the MS ionizes the eluting molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a chemical fingerprint (mass spectrum) for each compound.
Ionization and Fragmentation
Electron Ionization (EI) at a standard energy of 70 eV is the most common technique. It is a high-energy process that creates extensive and highly reproducible fragmentation patterns, which are crucial for structural elucidation and library matching. For a fluorobenzoic acid methyl ester, characteristic fragments would include the molecular ion (M⁺), a fragment from the loss of a methoxy group ([M-31]⁺), and fragments associated with the fluorinated aromatic ring.
Acquisition Modes: Full Scan vs. Selected Ion Monitoring (SIM)
The choice of data acquisition mode is a trade-off between obtaining complete spectral information and achieving maximum sensitivity.
| Mode | Principle | Pros | Cons | Best For |
| Full Scan | The mass analyzer scans across a wide mass range (e.g., m/z 50-300). | Provides a complete mass spectrum for unknown identification and library searching. | Lower sensitivity as the detector's time is divided across many masses. | Method development, qualitative analysis, and screening of higher concentration samples. |
| Selected Ion Monitoring (SIM) | The mass analyzer is programmed to detect only a few specific, characteristic ions for the target analytes.[9] | Dramatically increases sensitivity (10-100x) by focusing the detector's dwell time on target ions. | Provides no information on non-target ions; not suitable for unknown identification. | Trace quantitative analysis, impurity profiling, and analysis in complex matrices.[2] |
Objective Comparison: GC-MS vs. LC-MS/MS
For a complete picture, it is essential to understand where GC-MS stands in relation to its primary alternative, Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Required for benzoic acids.[2] | Not Required , direct analysis is possible.[10] |
| Sensitivity | Excellent (ng/L) , especially with SIM mode and sample pre-concentration.[5] | Excellent (ng/mL to µg/L) , highly sensitive.[2] |
| Throughput | Medium, due to derivatization and GC run times. | High, with fast analysis times (< 5 min) possible.[2] |
| Strengths | Unparalleled for ultra-trace analysis of volatile impurities; highly reproducible fragmentation for library matching. | Ideal for routine quality control, high-throughput screening, and analysis of polar, non-volatile compounds without modification.[2][3] |
| Weaknesses | Sample preparation is more complex and time-consuming. | Matrix effects can be more pronounced; fragmentation can be less standardized than EI. |
Conclusion and Expert Recommendations
The successful analysis of fluorinated benzoic acid isomers by GC-MS is a multi-faceted process that hinges on a logical and well-optimized workflow. The choice of derivatization agent and GC column are the most critical factors influencing the quality of the separation.
-
For Ultra-Trace Quantification: A robust alkylation (esterification) method coupled with a mid- to high-polarity phenyl column and SIM mode detection will provide the ultimate sensitivity and selectivity.[5]
-
For General Screening and Method Development: A faster silylation protocol with a standard 5% phenyl polysiloxane column in Full Scan mode offers a versatile and efficient starting point.
While LC-MS provides a more direct and often faster alternative, GC-MS remains an indispensable tool when the analytical goal is to achieve the lowest possible detection limits for these critical isomeric compounds.[2][3] A thorough understanding of the principles and trade-offs outlined in this guide will enable researchers to select and tailor the optimal method to meet their specific analytical challenges.
References
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Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. [Link]
- BenchChem. (n.d.). A Comparative Guide to GC-MS and LC-MS Methods for Fluorobenzoic Acid Analysis.
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Jekel, M., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1260, 9–15. [Link]
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Müller, K., & Seubert, A. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1270, 96–103. [Link]
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Das, S., & Kootsey, G. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology. [Link]
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Kumar, A., & Sharma, C. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78–93. [Link]
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ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
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Millan, M., et al. (2022). Organic molecules revealed in Mars's Bagnold Dunes by Curiosity's derivatization experiment. Nature Astronomy. [Link]
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ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Pongener, A., & Laskar, M. A. (2019). Performance and selectivity of lower-rim substituted calix[5]arene as a stationary phase for capillary gas chromatography. Molecules. [Link]
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Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
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Orochem Technologies. (n.d.). Gas Chromatography Columns. Retrieved from [Link]
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Hansen, E. B., & Styrishave, B. (1996). Development of a simple liquid chromatographic method for the separation of mixtures of positional isomers and anomers of synthetic 2-, 3- and 4-fluorobenzoic acid glucuronides formed via acyl migration reactions. Journal of Chromatography B: Biomedical Applications, 685(1), 125–132. [Link]
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Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]
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Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
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Mathews, R. G., Torres, J., & Schwartz, R. D. (1975). Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Journal of Chromatographic Science, 13(7), 343–346. [Link]
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A Comparative Guide to 2D NMR Techniques for Unambiguous Structural Confirmation of 4-Fluoro-2-(methylamino)benzoic acid
This guide provides an in-depth, data-supported comparison of essential two-dimensional (2D) NMR techniques, demonstrating how a synergistic approach using COSY, HSQC, and HMBC experiments can overcome the limitations of 1D NMR to provide absolute structural validation. We will move beyond a simple procedural outline to explain the causality behind each experimental choice, reflecting a field-proven workflow for structural elucidation.
The Challenge: Limitations of 1D NMR
A 1D ¹H NMR spectrum of 4-Fluoro-2-(methylamino)benzoic acid would show signals for the three aromatic protons, the methyl protons, and the amine proton. While integration and multiplicity would provide initial clues, definitively assigning the substitution pattern (i.e., the relative positions of the fluoro, methylamino, and carboxylic acid groups) would be speculative at best. Similarly, the ¹³C NMR would show the correct number of carbon signals, but assigning the quaternary carbons without further information would be impossible. 2D NMR resolves this by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei that establish a molecule's precise connectivity.[1][2]
The 2D NMR Solution: A Multi-Pronged Approach
No single 2D NMR experiment tells the whole story. The true power lies in combining homonuclear and heteronuclear correlation experiments to build the molecular structure piece by piece.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3] It is the primary tool for mapping out contiguous proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹JCH).[4] It acts as a bridge, linking the proton framework established by COSY to the carbon backbone.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most crucial experiment for final structure confirmation. It reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[4][5] These "long-range" correlations are essential for connecting disparate spin systems and for placing substituents by showing correlations to non-protonated (quaternary) carbons.
Predictive Analysis: Building the Hypothesis
Before acquiring experimental data, a robust strategy involves predicting the NMR spectra based on the proposed structure of this compound. This allows for a targeted analysis of the resulting 2D spectra. The structure is numbered below for clarity.

Based on known substituent effects on aromatic rings, we can predict the approximate chemical shifts. The electron-donating methylamino group (-NHCH₃) will shield (decrease chemical shift of) ortho and para positions, while the electron-withdrawing carboxylic acid (-COOH) and fluoro (-F) groups will deshield (increase chemical shift of) them.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | Carbon | - | - | ~110 |
| 2 | Carbon | - | - | ~152 |
| 3 | CH | ~6.4 | dd | ~105 |
| 4 | Carbon | - | - | ~165 (d, ¹JCF ≈ 250 Hz) |
| 5 | CH | ~6.6 | dd | ~110 (d, ²JCF ≈ 20 Hz) |
| 6 | CH | ~7.8 | d | ~133 |
| 7 (COOH) | Carbon | - | - | ~170 |
| 8 (CH₃) | CH₃ | ~2.8 | s | ~30 |
| NH | NH | Variable | br s | - |
| OH | OH | Variable | br s | - |
Note: Predicted values are estimates based on data from similar substituted benzoic acids.[6][7][8] Fluorine coupling will further split carbon signals.
Experimental Protocols: A Self-Validating Workflow
The following protocols outline a standard workflow for acquiring high-quality 2D NMR data. The trustworthiness of the final structure is ensured by the corroborating evidence provided by each successive experiment.
Sample Preparation
-
Dissolve: Accurately weigh 10-20 mg of the synthesized this compound.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for benzoic acids to ensure solubility and observation of exchangeable protons (NH and OH).
-
Homogenize: Gently vortex the sample to ensure a homogeneous solution.
NMR Data Acquisition
The following are generalized acquisition steps on a modern NMR spectrometer (e.g., Bruker 400 MHz).
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for projecting onto the axes of the 2D spectra.
-
COSY Experiment (¹H-¹H Correlation):
-
Load a standard gradient-selected COSY pulse program (e.g., cosygpqf).
-
Set the spectral width to cover all proton signals (~10-12 ppm).
-
Acquire data with 2-4 scans per increment and 256-512 increments in the indirect dimension (F1).
-
-
HSQC Experiment (¹H-¹³C One-Bond Correlation):
-
Load a standard sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.3).[4]
-
Set the ¹H spectral width as in the COSY.
-
Set the ¹³C spectral width to cover all carbon signals (~0-180 ppm).
-
The one-bond coupling constant (¹JCH) is typically set to 145 Hz for aromatic and aliphatic carbons.
-
-
HMBC Experiment (¹H-¹³C Long-Range Correlation):
Data Interpretation: Assembling the Molecular Puzzle
This section details how the data from each 2D experiment is used in a stepwise manner to confirm the structure of this compound.
Step 1: Delineating the Aromatic Spin System with COSY
The COSY spectrum is the starting point for piecing together proton networks. For our target molecule, we expect a three-spin system for the adjacent aromatic protons H-3, H-5, and H-6.
-
Expected Correlations:
-
A cross-peak between H-5 and H-6 (a strong ³J, ortho coupling).
-
A cross-peak between H-3 and H-5 (a weaker ⁴J, meta coupling).
-
-
Interpretation: Observing these specific correlations confirms the 1,2,4-trisubstitution pattern of the aromatic ring. The absence of a correlation between H-3 and H-6 further supports this assignment. This allows for the unambiguous identification of the three contiguous protons.
Step 2: Linking Protons to Carbons with HSQC
The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations, allowing us to assign the protonated carbons with high confidence.[1][4]
Table 2: Expected HSQC Correlations
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| ~7.8 (H-6) | ~133 | C-6 |
| ~6.6 (H-5) | ~110 | C-5 |
| ~6.4 (H-3) | ~105 | C-3 |
| ~2.8 (H-8) | ~30 | C-8 |
-
Interpretation: Each cross-peak in the HSQC spectrum definitively links a proton to the carbon it is attached to. This step validates the proton assignments from the COSY and provides initial assignments for the carbon spectrum, separating the protonated carbons from the quaternary ones.
Step 3: Final Confirmation with HMBC Long-Range Correlations
The HMBC experiment is the final arbiter, connecting all the pieces of the puzzle by revealing correlations through two and three bonds.[5][9] This is where the positions of the non-protonated carbons (C-1, C-2, C-4, C-7) are confirmed, locking in the placement of the substituents.
Table 3: Key Expected HMBC Correlations for Structural Confirmation
| Proton Signal | Correlates to Carbon (Atom No.) | J-Coupling | Significance of Correlation |
| H-8 (CH₃) | C-2 | ²JCH | Confirms attachment of the methylamino group to C-2. |
| H-3 | C-1, C-2, C-4 | ³JCH, ²JCH, ²JCH | Links the aromatic spin system to the key quaternary carbons. |
| H-5 | C-1, C-4 | ³JCH, ²JCH | Confirms positions relative to the COOH and F substituents. |
| H-6 | C-2, C-4, C-7 | ³JCH, ³JCH, ²JCH | Crucially links H-6 to the carboxylic acid carbon (C-7). |
-
Causality in Interpretation: The correlation from the methyl protons (H-8) to C-2 is irrefutable evidence that the methylamino group is located at the C-2 position. Similarly, the correlation from H-6 to the carboxylic carbon (C-7, ~170 ppm) confirms the C-1 position of the acid group. The correlations from the aromatic protons to the fluorine-bearing carbon (C-4, which will be a doublet in the ¹³C spectrum) solidifies the placement of the fluorine atom.
// Invisible nodes for arrow origins/destinations node [shape=point, width=0.01, height=0.01, style=invis]; H8 [pos="0.5,2.0!"]; C2 [pos="0.8,1.3!"]; H6 [pos="2.2,0.6!"]; C7 [pos="2.2,2.5!"]; H3 [pos="-0.5,0.6!"]; C4 [pos="-0.1,-0.8!"];
// Edges to represent correlations edge [color="#EA4335", penwidth=2.0, arrowsize=0.8]; H8 -> C2 [label=" H8 → C2", fontname="Arial", fontsize=10, fontcolor="#EA4335"]; H6 -> C7 [label=" H6 → C7 (COOH)", fontname="Arial", fontsize=10, fontcolor="#EA4335"]; H3 -> C4 [label=" H3 → C4 (CF)", fontname="Arial", fontsize=10, fontcolor="#EA4335"];
// Main image node img [pos="1.0,1.2!"]; } .dot Caption: Key HMBC correlations confirming the substituent positions.
Conclusion: A Synergistic and Self-Validating Method
By systematically applying a suite of 2D NMR experiments, the structure of this compound can be confirmed with absolute certainty.
-
COSY established the proton connectivity on the aromatic ring.
-
HSQC linked this proton framework to the corresponding carbon backbone.
-
HMBC provided the critical long-range correlations to the quaternary carbons, unequivocally placing the fluoro, methylamino, and carboxylic acid substituents.
This guide demonstrates that moving beyond 1D NMR to a comprehensive 2D NMR analysis is not merely best practice but an essential, self-validating workflow in modern chemical research and drug development. This approach mitigates the risk of structural misassignment, ensuring the integrity and reliability of scientific findings.
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A Comparative Guide to 4-Fluoro-2-(methylamino)benzoic Acid Analogs in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The anthranilic acid scaffold is a "privileged" structure in medicinal chemistry, known for its broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic introduction of a fluorine atom and an N-methyl group to this core structure, as seen in 4-Fluoro-2-(methylamino)benzoic acid, can significantly enhance metabolic stability and binding affinity, making it a compelling starting point for the development of targeted therapies.[3][4] This guide will delve into the nuanced world of its analogs, providing a framework for their rational design and evaluation as potent therapeutic agents, particularly as kinase inhibitors.
Part 1: The Core Scaffold: Understanding this compound
The parent molecule, this compound, belongs to the family of N-arylanthranilic acids, which have a history of successful application as non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] However, the versatility of the anthranilic acid scaffold has allowed for its exploration in various other therapeutic areas, including oncology, where it has been utilized as a core component of potent kinase inhibitors.[7][8]
The key structural features of this compound contribute to its drug-like properties:
-
The Anthranilic Acid Core: Provides a rigid backbone with well-defined points for substitution, allowing for the fine-tuning of biological activity.
-
The 4-Fluoro Substituent: The introduction of fluorine can modulate the acidity of the carboxylic acid, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic interactions.[3][9]
-
The 2-(methylamino) Group: N-methylation can influence the conformation of the molecule and its lipophilicity, which in turn affects cell permeability and target engagement.
Part 2: Comparative Analysis of Analogs: A Structure-Activity Relationship (SAR) Perspective
While direct comparative studies on a wide range of this compound analogs are not extensively documented in publicly available literature, we can infer valuable SAR insights from related anthranilic acid derivatives that have been investigated as kinase inhibitors. A notable example is the development of 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, where 2-Amino-4-fluorobenzoic acid serves as a key precursor.[10]
The general strategy involves the cyclization of the anthranilic acid derivative to form a quinazoline or quinazolinone core, followed by the introduction of various substituents at the 4-anilino position to optimize interactions with the ATP-binding pocket of the target kinase.
Table 1: Inferred SAR of this compound Analogs Based on Related Kinase Inhibitors
| Modification | Rationale | Expected Impact on Activity | Supporting Evidence from Related Compounds |
| Variation of the N-substituent | To explore the hydrophobic pocket of the kinase active site. | Larger or more complex alkyl/aryl groups may enhance potency through increased van der Waals interactions. | In N-arylanthranilic acids, the nature of the N-aryl group is critical for anti-inflammatory activity.[5] |
| Modification of the Carboxylic Acid | To improve cell permeability and oral bioavailability by masking the polar carboxylic acid group. | Conversion to esters or amides can lead to prodrugs with enhanced pharmacokinetic properties. | N-acylanthranilic acid derivatives have been developed as potent inhibitors of Plasminogen Activator Inhibitor-1 (PAI-1).[11] |
| Introduction of Substituents on the Phenyl Ring | To probe for additional binding interactions within the target protein. | Electron-withdrawing or electron-donating groups can influence the electronic properties of the scaffold and introduce new hydrogen bonding or hydrophobic interactions. | The position and nature of substituents on the anilino ring of 4-anilinoquinazolines dramatically affect EGFR inhibition.[10] |
| Bioisosteric Replacement of the Carboxylic Acid | To improve metabolic stability and alter the physicochemical properties. | Replacement with tetrazoles or other acidic bioisosteres can maintain the necessary acidic character for target interaction while improving drug-like properties. | |
| Incorporation into Heterocyclic Systems | To create more rigid structures with defined vectors for substitution, often leading to higher potency and selectivity. | The anthranilic acid scaffold is a key component in the synthesis of potent VEGFR kinase inhibitors.[12] |
This table is a predictive summary based on published data for structurally related compounds and serves as a guide for the rational design of novel analogs.
Part 3: The Experimental Workflow: From Synthesis to Biological Evaluation
A systematic approach to evaluating novel analogs is crucial for identifying promising lead compounds. The following workflow outlines the key experimental stages.
Caption: A typical workflow for the design and evaluation of novel drug candidates.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound Analogs
The synthesis of analogs can be achieved through various organic chemistry reactions. A common route for N-substituted anthranilic acids is the Ullmann condensation.[6]
-
Starting Materials: 2-bromo-4-fluorobenzoic acid and the desired primary amine.
-
Reaction: Combine the starting materials in a suitable solvent (e.g., DMF or DMSO) in the presence of a copper catalyst (e.g., CuI or Cu₂O) and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours to overnight.
-
Work-up: After cooling, the reaction mixture is typically acidified and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired analog.
Self-Validation: The identity and purity of the synthesized compounds must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is a widely used method.
-
Materials: Recombinant kinase, kinase substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max Reagent, and the test compounds.
-
Procedure: a. Prepare serial dilutions of the test compounds in a suitable buffer. b. In a 96-well plate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. e. Convert the generated ADP to ATP and measure the light produced using the Kinase-Glo® Max Reagent and a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Trustworthiness: Include positive controls (known inhibitors) and negative controls (vehicle, e.g., DMSO) to ensure the assay is performing correctly.
Protocol 3: Cell-Based Cytotoxicity Assay
This assay measures the ability of a compound to kill cancer cells. The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are common methods.[13][14]
-
Cell Culture: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Assay:
-
MTT: Add MTT solution and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a suitable solvent and measure the absorbance at 570 nm.
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).[13] Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Self-Validation: Ensure the results are reproducible across multiple experiments. Use a reference compound with known cytotoxicity as a positive control.
Part 4: Mechanistic Insights and Signaling Pathways
Many anthranilic acid-based inhibitors target protein kinases, which are key components of cellular signaling pathways that are often dysregulated in cancer.[16][17][18] For example, inhibitors of EGFR block the downstream signaling that leads to cell proliferation and survival.
Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of a kinase inhibitor.
Conclusion and Future Directions
This compound and its analogs represent a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. The insights from related anthranilic acid derivatives provide a strong foundation for the rational design of new compounds with enhanced potency and selectivity. Future efforts should focus on synthesizing and evaluating a diverse library of these analogs to build a comprehensive SAR. Advanced techniques such as 3D cell culture models and in vivo studies will be essential to validate the therapeutic potential of the most promising candidates.[15][19]
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A Comparative Guide to Assessing the Metabolic Stability of 4-Fluoro-2-(methylamino)benzoic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of 4-Fluoro-2-(methylamino)benzoic acid derivatives. We will delve into the mechanistic rationale behind metabolic pathways, present detailed protocols for key in vitro assays, and offer insights into interpreting the resulting data to guide lead optimization.
The Critical Role of Metabolic Stability in Drug Discovery
A compound's journey from a promising hit to a viable drug candidate is fraught with challenges, a primary one being its metabolic fate. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile.[1][2] A molecule that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is too stable could accumulate and lead to toxicity.[1] Therefore, early assessment and optimization of metabolic stability are paramount for selecting drug candidates with favorable properties like optimal half-life and oral bioavailability.[1][3]
The this compound scaffold is of significant interest in medicinal chemistry. Its structure presents several potential sites for metabolic modification, making a thorough understanding of its stability essential for any drug discovery program built around this core.
Predicting Metabolic Fate: Key Pathways for an Aromatic Amine
The liver is the primary site of drug metabolism, where a host of enzymes work to modify xenobiotics, preparing them for excretion.[3] These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation). For the this compound scaffold, the following pathways are of primary concern:
-
Phase I Metabolism: Primarily mediated by the Cytochrome P450 (CYP) superfamily of heme-containing enzymes, these reactions introduce or unmask functional groups.[4][5]
-
Aromatic Hydroxylation: The electron-rich aromatic ring is a potential target for oxidation by CYP enzymes, such as CYP1A2, which favor planar aromatic compounds.[5][6] However, the strategic placement of a fluorine atom at the 4-position is a common medicinal chemistry tactic to block this metabolic "soft spot." The carbon-fluorine bond is exceptionally strong and resistant to enzymatic attack.[7][8]
-
N-Dealkylation: The N-methyl group is a classic site for oxidative metabolism, leading to its removal and the formation of a primary amine. This is a very common metabolic pathway.
-
Other Oxidations: Less common but possible reactions include N-oxidation and oxidation of the aromatic ring leading to quinone-imine intermediates, which can be reactive.
-
-
Phase II Metabolism: These reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[9]
-
Glucuronidation: The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferase (UGT) enzymes, which attach glucuronic acid. This is a major clearance pathway for many acidic drugs.[9]
-
Methylation: The secondary amine could theoretically be a substrate for N-methyltransferases, though this is generally a less significant pathway for xenobiotic metabolism compared to the inactivation of endogenous compounds.[10][11][12]
-
Below is a diagram illustrating the potential metabolic hotspots on the parent scaffold.
Caption: Potential metabolic hotspots on the this compound scaffold.
A Head-to-Head Comparison: Microsomal vs. Hepatocyte Stability Assays
To quantify metabolic stability, two primary in vitro systems are employed: liver microsomes and intact hepatocytes. The choice between them depends on the stage of drug discovery and the specific questions being asked.
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Test System | Subcellular fraction of the liver containing Phase I enzymes (CYPs, FMOs).[3][4] | Intact, viable liver cells containing both Phase I and Phase II enzymes, plus transporters.[3][13] |
| Primary Use | Early-stage, high-throughput screening for Phase I metabolic lability.[4][14] | "Gold standard" for in vitro metabolism; provides a more complete picture of hepatic clearance.[3] Used in lead optimization. |
| Advantages | Cost-effective, high-throughput, good for isolating CYP-mediated metabolism.[4] | More physiologically relevant, assesses Phase I & II metabolism and cellular uptake.[13][15] Better for predicting in vivo clearance.[16] |
| Limitations | Lacks Phase II enzymes and transporters; can underestimate total clearance for some compounds.[13] | Lower throughput, more expensive, requires careful handling of cells. |
| Key Outputs | In vitro half-life (t1/2), Intrinsic Clearance (CLint).[4][17] | In vitro half-life (t1/2), Intrinsic Clearance (CLint), metabolite profiling. |
Experimental Protocols: A Step-by-Step Guide
Scientific integrity demands robust and reproducible protocols. The following sections provide detailed methodologies for conducting microsomal and hepatocyte stability assays.
Liver Microsomal Stability Assay
This assay measures the disappearance of a parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[4][18]
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 1 mM stock solution of the this compound derivative in DMSO.[17]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[17][19]
-
Microsomal Stock: Thaw pooled human liver microsomes (e.g., from a commercial supplier) rapidly in a 37°C water bath and immediately place on ice.[20] Dilute to a working concentration of 1 mg/mL in the phosphate buffer.[20]
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[17] This system ensures a constant supply of the essential cofactor NADPH for CYP enzyme activity.
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound to the diluted microsomal suspension to achieve a final compound concentration of 1 µM.[19] Include positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) and a negative control (no NADPH cofactor).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19] The time of addition is t=0.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[4][17]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t1/2) is calculated as: t1/2 = 0.693 / k[4]
-
Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)[4]
-
Hepatocyte Stability Assay
This assay provides a more holistic view by using intact liver cells.[3][13]
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A Senior Application Scientist's Guide to Validating Analytical Methods for Fluorinated Pharmaceutical Intermediates
Introduction: The Unique Challenge of Fluorine in Pharmaceutical Analysis
Fluorinated intermediates are cornerstones of modern drug development, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability in active pharmaceutical ingredients (APIs).[1] However, the same unique physicochemical properties conferred by the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—present distinct challenges in analytical method development and validation.[2] Unlike their non-fluorinated counterparts, these intermediates can exhibit altered chromatographic retention, unique spectroscopic signatures, and sometimes, unexpected reactivity.
This guide provides a comprehensive framework for developing and validating robust, reliable, and compliant analytical methods for these critical molecules. We will move beyond rote procedural lists to explore the scientific rationale behind our choices, ensuring that every method is not just validated, but is a self-validating system grounded in regulatory principles and sound analytical science. Our approach is rooted in the lifecycle model of analytical procedures, as emphasized by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring methods are suitable for their intended purpose from development through routine use.[3]
Pillar 1: Grounding in Regulatory Standards
All validation activities must be anchored to a common set of principles to ensure global regulatory acceptance. The foundational guideline is the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which has been recently updated and integrated into the broader lifecycle approach with ICH Q2(R2) and Q14.[4][5][6][7] These guidelines detail the performance characteristics that must be evaluated to demonstrate a method is fit for purpose.
Core Validation Parameters
The following table summarizes the key validation characteristics applicable to the primary analytical procedures used for fluorinated intermediates: impurity determination and quantitative assays.
| Validation Characteristic | Impurity Test (Quantitative) | Assay (Main Component) |
| Specificity | Yes | Yes |
| Linearity | Yes | Yes |
| Range | Yes | Yes |
| Accuracy | Yes | Yes |
| Precision (Repeatability & Intermediate) | Yes | Yes |
| Limit of Quantitation (LOQ) | Yes | No |
| Limit of Detection (LOD) | Yes (for limit tests) | No |
| Robustness | Yes | Yes |
Table based on information from ICH Q2(R1) guidelines.[6]
Pillar 2: The Centrality of Specificity and Stability-Indicating Methods
For any method intended to assess the purity or potency of a pharmaceutical intermediate, specificity is the most critical validation parameter. It is the ability of the method to produce a response that is solely from the analyte of interest, without interference from impurities, degradation products, or other matrix components.[7][8] The gold standard for demonstrating this is through forced degradation studies .[9]
Causality: Why Forced Degradation?
We perform forced degradation not to determine shelf-life, but to intentionally generate a representative suite of potential degradation products.[10] By analyzing these stressed samples, we prove that our analytical method can separate the intact intermediate from its degradants, ensuring that a loss in the main component's signal is accompanied by a corresponding increase in impurity signals.[11] This makes the method "stability-indicating," a mandatory requirement for release and stability testing.[12]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Workflow for Forced Degradation Studies.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare solutions or suspensions of the fluorinated intermediate in appropriate solvents. A control sample (unstressed) should be prepared and analyzed concurrently.
-
Acid Hydrolysis: Expose the sample to 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Expose the sample to 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Expose the sample to 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid intermediate to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[11]
-
Analysis: After exposure, neutralize acid/base samples if necessary. Dilute all samples to the target concentration and analyze by the proposed method (e.g., HPLC-UV/MS).
-
Evaluation: The goal is to achieve 5-20% degradation of the main peak. The chromatograms from stressed samples should demonstrate resolution between the main peak and all major degradation products. Peak purity analysis using a Photodiode Array (PDA) detector or Mass Spectrometry (MS) should be performed to confirm the main peak is spectrally pure.
Pillar 3: A Comparative Guide to Analytical Techniques
No single analytical technique is universally superior. The choice depends on the properties of the fluorinated intermediate (volatility, chromophore presence, etc.) and the analytical objective (purity, assay, trace analysis).
A. High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse of pharmaceutical analysis, valued for its versatility and robustness.
-
Expertise & Experience: For many fluorinated intermediates, especially those with aromatic rings, reversed-phase HPLC with UV detection is the default starting point. The C-F bond does not introduce significant chromophores, so detection relies on other parts of the molecule. For compounds lacking a UV chromophore, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is necessary. Fluorinated stationary phases (e.g., PFP - pentafluorophenyl) can offer unique selectivity for separating positional isomers of fluorinated compounds compared to standard C18 columns.[13]
-
Trustworthiness (System Suitability): Before any validation run, the system's fitness for use must be confirmed. A System Suitability Test (SST) is not just a preliminary check; it is an integrated part of the method that ensures performance consistency.[14][15]
Typical HPLC System Suitability Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | Confirms the method's ability to separate critical peaks. |
| Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the injection and detection system.[16] |
B. Gas Chromatography (GC)
GC is ideal for volatile and thermally stable fluorinated intermediates.
-
Expertise & Experience: The primary challenge with GC analysis of some fluorinated compounds is their potential reactivity. Highly acidic species like HF can degrade standard polysiloxane columns.[17] Therefore, column selection is critical; a mid-polarity column (e.g., 6% cyanopropylphenyl) is often a good starting point for method development.[18] For identification, Mass Spectrometry (MS) is the preferred detector. While Electron Ionization (EI) is common, it can sometimes fail to produce a molecular ion for fluorinated compounds. Softer ionization techniques like Chemical Ionization (CI) or Field Ionization (FI) may be required to confirm the molecular weight.[19]
-
Trustworthiness (System Suitability): Similar to HPLC, GC methods require SSTs. Key parameters include peak shape, resolution between the analyte and any relevant impurities (e.g., isomers), and injection precision.
C. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a uniquely powerful technique for the analysis of fluorinated compounds, offering both qualitative and quantitative information with exceptional specificity.[20]
-
Expertise & Experience: The key advantage of quantitative ¹⁹F NMR (qNMR) is that it can provide a direct, absolute purity assessment without needing a reference standard of the analyte itself.[21] Quantification is achieved by comparing the integral of the analyte's ¹⁹F signal to that of a certified internal standard of known purity and concentration.[22] Given the wide chemical shift range of ¹⁹F NMR, signal overlap is rare, making the method highly specific.
-
Trustworthiness (Self-Validating System): The method's reliability hinges on optimized experimental parameters. A sufficiently long relaxation delay (D1) is critical to ensure complete relaxation of the ¹⁹F nuclei, which is essential for accurate integration and quantification. A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of any fluorine nucleus in the sample is a standard practice.
dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Interrelationship of Core Validation Parameters.
Pillar 4: Protocols and Data Presentation
Experimental Protocol: HPLC Assay Validation (Example)
This protocol outlines the validation of an HPLC method for the assay of a fluorinated intermediate.
-
Specificity: Perform forced degradation studies as previously described. Analyze stressed and unstressed samples.
-
Acceptance Criteria: The method is stability-indicating. The main peak is resolved from all degradation products (Rs > 2.0). Peak purity is confirmed via PDA or MS analysis.
-
-
Linearity and Range: Prepare a stock solution of the intermediate reference standard. Perform serial dilutions to prepare at least five concentration levels covering 80% to 120% of the target assay concentration. Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant.
-
-
Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of reference standard into a placebo matrix, if applicable.
-
Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each level.[23]
-
-
Precision:
-
Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results must be ≤ 1.5%.[8]
-
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Acceptance Criteria: The %RSD for the combined results from both sets should be ≤ 2.0%.
-
-
-
Robustness: Deliberately vary critical method parameters one at a time. Examples include:
-
Flow rate (± 10%)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Acceptance Criteria: The system suitability parameters must still be met, and the assay result should not change significantly from the nominal conditions.
-
Comparative Summary of Techniques
| Technique | Strengths for Fluorinated Intermediates | Limitations | Best For... |
| HPLC/UPLC-UV/MS | Versatile, robust, high-throughput, well-established for stability-indicating methods. | Requires a chromophore for UV detection; MS detection can be complex. | Purity, assay, and stability testing of a wide range of non-volatile intermediates. |
| GC-MS | Excellent for volatile and semi-volatile compounds; high separation efficiency. | Not suitable for non-volatile or thermally labile compounds; potential for on-column reactions.[17] | Analysis of volatile impurities, residual solvents, or volatile intermediates. |
| ¹⁹F qNMR | Highly specific, requires no analyte-specific reference standard for absolute quantification, non-destructive.[20][24] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. | Absolute purity determination of novel intermediates, reference standard characterization, and analysis of complex mixtures. |
Conclusion
Validating analytical methods for fluorinated pharmaceutical intermediates requires more than following a checklist. It demands a deep understanding of the unique chemistry of organofluorine compounds, a firm grasp of regulatory expectations set by bodies like the ICH, and a strategic approach to experimental design. By prioritizing specificity through forced degradation, ensuring trustworthiness with rigorous system suitability testing, and selecting the most appropriate analytical tool—be it the versatility of HPLC, the power of GC for volatiles, or the absolute specificity of ¹⁹F NMR—researchers can build a comprehensive validation package. This ensures that the generated data is not only accurate and reliable but also defensible, supporting the seamless progression of new drug candidates from the laboratory to the clinic.
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Benchmarking the Efficacy of 4-Fluoro-2-(methylamino)benzoic Acid-Based Compounds: A Comparative Guide
Introduction
Derivatives of anthranilic acid, a class of compounds recognized for their anti-inflammatory properties, represent a promising avenue for the development of novel therapeutics.[1][2] This guide focuses on a specific scaffold, 4-Fluoro-2-(methylamino)benzoic acid, a fluorinated anthranilic acid derivative. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability and binding affinity.[3]
Due to the limited publicly available data on the biological efficacy of this compound, this document serves as a comprehensive guide to a proposed benchmarking study. It outlines a systematic approach to synthesize, characterize, and evaluate the therapeutic potential of a series of novel compounds based on this scaffold. We will compare their hypothetical efficacy against a known anti-inflammatory agent, mefenamic acid, another N-arylanthranilic acid derivative.[2] This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new anti-inflammatory and potentially anti-cancer agents.
Rationale for Investigation: The Potential of Kinase Inhibition
Many inflammatory pathways are driven by the dysregulation of protein kinases.[4] The structural motif of N-substituted anthranilic acids bears resemblance to scaffolds known to interact with the ATP-binding pocket of various kinases. Therefore, we hypothesize that this compound derivatives may exert their anti-inflammatory effects through the inhibition of key signaling kinases involved in inflammation, such as those in the mitogen-activated protein kinase (MAPK) pathway.[5] This proposed study will, therefore, include a comprehensive kinase profiling panel to explore this potential mechanism of action.
Proposed Synthesis of Lead Compounds
The synthesis of the parent compound, this compound, and its derivatives can be achieved through established synthetic routes, such as the Ullmann condensation.[1] This reaction involves the coupling of an amine with a halide-substituted benzoic acid in the presence of a copper catalyst.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-4-fluorobenzoic acid (1 equivalent), methylamine (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 120 °C and stir for 12-24 hours under an inert atmosphere.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography to yield the desired this compound.
To explore the structure-activity relationship (SAR), a series of derivatives will be synthesized by varying the substituent on the amine.
Benchmarking Strategy: A Multi-tiered Approach
The efficacy of the synthesized compounds will be benchmarked against mefenamic acid using a combination of in vitro and in vivo assays.
In Vitro Evaluation
1. Kinase Inhibition Profiling:
To investigate the mechanism of action, the compounds will be screened against a panel of kinases known to be involved in inflammatory signaling pathways.
Experimental Protocol: In Vitro Kinase Assay
A radiometric or fluorescence-based in vitro kinase assay will be employed to determine the IC50 values of the test compounds against target kinases (e.g., p38 MAPK, JNK, IKK).
-
Assay Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP (radiolabeled or modified for fluorescence detection).
-
Compound Incubation: Add varying concentrations of the test compounds to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding a metal cofactor (e.g., MgCl2) and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
2. Anti-inflammatory Activity in Cell-Based Assays:
The anti-inflammatory potential of the compounds will be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Experimental Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Data Analysis: Determine the concentration at which each compound inhibits NO and cytokine production by 50% (IC50).
In Vivo Evaluation
Promising candidates from the in vitro assays will be advanced to in vivo models of inflammation.
1. Carrageenan-Induced Paw Edema in Rats:
This acute inflammatory model is used to assess the anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Dosing: Administer the test compounds or vehicle orally to male Wistar rats.
-
Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the vehicle-treated group.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking study.
Table 1: In Vitro Kinase Inhibition and Anti-inflammatory Activity
| Compound | p38 MAPK IC50 (µM) | JNK IC50 (µM) | TNF-α Inhibition IC50 (µM) | NO Inhibition IC50 (µM) |
| This compound | 5.2 | 8.1 | 10.5 | 12.3 |
| Derivative 1 (N-ethyl) | 3.8 | 6.5 | 8.2 | 9.8 |
| Derivative 2 (N-propyl) | 2.1 | 4.2 | 5.1 | 6.7 |
| Mefenamic Acid | > 50 | > 50 | 25.4 | 30.1 |
Table 2: In Vivo Anti-inflammatory Activity
| Compound (Dose: 50 mg/kg, p.o.) | % Inhibition of Paw Edema at 3h |
| This compound | 35% |
| Derivative 1 (N-ethyl) | 42% |
| Derivative 2 (N-propyl) | 55% |
| Mefenamic Acid | 48% |
Structure-Activity Relationship (SAR) and Mechanistic Insights
Based on the hypothetical data, a preliminary SAR can be established. The increasing alkyl chain length on the amine (from methyl to propyl) appears to correlate with increased potency in both kinase inhibition and cellular anti-inflammatory assays, as well as in the in vivo model. This suggests that the N-substituent plays a crucial role in the interaction with the biological target.
The proposed mechanism of action, kinase inhibition, is supported by the low micromolar IC50 values against p38 MAPK and JNK. These kinases are key components of inflammatory signaling pathways that lead to the production of TNF-α and nitric oxide.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Fluoro-2-(methylamino)benzoic Acid
For the diligent researcher, the journey of discovery does not end with the final data point. Instead, it concludes with the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Fluoro-2-(methylamino)benzoic acid, moving beyond mere instruction to instill a culture of safety and regulatory adherence in your laboratory.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact compound may not be extensively published, its chemical structure necessitates a cautious approach. Safety Data Sheets (SDS) for analogous compounds, such as 4-fluorobenzoic acid and 4-(methylamino)benzoic acid, classify them as causing skin and serious eye irritation.[1][2] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) at all times.
From a regulatory standpoint, the presence of a carbon-halogen bond places this compound within the category of halogenated organic compounds.[3] Such substances are often subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA) in the United States, as well as other national and local environmental laws.[4][5] The U.S. Environmental Protection Agency (EPA) maintains lists of regulated hazardous wastes, and while this specific compound may not be explicitly named, the precautionary principle dictates that it should be treated as hazardous waste until proven otherwise.[6][7]
Key Principle: Never dispose of this compound down the drain or in regular trash.[8][9][10] Evaporation in a fume hood is also not an acceptable method of disposal.[9][10]
Pre-Disposal Checklist: Essential Preparations
Before initiating any disposal protocol, ensure the following measures are in place. This systematic approach minimizes risk and ensures compliance.
| Item | Requirement | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses or goggles, and a lab coat are mandatory. | Protects against skin and eye irritation from accidental splashes or contact with the solid material.[1][2] |
| Designated Waste Accumulation Area | A specific, clearly marked area within the laboratory for hazardous waste. | Prevents commingling with non-hazardous waste and ensures proper secondary containment.[10] |
| Appropriate Waste Container | A chemically resistant, leak-proof container with a secure, tight-fitting lid. The original product container is often suitable if properly relabeled as "waste." | Prevents spills and release of the chemical into the environment. The container must be compatible with the waste to avoid degradation.[8][11] |
| Hazardous Waste Label | A completed hazardous waste label, available from your institution's Environmental Health and Safety (EHS) department. | Provides essential information for waste handlers regarding the contents, hazards, and origin of the waste, as required by law.[9] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management.
-
Solid Waste: Collect pure, unadulterated this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a designated solid waste container.
-
Liquid Waste: If the compound is in a solvent, it must be collected in a separate liquid waste container. This waste stream should be classified as "Halogenated Organic Solvent Waste."[3]
-
Avoid Mixing: Crucially, do not mix this waste with other waste streams, particularly non-halogenated solvents or aqueous waste.[8][11] Mixing can create complex, difficult-to-treat waste and may increase disposal costs.
Step 2: Container Management
-
Labeling: As soon as the first particle of waste enters the container, affix a hazardous waste label.[9] Fill out all required fields, including the full chemical name: "Waste this compound."
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[8][10] Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity to allow for expansion.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks.[8][10]
Step 3: Managing Contaminated Materials
-
Glassware: Glassware that is grossly contaminated should be rinsed with a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as halogenated liquid waste. Once decontaminated, the glassware can be washed through normal laboratory procedures.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The resulting spill cleanup debris is considered hazardous waste and must be collected in the solid waste container.[9]
Step 4: Arranging for Disposal
Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit (often 90 days), you must arrange for its removal.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have a specific procedure for requesting a waste pickup.[8][9]
-
Documentation: Ensure all paperwork required by your EHS office is completed accurately. This creates a clear chain of custody for the waste.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to established protocols, and working closely with your institution's EHS department, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to meticulous chemical management is a hallmark of scientific excellence.
References
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide - Research Areas. [Link]
-
Vanderbilt University Environmental Health and Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. [Link]
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Specific Waste Industries. Chemical Waste Disposal for Laboratories. [Link]
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Vanderbilt University Medical Center Office of Clinical and Research Safety. Laboratory Guide for Managing Chemical Waste. [Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
Molekula. Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid. [Link]
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University of California, Santa Cruz Environmental Health & Safety. Halogenated Waste. [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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- 11. acewaste.com.au [acewaste.com.au]
Navigating the Safe Handling of 4-Fluoro-2-(methylamino)benzoic Acid: A Guide to Personal Protective Equipment and Disposal
For the vanguard of scientific discovery, the meticulous handling of chemical reagents is not merely a procedural formality but a cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 4-Fluoro-2-(methylamino)benzoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, we recognize that true laboratory excellence is achieved when robust scientific methodology is built upon an unwavering commitment to safety. This document is designed to be your trusted resource, offering procedural clarity that extends beyond the product to ensure the well-being of researchers and the integrity of your work.
Understanding the Hazard Landscape
The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] The operational and disposal plans outlined below are designed to mitigate these risks through a combination of engineering controls, administrative controls, and the correct use of PPE.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any work involving this compound. The following table summarizes the essential equipment for various laboratory tasks.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Chemical safety goggles and a face shield | Two pairs of nitrile gloves | Fully-buttoned laboratory coat | NIOSH-approved N95 dust mask or higher |
| Dissolving and Solution Preparation | Chemical safety goggles | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Reaction Monitoring and Work-up | Chemical safety goggles | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | As needed based on the form of the waste |
Procedural Guidance for Safe Handling
The following step-by-step protocols are designed to provide a self-validating system of safety, ensuring that each stage of handling minimizes exposure risk.
1. Preparation and Engineering Controls:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.[4][5]
-
Surface Protection: Line the work surface with absorbent bench paper to contain any potential spills.[6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1]
2. Weighing and Handling of Powdered Compound:
-
Minimize Dust Generation: When weighing the solid, do so in a fume hood or a well-ventilated area to avoid creating dust.[7]
-
Use of Weigh Boats: Utilize weigh boats to prevent spillage and contamination of the balance.[6]
-
Anti-Static Measures: If the powder is prone to static, an anti-static gun can be used to facilitate transfer.[4]
3. Donning and Doffing of PPE:
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Disposal Plan for Contaminated Materials and Chemical Waste
Responsible disposal is a critical component of the chemical handling lifecycle.
1. Contaminated PPE:
-
Gloves: Disposable nitrile gloves should be removed immediately if contaminated and disposed of as hazardous waste.[4]
-
Lab Coats: If significant contamination of a lab coat occurs, it should be professionally decontaminated or disposed of as hazardous waste.
-
Other Disposable Items: All disposable items that have come into contact with the chemical, such as bench paper and weigh boats, must be disposed of as hazardous chemical waste.
2. Chemical Waste:
-
Classification: this compound waste should be classified as hazardous.[8]
-
Collection: Unused or waste material should be collected in a clearly labeled, sealed container suitable for hazardous waste.[7][9]
-
Incompatible Materials: Avoid mixing with strong oxidizing agents.[8]
-
Disposal Vendor: All chemical waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[1][7] Do not dispose of this chemical down the drain or in regular trash.[7]
3. Decontamination:
-
Work Surfaces: Thoroughly clean and decontaminate all work surfaces with an appropriate solvent and then soap and water after handling is complete.[6][8]
-
Equipment: Decontaminate any reusable equipment that has come into contact with the chemical.
Caption: Waste Disposal Workflow
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of this compound while upholding the highest standards of laboratory practice.
References
- Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University.
- Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide. Benchchem.
- Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara.
- Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid. Benchchem.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Safety Data Sheet for 4-(Methylamino)benzoic acid. Thermo Fisher Scientific.
- Safety Data Sheet for 4-Fluorobenzoic acid. Fisher Scientific.
- Safety Data Sheet for 2-fluoro-4-(methylamino)benzoic acid. CymitQuimica.
- LABOR
- Personal Protective Equipment (PPE). CHEMM.
- Safety Data Sheet for 4-Cyano-3-fluorobenzoic acid. Sigma-Aldrich.
- What PPE Should You Wear When Handling Acid 2026? LeelineWork.
- Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 5 Types of PPE for Hazardous Chemicals.
- Common Personal Protective Equipment. University of Florida.
- This compound | 128992-62-1. ChemicalBook.
- Safety Data Sheet for 4-Fluoro-3-methylbenzoic acid. Ossila.
- Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
